molecular formula C3H3N5O2S B057912 1H-Imidazole-1-sulfonyl azide CAS No. 952234-37-6

1H-Imidazole-1-sulfonyl azide

Cat. No.: B057912
CAS No.: 952234-37-6
M. Wt: 173.16 g/mol
InChI Key: GFRDSYFROJUKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-1-sulfonyl azide is a highly valuable and stable crystalline reagent primarily employed as a superior diazo transfer agent in organic synthesis. Its main research application lies in the efficient and chemoselective conversion of active methylene compounds, β-keto esters, malonates, and primary amines into their corresponding diazo derivatives. The mechanism of action involves the reagent acting as a source of the "NsN3+" cation, which reacts with a nucleophilic substrate (e.g., an enolate) to form an intermediate. This intermediate subsequently collapses, extruding the imidazole sulfinate leaving group and generating the final diazo compound. Compared to traditional reagents like tosyl azide, this compound offers significant advantages, including enhanced stability (reducing explosion risks), excellent crystallinity for easy handling, and high functional group tolerance. This makes it an indispensable tool for the synthesis of α-diazo carbonyls, which are pivotal intermediates in metal-catalyzed C-H insertion, cyclopropanation, and X-H insertion reactions, as well as in the preparation of azides from primary amines under mild conditions. Its reliability and performance make it a reagent of choice for researchers developing novel synthetic methodologies, constructing complex molecular architectures, and exploring new reaction spaces in catalysis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

952234-37-6

Molecular Formula

C3H3N5O2S

Molecular Weight

173.16 g/mol

IUPAC Name

N-diazoimidazole-1-sulfonamide

InChI

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H

InChI Key

GFRDSYFROJUKBF-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

Synonyms

Imidazole-1-sulfonyl azide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide and Its Salts: Synthesis, Properties, and Applications in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-1-sulfonyl azide (B81097) and its more stable salt derivatives, particularly the hydrochloride and hydrogen sulfate (B86663) salts, have emerged as highly efficient and safer alternatives to traditional diazo transfer reagents like triflyl azide (TfN₃). This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of these reagents, with a focus on their use in the conversion of primary amines to azides—a critical transformation in organic synthesis and drug development. Detailed experimental protocols and safety considerations are presented to facilitate their effective and safe implementation in the laboratory.

Introduction

The introduction of an azide functional group is a cornerstone of modern organic synthesis, enabling access to a wide array of nitrogen-containing compounds through reactions such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) have been employed for diazo transfer reactions; however, their inherent instability and explosive nature pose significant safety risks.[1][2] 1H-Imidazole-1-sulfonyl azide, and more specifically its crystalline and shelf-stable hydrochloride and hydrogen sulfate salts, offer a compelling solution, matching the reactivity of triflyl azide while providing a superior safety profile.[2][3] The hydrogen sulfate salt, in particular, is noted for its enhanced stability, being less sensitive to impact and friction.[2][4]

Physicochemical and Basic Properties

This compound in its pure form is a colorless, explosive liquid.[2] For practical applications, its hydrochloride and hydrogen sulfate salts are preferred due to their solid-state stability. The hydrochloride salt is a white to grayish solid, while the hydrogen sulfate salt is also a solid.[5][6] A key characteristic of these compounds is the presence of the sulfonyl azide group, which exhibits a strong asymmetric stretching vibration in the infrared spectrum, typically between 2100 and 2160 cm⁻¹.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salts.

PropertyThis compoundThis compound hydrochlorideThis compound hydrogen sulfate
Molecular Formula C₃H₃N₅O₂SC₃H₄ClN₅O₂SC₃H₅N₅O₆S₂
Molar Mass ( g/mol ) 173.15[2]209.62[8]271.22[7]
Appearance Colorless Liquid[2]White to Grayish Solid[5]White to Yellow Solid
Melting Point (°C) Not available (explosive)Not availableDecomposes at 131[4]
Solubility Not availableSoluble in polar organic solvents and water; insoluble in ethers and hexane.[5]Not available
IR Azide Stretch (cm⁻¹) Not availableNot available~2140 - 2160[7]
¹H NMR (400 MHz, D₂O) Not availableδ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H)Not available
¹³C NMR (101 MHz, D₂O) Not availableδ 137.66, 123.01, 120.20Not available

Synthesis and Experimental Protocols

The synthesis of this compound salts is a straightforward process, with updated procedures designed to enhance safety by avoiding the isolation of the potentially explosive parent compound.

Synthesis of this compound Hydrogen Sulfate (Updated, Safer Protocol)

This updated protocol avoids the isolation of the hazardous free base or hydrochloride salt.[1]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole (B134444)

  • Ethyl acetate (B1210297) (EtOAc), dry

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • To a stirred suspension of sodium azide in dry ethyl acetate at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise.

  • Allow the mixture to warm to room temperature and stir for at least 17 hours.

  • Cool the reaction mixture back to 0 °C and add imidazole portion-wise.

  • Stir the resulting slurry at room temperature for several hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • To the dried ethyl acetate solution, add one equivalent of concentrated sulfuric acid dropwise with stirring.

  • The this compound hydrogen sulfate will precipitate as a solid.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

General Protocol for Diazo Transfer from a Primary Amine

This protocol is a general guideline for the conversion of a primary amine to an azide using this compound salts.

Materials:

  • Primary amine

  • This compound hydrochloride or hydrogen sulfate

  • Base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

  • Solvent (e.g., methanol, acetonitrile, or water)

  • Copper(II) sulfate (CuSO₄) (optional, as catalyst)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base to the solution. For reactions with the hydrochloride salt, a base is necessary to neutralize the HCl.

  • If using a catalyst, add a catalytic amount of copper(II) sulfate.

  • Add this compound salt portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude azide product by flash column chromatography.

Reaction Mechanisms and Workflows

The primary application of this compound is in diazo transfer reactions. The mechanism involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide moiety.[7]

Diazo_Transfer_Mechanism reagents Primary Amine (R-NH2) + Imidazole-1-sulfonyl Azide intermediate Tetrazene Intermediate reagents->intermediate Nucleophilic Attack products Azide (R-N3) + Imidazole + SO2 + N2 intermediate->products Fragmentation byproducts Imidazole-1-sulfonamide intermediate->byproducts Proton Transfer

Caption: Mechanism of Diazo Transfer Reaction.

The selection of a suitable diazo transfer reagent is a critical decision in synthetic planning. The following workflow provides a simplified decision-making process.

Reagent_Selection_Workflow start Need for Diazo Transfer Reaction safety Are there significant safety concerns with explosive reagents? start->safety use_isa Use Imidazole-1-sulfonyl Azide (Hydrochloride or Sulfate Salt) safety->use_isa Yes consider_triflyl Consider Triflyl Azide (with extreme caution) safety->consider_triflyl No stability Is long-term storage and handling a priority? use_isa->stability use_sulfate Prefer Imidazole-1-sulfonyl Azide Hydrogen Sulfate stability->use_sulfate Yes use_hcl Imidazole-1-sulfonyl Azide Hydrochloride is an option (monitor for hydrolysis) stability->use_hcl No

Caption: Diazo Transfer Reagent Selection Workflow.

Safety and Handling

While the hydrochloride and hydrogen sulfate salts of this compound are significantly safer than the parent compound and triflyl azide, they are still energetic materials and should be handled with care.

  • Potential Hazards: The hydrochloride salt can be hygroscopic and may hydrolyze over time to form the highly explosive and sensitive hydrazoic acid.[2][4] The hydrogen sulfate salt is less prone to this issue and has a higher decomposition temperature.[4]

  • Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Handle the reagents in a well-ventilated fume hood.

    • Avoid grinding, impact, or prolonged heating.

    • Store in a cool, dry place away from incompatible materials.

    • For the hydrochloride salt, storage in a desiccator is recommended.

Conclusion

This compound and its salts, particularly the hydrogen sulfate derivative, represent a significant advancement in the field of diazo transfer chemistry. Their high reactivity, coupled with a markedly improved safety profile compared to traditional reagents, makes them invaluable tools for researchers, scientists, and drug development professionals. By following the detailed protocols and safety guidelines presented in this guide, these reagents can be effectively and safely utilized to access a diverse range of azide-containing molecules for a multitude of applications in chemical synthesis and medicinal chemistry.

References

Stability of 1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1H-imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663), a valuable diazo-transfer reagent in organic synthesis. Due to safety concerns associated with its parent compound and hydrochloride salt, the hydrogen sulfate salt has emerged as a significantly more stable and safer alternative.[1][2][3] This document consolidates available data on its thermal and kinetic stability, presents detailed experimental protocols for its synthesis, and offers visual representations of key concepts to ensure safe handling and application in research and development.

Core Stability Profile

1H-imidazole-1-sulfonyl azide hydrogen sulfate exhibits enhanced stability compared to its precursor, imidazole-1-sulfonyl azide, and its hydrochloride salt. The parent compound is a colorless, explosive liquid, and its purification involves processes that introduce risks of friction-induced explosions.[2] The hydrochloride salt, while an initial improvement, is hygroscopic and can decompose over time to release the highly explosive and toxic hydrazoic acid.[1][4] Impact studies have revealed that the hydrochloride salt has a sensitivity comparable to the high explosive RDX.[1][4] In contrast, the hydrogen sulfate salt is a crystalline solid that is significantly less sensitive to impact, friction, and electrostatic discharge, making it a more reliable and safer reagent for routine use.[1][4][5]

Quantitative Stability Data

The following table summarizes the key stability parameters for this compound and its salts, providing a clear comparison of their properties.

CompoundFormDecomposition TemperatureImpact SensitivityFriction SensitivityElectrostatic Discharge SensitivityShelf Stability
This compoundLiquidNot reported; explosiveHighHighHighUnstable, not isolated[2]
This compound HydrochlorideSolid>150 °C (violent decomposition)[4]Similar to RDX[1][4]Not explicitly quantified, but concerns exist[2]Not explicitly quantifiedHygroscopic, decomposes over time[1][4]
This compound Hydrogen Sulfate Solid 131 °C [1][4]Insensitive to drop-hammer impact [1][4]Low [1][4]Low [1][4]Stable for several months under ambient conditions [1]

Experimental Protocols

The synthesis of this compound hydrogen sulfate has been optimized to avoid the isolation of the hazardous parent compound or its hydrochloride salt, thereby significantly enhancing the safety of the procedure.[1][2]

Updated One-Pot Synthesis of this compound Hydrogen Sulfate

This protocol is adapted from an improved synthesis method that utilizes ethyl acetate (B1210297) (EtOAc) as the reaction solvent, leading to a higher yield and avoiding the need for acetonitrile.[1][2]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole (B134444)

  • Ethyl acetate (EtOAc), dry

  • Sulfuric acid (H₂SO₄), concentrated

  • Round-bottom flask

  • Stirring bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stirrer bar, suspend sodium azide (10.1 g, 156 mmol) in dry ethyl acetate (78 mL) under a nitrogen atmosphere.

  • Addition of Sulfuryl Chloride: Cool the suspension to 0 °C using an ice bath. Add sulfuryl chloride (6.2 mL, 77 mmol) dropwise to the stirred suspension.

  • Reaction at Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring vigorously for 17 hours.

  • Addition of Imidazole: Cool the mixture back down to 0 °C in an ice bath. Add imidazole (10.5 g, 154 mmol) in one portion.

  • Formation of the Hydrogen Sulfate Salt: After stirring for a short period at 0 °C, add concentrated sulfuric acid (4.1 mL, 77 mmol) dropwise over 5 minutes.

  • Precipitation and Isolation: Allow the mixture to warm to room temperature while stirring vigorously. A colorless precipitate will form after approximately 30 minutes.

  • Filtration and Drying: Collect the precipitate by filtration and wash it with a small amount of cold ethyl acetate. Dry the white crystalline product under high vacuum to afford pure this compound hydrogen sulfate.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Given that the reaction involves azides, a blast shield should be used.[2]

  • Care should be taken to avoid contact of the azide-containing solution with acids in the absence of an amine, as this can generate hydrazoic acid.

  • Aqueous and organic wastes should be quenched with a 1.5 equivalent of sodium nitrite (B80452) and acidified to destroy any residual azide.[2]

Visualizations

Stability Comparison Diagram

The following diagram illustrates the relative stability of this compound and its common salt forms.

Stability_Comparison cluster_0 This compound Derivatives Parent Parent Compound Explosive Liquid HCl_Salt Hydrochloride Salt Impact Sensitive (RDX-like) Hygroscopic Parent->HCl_Salt Initial Improvement (still hazardous) H2SO4_Salt Hydrogen Sulfate Salt High Decomposition Temp (131 °C) Insensitive to Impact Low Friction/ESD Sensitivity HCl_Salt->H2SO4_Salt Significant Improvement (safer alternative)

Caption: Relative stability of this compound and its salts.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the updated, safer synthesis of this compound hydrogen sulfate.

Synthesis_Workflow cluster_workflow Synthesis of this compound Hydrogen Sulfate start Suspend NaN₃ in dry EtOAc under N₂ at 0 °C add_so2cl2 Add SO₂Cl₂ dropwise start->add_so2cl2 react_rt Warm to RT, stir for 17h add_so2cl2->react_rt cool_0c Cool to 0 °C react_rt->cool_0c add_imidazole Add Imidazole cool_0c->add_imidazole add_h2so4 Add conc. H₂SO₄ dropwise add_imidazole->add_h2so4 precipitate Warm to RT, stir to form precipitate add_h2so4->precipitate isolate Filter and wash with cold EtOAc precipitate->isolate dry Dry under high vacuum isolate->dry

Caption: Workflow for the one-pot synthesis of the hydrogen sulfate salt.

References

The Advent of a Diazotransfer Workhorse: A Technical Guide to Imidazole-1-sulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Imidazole-1-sulfonyl Azide (B81097) and Its Salts.

Introduction

In the landscape of modern organic synthesis, the efficient and safe introduction of the azide functionality is paramount for a multitude of applications, ranging from the construction of complex nitrogen-containing molecules to the burgeoning field of bioconjugation via "click chemistry." For years, trifluoromethanesulfonyl azide (TfN₃) reigned as a primary reagent for diazo-transfer reactions, despite its notorious instability and explosive nature. The quest for a safer, more practical alternative led to a significant breakthrough in 2007 with the report of imidazole-1-sulfonyl azide hydrochloride by Ethan D. Goddard-Borger and Robert V. Stick.[1][2][3][4] This novel reagent demonstrated comparable reactivity to TfN₃ but offered the distinct advantages of being an inexpensive, crystalline, and shelf-stable solid, heralding a new era in diazo-transfer chemistry.

This technical guide provides a comprehensive overview of the discovery, historical development, and practical application of imidazole-1-sulfonyl azide and its various salt forms. It is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a thorough examination of the safety considerations associated with these powerful reagents.

Discovery and Historical Development

The initial report in Organic Letters by Goddard-Borger and Stick in 2007 detailed the synthesis and utility of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) as a potent diazo-transfer reagent.[1][2][3][4] It was shown to be highly effective in converting primary amines to azides and activated methylene (B1212753) compounds to diazo compounds.[1][2] The one-pot synthesis from readily available and inexpensive starting materials made it an attractive alternative to the hazardous TfN₃.

However, the initial promise of ISA·HCl was soon tempered by safety concerns. An explosion during the preparation of the salt highlighted the potential for the formation of highly explosive byproducts.[1][2] Subsequent investigations revealed that the hydrochloride salt is impact-sensitive, with a sensitivity similar to that of RDX, and is also hygroscopic, which can lead to the formation of explosive hydrazoic acid upon storage.[5]

This critical safety information spurred further research into safer formulations of imidazole-1-sulfonyl azide. These efforts culminated in the development of the hydrogen sulfate (B86663) (ISA·H₂SO₄) and tetrafluoroborate (B81430) salts, which were found to be significantly safer to synthesize, handle, and store.[1][2] The hydrogen sulfate salt, in particular, has emerged as the reagent of choice for many applications due to its enhanced stability and reduced risk of detonation.[6][7][8] Updated and optimized synthetic procedures have since been developed to avoid the isolation of the potentially explosive free base or the hydrochloride salt, further enhancing the safety profile of this important class of reagents.[7]

Quantitative Data

The following tables summarize key quantitative data related to the stability and reactivity of imidazole-1-sulfonyl azide salts, providing a basis for reagent selection and reaction optimization.

Table 1: Sensitivity Data for Imidazole-1-sulfonyl Azide Salts

Salt FormImpact Sensitivity (J)Friction Sensitivity (N)Electrostatic Discharge (ESD) (mJ)Decomposition Temperature (°C)
Hydrochloride (ISA·HCl)6120>1000150 (violent decomposition)
Hydrogen Sulfate (ISA·H₂SO₄) >40 (insensitive) >360 (insensitive) >1000 131
Tetrafluoroborate>40 (insensitive)>360 (insensitive)>1000Not Reported

Data compiled from multiple sources, including J. Org. Chem. 2012, 77, 1760-1764.[6][9]

Table 2: Yields of Azidation of Primary Amines with Imidazole-1-sulfonyl Azide Salts

Substrate (Primary Amine)ReagentSolventBaseYield (%)
BenzylamineISA·HClCH₃CNK₂CO₃95
1-AdamantylamineISA·HClCH₃CNK₂CO₃92
Glycine methyl esterISA·HClCH₃CNK₂CO₃88
Phenylalanine methyl esterISA·HClCH₃CNK₂CO₃91
Glucosamine derivativeISA·H₂SO₄MeOHK₂CO₃89

Yields are representative and may vary based on specific reaction conditions. Data extracted from various literature sources.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of imidazole-1-sulfonyl azide hydrochloride and the safer hydrogen sulfate salt. Extreme caution should be exercised when working with these reagents, and all operations should be conducted behind a blast shield in a well-ventilated fume hood.

Protocol 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

Caution: This protocol involves the synthesis of an impact-sensitive material. Strict adherence to safety precautions is mandatory.

Materials:

Procedure: [5]

  • In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath (0 °C), slowly add sulfuryl chloride (1.0 eq) dropwise to a stirred suspension of sodium azide (1.0 eq) in anhydrous acetonitrile.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture back to 0 °C and add imidazole (2.0 eq) in portions.

  • Stir the resulting slurry for 5 hours at room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully add water and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • To the filtrate, slowly add a solution of HCl in ethanol with stirring.

  • Continue stirring for several hours at room temperature to allow for precipitation.

  • Collect the crystalline product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum. Do not concentrate the mother liquor as it may contain explosive byproducts.

Protocol 2: Updated and Safer Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄)

This is the recommended procedure for obtaining a safer and more stable diazo-transfer reagent. [7]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • To a cooled (0 °C) and stirred suspension of sodium azide (1.0 eq) in dry ethyl acetate under an inert atmosphere, add sulfuryl chloride (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 17-24 hours.

  • Recool the mixture to 0 °C and add imidazole (2.0 eq) in portions.

  • Stir the reaction for an additional 4-6 hours at room temperature.

  • Carefully dilute the reaction mixture with saturated aqueous NaHCO₃ solution to quench any residual reactive species and destroy hydrazoic acid.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • To the dried ethyl acetate solution containing the free base of imidazole-1-sulfonyl azide, add one equivalent of concentrated sulfuric acid dropwise with vigorous stirring.

  • The hydrogen sulfate salt will precipitate out of the solution.

  • Collect the white crystalline solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Visualizations

The following diagrams illustrate the key synthetic pathways and the general mechanism of action for imidazole-1-sulfonyl azide.

Synthesis_of_ISA_HCl cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product NaN3 NaN₃ (Sodium Azide) Intermediate1 Sulfuryl Azide Chloride NaN3->Intermediate1 + SO₂Cl₂ in CH₃CN SO2Cl2 SO₂Cl₂ (Sulfuryl Chloride) SO2Cl2->Intermediate1 Imidazole Imidazole ISA_freebase Imidazole-1-sulfonyl Azide (free base) Imidazole->ISA_freebase Intermediate1->ISA_freebase + Imidazole ISA_HCl Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) ISA_freebase->ISA_HCl + HCl/EtOH Synthesis_of_ISA_H2SO4 cluster_reactants Reactants cluster_process In Situ Formation and Workup cluster_product Product NaN3 NaN₃ (Sodium Azide) Reaction_in_EtOAc Reaction in EtOAc NaN3->Reaction_in_EtOAc SO2Cl2 SO₂Cl₂ (Sulfuryl Chloride) SO2Cl2->Reaction_in_EtOAc Imidazole Imidazole Imidazole->Reaction_in_EtOAc Aqueous_Workup Aqueous Workup (NaHCO₃) Reaction_in_EtOAc->Aqueous_Workup Formation of free base ISA_H2SO4 Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄) Aqueous_Workup->ISA_H2SO4 + H₂SO₄ Diazo_Transfer_Mechanism R_NH2 R-NH₂ (Primary Amine) Intermediate_Complex Intermediate Complex R_NH2->Intermediate_Complex Nucleophilic Attack ISA_Salt Imidazole-1-sulfonyl Azide Salt ISA_Salt->Intermediate_Complex R_N3 R-N₃ (Azide Product) Intermediate_Complex->R_N3 Diazo Group Transfer Byproducts Imidazole + Sulfonamide + Salt Intermediate_Complex->Byproducts Elimination

References

The Core Mechanism of Diazo Transfer with 1H-Imidazole-1-sulfonyl Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo transfer reactions are a cornerstone of modern organic synthesis, enabling the facile introduction of the versatile azide (B81097) and diazo functional groups. Among the various reagents developed for this purpose, 1H-imidazole-1-sulfonyl azide and its salts have emerged as highly effective and safer alternatives to traditionally hazardous compounds like trifluoromethanesulfonyl azide. This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with diazo transfer reactions using this compound, with a particular focus on its stable hydrogen sulfate (B86663) salt.

Core Mechanism of Diazo Transfer

The accepted mechanism for diazo transfer using this compound involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide moiety.[1][2] This process is facilitated by the strong electron-withdrawing nature of the sulfonyl group, which polarizes the azide and renders the terminal nitrogen more electrophilic.[2] Mechanistic studies, including those employing 15N isotopic labeling, have provided definitive evidence for this pathway, confirming that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine substrate.

The reaction proceeds through a transient intermediate that subsequently collapses, releasing imidazole-1-sulfonamide as a byproduct and forming the desired azide product. The stability of the imidazole-1-sulfonamide leaving group is a significant driving force for the reaction.[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis of the diazo transfer reagent and the subsequent diazo transfer reaction.

G Synthesis of this compound Hydrogen Sulfate cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Reaction_1 Reaction of SO2Cl2 with NaN3 in Acetonitrile or Ethyl Acetate (B1210297) Sulfuryl_Chloride->Reaction_1 Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction_1 Imidazole (B134444) Imidazole Reaction_2 Addition of Imidazole to form this compound Imidazole->Reaction_2 Sulfuric_Acid Sulfuric Acid (H2SO4) Precipitation Precipitation with H2SO4 Sulfuric_Acid->Precipitation Reaction_1->Reaction_2 Byproduct Sodium Chloride (NaCl) Reaction_1->Byproduct Workup Aqueous Workup (e.g., with NaHCO3) Reaction_2->Workup Workup->Precipitation Final_Product This compound Hydrogen Sulfate Precipitation->Final_Product

Caption: Workflow for the synthesis of this compound hydrogen sulfate.

G General Mechanism of Diazo Transfer to a Primary Amine Reagent This compound Intermediate Tetrazene Intermediate Reagent->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Product Azide (R-N3) Intermediate->Product Collapse Byproduct Imidazole-1-sulfonamide Intermediate->Byproduct

Caption: Mechanism of diazo transfer from this compound to a primary amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound hydrogen sulfate and its application in diazo transfer reactions.

Table 1: Synthesis of this compound Hydrogen Sulfate

EntryReactantsSolventReaction Time (h)Yield (%)Reference
1Sulfuryl chloride, Sodium azide, ImidazoleAcetonitrile17Not specified for intermediate[3]
2Sulfuryl chloride, Sodium azide, ImidazoleEthyl acetate1778[3]

Note: The yield in entry 2 is for the final hydrogen sulfate salt after precipitation.

Table 2: Diazo Transfer from Primary Sulfonamides to Sulfonyl Azides

EntrySubstrateReaction Time (h)Yield (%)Reference
14-Methylbenzenesulfonamide198[4]
24-Methoxybenzenesulfonamide196[4]
34-Chlorobenzenesulfonamide195[4]
42-Naphthalenesulfonamide197[4]
5Thiophene-2-sulfonamide185[4]

Conditions: this compound hydrogen sulfate, K2CO3, in Methanol at room temperature.[4]

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate[3]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole

  • Ethyl acetate (EtOAc), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred suspension of sodium azide (1.0 equiv) in anhydrous ethyl acetate under a nitrogen atmosphere at 0 °C, add sulfuryl chloride (1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 17 hours.

  • Cool the mixture back to 0 °C and add imidazole (2.0 equiv) in one portion.

  • Continue stirring at room temperature for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • To the dried ethyl acetate solution, add concentrated sulfuric acid (1.0 equiv) dropwise with vigorous stirring.

  • The product, this compound hydrogen sulfate, will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

General Protocol for Diazo Transfer from Primary Amines to Azides

Materials:

  • Primary amine

  • This compound hydrogen sulfate (1.1 equiv)

  • Copper (II) sulfate (CuSO₄) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

  • Methanol (MeOH) or other suitable solvent

Procedure:

  • Dissolve the primary amine in methanol.

  • Add potassium carbonate and copper (II) sulfate to the solution and stir for 10 minutes at room temperature.

  • Add this compound hydrogen sulfate in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding azide.

Note: The use of a copper catalyst may not be necessary for all substrates, particularly for the conversion of primary sulfonamides to sulfonyl azides.[4][5]

Conclusion

This compound hydrogen sulfate is a robust and safe reagent for diazo transfer reactions. Its utility in converting primary amines and sulfonamides to their corresponding azides is well-established, with the reaction proceeding through a well-understood nucleophilic attack mechanism. The experimental protocols provided herein offer a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors. The high yields and mild reaction conditions make it an attractive choice for a wide range of applications in pharmaceutical and materials science research.

References

Physical and chemical properties of 1H-Imidazole-1-sulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide (B81097) and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of 1H-imidazole-1-sulfonyl azide and its more stable hydrochloride and hydrogen sulfate (B86663) salts. These reagents are pivotal in modern organic synthesis, primarily for the efficient transfer of diazo groups.

Introduction

This compound is a highly reactive organic compound utilized as a diazo-transfer reagent, serving as a valuable alternative to other reagents like trifluoromethanesulfonyl azide (TfN₃) and tosyl azide.[1][2][3] While the parent compound is an explosive colorless liquid, its hydrochloride and, more notably, its hydrogen sulfate salts are solids that offer enhanced stability, making them safer to handle and store.[1][4][5] The hydrogen sulfate salt, in particular, is now the reagent of choice for many applications due to its significantly improved safety profile.[1][2][5][6]

Physical and Chemical Properties

The properties of this compound and its common salts are summarized below. The parent compound is rarely isolated due to its instability.[4][5]

PropertyThis compound (Parent Compound)This compound HydrochlorideThis compound Hydrogen Sulfate
CAS Number 952234-37-6[1]952234-36-5[7]1357503-23-1[8]
Molecular Formula C₃H₃N₅O₂S[1]C₃H₄ClN₅O₂S[7]C₃H₅N₅O₆S₂[9]
Molar Mass 173.15 g/mol [1]209.61 g/mol 271.25 g/mol [9]
Appearance Colorless liquid[1]White or grayish solid[10]White to yellow solid[11]
Melting Point Not reported (unstable)Not consistently reported102-105 °C[5]
Decomposition Temperature Not reported (explosive)[1]>150 °C (violent decomposition)[1]131 °C[1]
Solubility Not reportedSoluble in water and polar organic solvents; insoluble in ethers and non-polar solvents like hexane.[10][12]Soluble in DMSO, partially soluble in other organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound salts.

SpectroscopyThis compound HydrochlorideThis compound Hydrogen Sulfate
¹H NMR (400 MHz, D₂O) δ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H)[13](DMSO-d₆, 400 MHz) δ 14.29 (s, br, NH+), 13.11 (s, HSO₄⁻), 9.08 (s, CH), 8.08 (t, J = 1.7 Hz, CH), 7.52 (dd, J = 1.7, 0.8 Hz, CH)[5]
¹³C NMR (101 MHz, D₂O) δ 137.66, 123.01, 120.20[13](101 MHz; DMSO-d₆) δ 138.6, 128.0, 119.9[5]
FTIR (neat) Not readily availableνₘₐₓ 2176 (N₃), 1301 (asymm. S=O), 1125 (symm. S=O) cm⁻¹[5]
Mass Spec (MALDI) LC-MS(ESI): [M+1]⁺ = 173.80[13]m/z 294 (MNa⁺, 100%), 335 ([MeCN + MNa]⁺, 30%)[5]

Chemical Reactivity and Applications

The primary application of this compound and its salts is in diazo-transfer reactions.[6][14]

Diazo-Transfer Reactions:

This reagent efficiently converts primary amines into azides.[1][4] This transformation is fundamental in various synthetic pathways, including the construction of nitrogen-containing heterocycles and in "click chemistry."[4][12] The reaction can also be applied to activated methylene (B1212753) compounds to yield diazo compounds.[3][14]

The general mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide group, leading to the transfer of the diazo group.[2][15]

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products amine R-NH₂ ts [R-NH₂⁺---N₂---SO₂-Im]⁻ amine->ts Nucleophilic Attack reagent Im-SO₂-N₃ reagent->ts azide R-N₃ ts->azide Diazo Transfer sulfonamide Im-SO₂-NH₂ ts->sulfonamide

Caption: Generalized mechanism of diazo-transfer from this compound to a primary amine.

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate (Safe Procedure)

This updated procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt.[4][5]

Synthesis_Workflow start Start suspend_NaN3 Suspend Sodium Azide (NaN₃) in dry EtOAc at 0 °C start->suspend_NaN3 add_SO2Cl2 Add Sulfuryl Chloride (SO₂Cl₂) dropwise suspend_NaN3->add_SO2Cl2 warm_stir Warm to RT and stir overnight add_SO2Cl2->warm_stir cool_add_Im Cool to 0 °C and add Imidazole (B134444) warm_stir->cool_add_Im stir_5h Stir for 5 hours cool_add_Im->stir_5h workup Aqueous Workup with saturated NaHCO₃ and EtOAc stir_5h->workup add_H2SO4 Add conc. H₂SO₄ to the organic layer workup->add_H2SO4 precipitate Collect precipitate (product) add_H2SO4->precipitate dry Dry under vacuum precipitate->dry end End dry->end

Caption: Workflow for the safe synthesis of this compound hydrogen sulfate.

Detailed Methodology:

  • To a cooled (0 °C) and stirred suspension of sodium azide in dry ethyl acetate (B1210297) (EtOAc) under a nitrogen atmosphere, sulfuryl chloride is added dropwise.

  • The mixture is allowed to warm to room temperature and is stirred for at least 17 hours.[5]

  • After re-cooling to 0 °C, imidazole is added in portions, and the resulting slurry is stirred for 5 hours.[5][10]

  • The reaction mixture is then subjected to an aqueous workup with saturated sodium bicarbonate solution and extracted with EtOAc.[4][5]

  • To the separated and dried organic layer, 1 equivalent of concentrated sulfuric acid is added dropwise.

  • The resulting precipitate of this compound hydrogen sulfate is collected by filtration, washed with cold EtOAc, and dried under high vacuum.[5]

General Protocol for Diazo-Transfer Reaction

This protocol is a general guideline for the conversion of a primary amine to an azide using this compound hydrogen sulfate.

Methodology:

  • The primary amine is dissolved in a suitable solvent (e.g., MeOH, MeCN, DMF).

  • A base (e.g., K₂CO₃, DIEA) is added to the solution.

  • This compound hydrogen sulfate (typically 1.1-1.5 equivalents) is added to the mixture. A catalyst such as copper(II) sulfate can be used, though many reactions proceed efficiently without it.[14][15]

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety and Handling

Hazard Summary:

  • This compound (Parent): Potentially explosive.[1]

  • Hydrochloride Salt: Presents stability and detonation risks.[4][5] It is hygroscopic and can form explosive hydrazoic acid upon prolonged storage.[1][12]

  • Hydrogen Sulfate Salt: Significantly more stable and less sensitive to impact and friction, making it the safest option.[1][5]

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][16]

  • Work in a well-ventilated fume hood.[16]

Storage:

  • Hydrochloride Salt: Store at 2-8 °C under an inert atmosphere.[7]

  • Hydrogen Sulfate Salt: Store at -20 °C.[11]

  • Keep containers tightly closed and away from incompatible materials such as acids and metals.[7]

Spill and Waste Disposal:

  • In case of a spill, avoid generating dust.[8] Sweep up the solid material into a suitable container for disposal.[7]

  • Aqueous and organic waste containing azide byproducts should be quenched by treating with sodium nitrite (B80452) under acidic conditions.[4][5]

Conclusion

This compound, particularly its hydrogen sulfate salt, is a highly effective and relatively safe reagent for diazo-transfer reactions. Its ease of preparation, stability, and high efficiency make it an indispensable tool in modern organic and medicinal chemistry. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors.

References

The Role of 1H-Imidazole-1-sulfonyl Azide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-1-sulfonyl azide (B81097) has emerged as a pivotal reagent in organic synthesis, primarily recognized for its efficacy and improved safety profile as a diazo-transfer agent. This guide provides an in-depth analysis of its core applications, particularly in the conversion of primary amines to azides and the synthesis of diazo compounds from activated methylene (B1212753) groups. It offers a comprehensive overview of the reagent's synthesis, with a focus on the more stable hydrogen sulfate (B86663) salt, detailed experimental protocols, and a summary of its reaction scope and efficiency. Safety considerations and mechanistic insights are also discussed, providing a crucial resource for chemists in research and development.

Introduction

The introduction of an azide functional group is a cornerstone of modern organic synthesis, enabling access to a wide array of chemical transformations, including the Nobel Prize-winning "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), Staudinger ligations, and the synthesis of nitrogen-containing heterocycles.[1] For years, trifluoromethanesulfonyl azide (TfN₃) was the reagent of choice for diazo-transfer reactions. However, its hazardous and explosive nature prompted the search for safer alternatives.

1H-Imidazole-1-sulfonyl azide, particularly its hydrochloride (ISA·HCl) and, more recently, its hydrogen sulfate (ISA·H₂SO₄) salts, has proven to be a superior alternative.[2][3] It matches the reactivity of TfN₃ in many applications while offering significant advantages in terms of cost, stability, and ease of handling.[2][4] The hydrogen sulfate salt, in particular, is notably more stable and less prone to detonation, making it the preferred choice for both lab-scale and large-scale synthesis.[5][6] This guide will delve into the synthesis, applications, and mechanistic underpinnings of this versatile reagent.

Synthesis of this compound Hydrogen Sulfate (ISA·H₂SO₄)

The development of a safe and scalable synthesis for ISA·H₂SO₄ has been critical to its widespread adoption. An updated procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt, representing a significant safety improvement.[5][6]

Logical Workflow for the Synthesis of ISA·H₂SO₄

G cluster_0 Reaction Setup cluster_1 Formation of Sulfuryl Azide Chloride Intermediate cluster_2 Formation of this compound cluster_3 Work-up and Precipitation A Suspend Sodium Azide (NaN₃) in Ethyl Acetate (B1210297) (EtOAc) B Cool to 0°C A->B C Slowly add Sulfuryl Chloride (SO₂Cl₂) B->C D Stir overnight at room temperature C->D E Cool to 0°C D->E F Add Imidazole (B134444) E->F G Stir for 5 hours F->G H Dilute with Saturated aq. NaHCO₃ G->H I Separate organic layer H->I J Dry organic layer (e.g., over Na₂SO₄) I->J K Add conc. H₂SO₄ J->K L Collect precipitate (ISA·H₂SO₄) K->L

Caption: Workflow for the updated synthesis of ISA·H₂SO₄.

Detailed Experimental Protocol: Synthesis of ISA·H₂SO₄

This protocol is adapted from the updated synthesis which improves safety and yield.[5][6]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole

  • Ethyl acetate (EtOAc), dry

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of sodium azide (1.0 equiv.) in dry ethyl acetate is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Sulfuryl chloride (1.0 equiv.) is added dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

  • The mixture is cooled back to 0°C, and imidazole (2.0 equiv.) is added portion-wise. The resulting slurry is stirred for an additional 5 hours at room temperature.

  • The reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Concentrated sulfuric acid (1.0 equiv.) is added dropwise to the dried organic solution with stirring.

  • The resulting precipitate of this compound hydrogen sulfate is collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.

Safety Precautions:

  • All manipulations involving azides should be conducted behind a blast shield in a well-ventilated fume hood.

  • Avoid friction, grinding, or rapid heating of azide-containing compounds.

  • Aqueous and organic wastes should be quenched with a suitable reagent (e.g., sodium nitrite (B80452) under acidic conditions) to destroy any residual azide.[5]

Core Application: Diazo-Transfer Reactions

The primary utility of this compound lies in its role as a diazo-transfer reagent. It efficiently transfers a diazo group (=N₂) to a nucleophilic substrate.

Conversion of Primary Amines to Azides

This is the most common application of ISA·H₂SO₄. The reaction is typically high-yielding and proceeds under mild conditions, tolerating a wide range of functional groups.[1][5]

R-NH₂ + Imidazole-SO₂N₃·H₂SO₄ → R-N₃ + Imidazole-SO₂NH₂·H₂SO₄

The reaction proceeds via a classic diazo-transfer mechanism, which has been supported by ¹⁵N NMR labeling studies.[7][8] The primary amine acts as a nucleophile, attacking the terminal nitrogen of the azide moiety.

G R-NH₂ Primary Amine Intermediate Tetrazene Intermediate R-NH₂->Intermediate Nucleophilic Attack ISA This compound ISA->Intermediate R-N₃ Azide Product Intermediate->R-N₃ Elimination Byproduct Imidazole-1-sulfonamide Intermediate->Byproduct

Caption: Mechanism of diazo-transfer from ISA to a primary amine.

Materials:

  • Primary amine

  • This compound hydrogen sulfate (ISA·H₂SO₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (MeOH) or other suitable solvent

  • Copper(II) sulfate (CuSO₄) (optional, can accelerate the reaction)

Procedure:

  • The primary amine (1.0 equiv.) is dissolved in methanol.

  • Potassium carbonate (2.0 equiv.) is added to the solution, followed by a catalytic amount of copper(II) sulfate (e.g., 0.01 equiv.), if used.

  • This compound hydrogen sulfate (1.1-1.5 equiv.) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography if necessary.

The following table summarizes the yields for the conversion of various primary amines to their corresponding azides using imidazole-1-sulfonyl azide salts.

EntrySubstrate (Primary Amine)ReagentConditionsYield (%)Reference
1BenzylamineISA·HClK₂CO₃, CuSO₄, MeOH, rt, 2h98[3]
24-MethoxybenzylamineISA·HClK₂CO₃, CuSO₄, MeOH, rt, 2h97[3]
3(R)-1-PhenylethylamineISA·HClK₂CO₃, CuSO₄, MeOH, rt, 2h95[3]
4L-Phenylalanine methyl esterISA·HClK₂CO₃, CuSO₄, MeOH, rt, 4h93[3]
5Glucosamine hydrochlorideISA·HClK₂CO₃, CuSO₄, H₂O/MeOH, rt, 6h85[3]
6AnilineISA·HClK₂CO₃, CuSO₄, MeOH, rt, 12h75[3]
76-Aminohexanoic acid (on DNA)ISA·H₂SO₄CuSO₄, aq. buffer, rt>95[9]
84-Aminobenzoic acid (on DNA)ISA·H₂SO₄CuSO₄, aq. buffer, rt>95[9]
Conversion of Activated Methylene Compounds to Diazo Compounds

This compound is also effective for the diazo-transfer to carbon acids, such as β-ketoesters and malonates, to furnish α-diazo carbonyl compounds. These products are valuable intermediates for a variety of transformations, including carbene chemistry.[10]

R¹(CO)-CH₂-(CO)R² + Imidazole-SO₂N₃·H₂SO₄ → R¹(CO)-C(N₂)-(CO)R² + Imidazole-SO₂NH₂·H₂SO₄

Materials:

Procedure:

  • The β-ketoester (1.0 equiv.) is dissolved in the chosen solvent.

  • The base (1.5 equiv.) is added, and the mixture is stirred at room temperature.

  • This compound hydrochloride (1.2 equiv.) is added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the resulting diazo compound is purified by column chromatography.

EntrySubstrateReagentConditionsYield (%)Reference
1Diethyl malonateISA·HClEt₃N, CH₃CN, rt, 12h85[10]
2Ethyl acetoacetateISA·HClEt₃N, CH₃CN, rt, 12h82[10]
3DimedoneISA·HClEt₃N, CH₃CN, rt, 12h90[10]
41,3-IndandioneISA·HClEt₃N, CH₃CN, rt, 12h88[10]

Applications in Drug Development and Materials Science

The ability to safely and efficiently introduce azide functionalities has significant implications for drug development and materials science.

  • Drug Discovery: The azide group serves as a versatile handle for late-stage functionalization of drug candidates via click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] Furthermore, azides can act as bioorthogonal chemical reporters for probing biological systems.

  • Peptide and Protein Chemistry: Site-specific modification of peptides and proteins with azides allows for the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs).[9]

  • Materials Science: The introduction of azide groups onto polymer backbones or surfaces facilitates the creation of functional materials through subsequent "click" modifications.[7]

Conclusion

This compound, particularly in its hydrogen sulfate form, has established itself as a premier reagent for diazo-transfer reactions in modern organic synthesis. Its enhanced safety profile, cost-effectiveness, and high reactivity make it an indispensable tool for the synthesis of organic azides and diazo compounds. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader application by researchers, scientists, and drug development professionals, thereby accelerating innovation in these fields. The continued development of safer and more efficient synthetic methodologies, as exemplified by the evolution of this reagent, is paramount to the advancement of chemical sciences.

References

An In-Depth Technical Guide to the Solubility of 1H-Imidazole-1-sulfonyl Azide Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 1H-Imidazole-1-sulfonyl azide (B81097) salts, primarily focusing on the hydrochloride and hydrogen sulfate (B86663) forms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1H-Imidazole-1-sulfonyl azide and its salts are important reagents in organic chemistry, particularly for diazo-transfer reactions.[1][2][3] The hydrochloride (ISA·HCl) and hydrogen sulfate (ISA·H₂SO₄) salts offer advantages in handling and safety compared to the parent compound, which is a colorless explosive liquid.[4] Understanding the solubility of these salts is crucial for their effective use in various reaction conditions. While the hydrogen sulfate salt is noted for its enhanced stability, the hydrochloride salt has also been widely used.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride and its parent compound is presented in Table 1. The hydrogen sulfate salt is significantly more stable than the hydrochloride salt, which can be hygroscopic and may form explosive byproducts upon prolonged storage.[1][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₃H₃N₅O₂SC₃H₄ClN₅O₂S
Molar Mass 173.15 g·mol⁻¹[4]209.61 g/mol
Appearance Colorless Liquid[4]White to off-white or grayish solid[5][6]
Melting Point Not available102-104℃[7]
Stability Potentially explosive[4]Hygroscopic; can form hydrazoic acid on prolonged storage or contact with water.[6][7]

Solubility Profile

This compound hydrochloride (ISA·HCl)

The hydrochloride salt is generally soluble in polar solvents.[5][6] Its solubility characteristics are summarized in Table 2. The low solubility in certain organic solvents like dichloromethane (B109758) (DCM) and N-methylpyrrolidone (NMP) can lead to poor conversions in reactions where these are used as the solvent.[8]

Table 2: Qualitative Solubility of this compound hydrochloride

SolventSolubilityReference
WaterSoluble, though may be slight[5][6][7][5][6][7]
Alcohols (e.g., Methanol, Ethanol)Soluble, though may be slight in Methanol[5][6][7][5][6][7]
EthersInsoluble[5][5]
HexaneInsoluble[5][5]
Dichloromethane (DCM)Low solubility[8][8]
N-methylpyrrolidone (NMP)Low solubility[8][8]
This compound hydrogen sulfate (ISA·H₂SO₄)

While specific solubility data for the hydrogen sulfate salt is scarce in the reviewed literature, its synthesis protocols indicate it precipitates from ethyl acetate (B1210297) upon addition of sulfuric acid, suggesting lower solubility in this solvent compared to its precursors.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of both the hydrochloride and hydrogen sulfate salts are provided below. A general workflow for determining solubility is also described.

Synthesis of this compound hydrochloride (ISA·HCl)

This protocol is adapted from a reported synthesis.

  • Reaction Setup: In a suitable reaction vessel, suspend sodium azide (NaN₃, 13.0 g, 0.2 mol) in anhydrous acetonitrile (B52724) (200 mL). Cool the suspension in an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (16.2 mL, 0.2 mol) dropwise to the cooled suspension. Stir the mixture overnight, allowing it to gradually warm to room temperature.

  • Addition of Imidazole (B134444): Cool the mixture again in an ice bath and add imidazole (27.2 g, 0.4 mol) portion-wise. Stir the resulting slurry for 5 hours at 0 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate (400 mL) and add water (400 mL). Separate the organic layer and wash it sequentially with water (2 x 400 mL), saturated sodium bicarbonate solution (2 x 400 mL), and brine (400 mL).

  • Salt Formation: Dry the organic layer over sodium sulfate (Na₂SO₄). Prepare a solution of HCl in ethanol (B145695) by the dropwise addition of acetyl chloride (21.3 mL, 0.3 mol) to ice-cooled dry ethanol (75 mL). Add this ethanolic HCl solution dropwise to the dried filtrate with stirring.

  • Isolation: A white solid will precipitate. Collect the solid by filtration and dry it in a desiccator under a nitrogen atmosphere to yield this compound hydrochloride (36 g, 96% yield).

Synthesis of this compound hydrogen sulfate (ISA·H₂SO₄)

This protocol is based on an updated, safer synthesis method.[1]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a stirrer bar, place sodium azide (10.1 g, 156 mmol). Evacuate the flask and introduce a nitrogen atmosphere. Add dry acetonitrile (78 mL) and cool the suspension to 0 °C.

  • Addition of Sulfuryl Chloride: While maintaining the inert atmosphere, add sulfuryl chloride (12.6 mL, 156 mmol) dropwise over at least 10 minutes with stirring. Allow the mixture to slowly warm to room temperature and stir for at least 17 hours.

  • Addition of Imidazole: Re-cool the suspension to 0 °C and, under a nitrogen atmosphere, add imidazole (20.2 g, 296 mmol) continuously over 10 minutes. Stir the solution for at least 3 hours at 0 °C.

  • Extraction: Dilute the reaction mixture with ethyl acetate (156 mL) and basify by adding saturated aqueous sodium bicarbonate (250 mL). Wash the organic layer with water (250 mL), dry it over magnesium sulfate (MgSO₄), and filter.

  • Precipitation of the Salt: Cool the filtrate to 0 °C under a nitrogen atmosphere. Add concentrated sulfuric acid (H₂SO₄, 4.1 mL, 77 mmol) dropwise over 5 minutes.

  • Isolation: Allow the mixture to gradually warm to room temperature with vigorous stirring. After 30 minutes, a colorless precipitate will form. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum to afford pure this compound hydrogen sulfate (16.2 g, 78% yield).

Visualized Workflows

The following diagrams illustrate the general synthesis pathway for this compound salts and a typical experimental workflow for solubility determination.

G General Synthesis Workflow for this compound Salts cluster_0 Step 1: Formation of Sulfonyl Azide Intermediate cluster_1 Step 2: Reaction with Imidazole cluster_2 Step 3: Salt Formation cluster_3 Step 4: Isolation start Sodium Azide (NaN3) + Sulfuryl Chloride (SO2Cl2) in Solvent (e.g., Acetonitrile) intermediate Sulfonyl Azide Intermediate start->intermediate Stirring imidazole Imidazole product_base This compound (in solution) intermediate->product_base imidazole->product_base Addition and Stirring acid Acid (HCl or H2SO4) product_salt Precipitated this compound Salt (HCl or H2SO4) product_base->product_salt acid->product_salt Addition isolation Filtration, Washing, and Drying product_salt->isolation final_product Pure Crystalline Salt isolation->final_product

Caption: General Synthesis Workflow for this compound Salts.

G Experimental Workflow for Solubility Determination cluster_0 Preparation of Saturated Solution cluster_1 Separation of Undissolved Solute cluster_2 Analysis of Saturated Solution cluster_3 Calculation start Add excess solute (salt) to a known volume of solvent equilibration Stir/shake at constant temperature for a set time (e.g., 24h) to reach equilibrium start->equilibration separation Centrifuge or filter the solution to remove undissolved solid equilibration->separation sampling Take a known volume of the clear supernatant separation->sampling analysis Determine the concentration of the solute in the sample (e.g., by gravimetric analysis, spectroscopy, or chromatography) sampling->analysis calculation Calculate solubility (e.g., in g/100mL or mol/L) from the concentration and volume analysis->calculation result Quantitative Solubility Data calculation->result

Caption: Experimental Workflow for Solubility Determination.

Safety Considerations

This compound and its salts are energetic compounds and should be handled with care.

  • The parent compound, this compound, is a colorless explosive liquid.[4]

  • The hydrochloride salt has been reported to be sensitive to impact and can decompose violently upon heating above 150 °C.[4] It is also hygroscopic and can form explosive hydrazoic acid upon prolonged storage or contact with water.[4][6][7]

  • The hydrogen sulfate salt is significantly more stable and less sensitive to impact, friction, and electrostatic discharge, making it a safer alternative.[1][4]

  • Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

Synthesis of Sulfonyl Azides from Primary Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sulfonyl azides from primary sulfonamides represents a significant advancement in medicinal chemistry and drug development. This transformation provides a milder and more functional-group-tolerant alternative to traditional methods that often rely on the use of less stable sulfonyl chlorides. This guide details the two predominant contemporary methods for this conversion: the use of triflyl azide (B81097) (TfN₃) with a copper catalyst and the application of the stable diazo-transfer reagent, imidazole-1-sulfonyl azide hydrogen sulfate (B86663). This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of their substrate scope and yields. Furthermore, critical safety precautions for the handling of potentially explosive azide compounds are outlined.

Introduction

Sulfonyl azides are versatile intermediates in organic synthesis, serving as precursors for the construction of a wide array of nitrogen-containing compounds, including N-acylsulfonamides, amidines, and triazoles.[1] Their application is particularly valuable in the development of novel therapeutic agents. The classical synthesis of sulfonyl azides from sulfonyl chlorides is often hampered by the poor stability of the starting materials and their incompatibility with various functional groups.[1] The direct conversion of stable and readily available primary sulfonamides to sulfonyl azides has therefore emerged as a highly attractive and practical alternative. This guide focuses on two state-of-the-art, high-yielding methodologies that proceed via a diazo-transfer mechanism.

Core Methodologies and Mechanisms

The conversion of primary sulfonamides to sulfonyl azides is primarily achieved through diazo-transfer reactions. This involves the transfer of a diazo group (=N₂) from a donor reagent to the sulfonamide. The two most effective and widely adopted methods utilize triflyl azide (TfN₃) and imidazole-1-sulfonyl azide hydrogen sulfate as the diazo-transfer agents.

Triflyl Azide (TfN₃) Mediated Synthesis

A robust method for the synthesis of sulfonyl azides from primary sulfonamides employs triflyl azide (TfN₃) as the diazo-transfer reagent.[1][2] This process is typically carried out in a biphasic system and is catalyzed by copper(II) sulfate.[1][3] The reaction is experimentally simple, mild, and generally provides high yields.[4]

Reaction Workflow:

Sulfonamide Primary Sulfonamide (R-SO2NH2) Reaction Reaction Mixture Sulfonamide->Reaction TfN3 Triflyl Azide (TfN3) TfN3->Reaction Base Base (e.g., NaHCO3) Base->Reaction Catalyst CuSO4 (catalyst) Catalyst->Reaction Solvent Biphasic System (H2O/Toluene (B28343)/t-BuOH) Solvent->Reaction Product Sulfonyl Azide (R-SO2N3) Reaction->Product Diazo-Transfer

Caption: Workflow for TfN₃ mediated synthesis of sulfonyl azides.

Imidazole-1-sulfonyl Azide Hydrogen Sulfate Mediated Synthesis

An increasingly popular and safer alternative utilizes imidazole-1-sulfonyl azide hydrogen sulfate as the diazo-transfer reagent.[5][6] This method is advantageous as it does not require a copper catalyst and the reagent itself exhibits greater impact stability, making it easier and safer to handle than many other diazo-transfer agents.[5][7] The reaction is typically high-yielding and proceeds under mild conditions.[6]

Reaction Pathway:

Sulfonamide Primary Sulfonamide (R-SO2NH2) Intermediate [Sulfonamide Anion] Sulfonamide->Intermediate Deprotonation Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate Product Sulfonyl Azide (R-SO2N3) Reagent->Product Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., MeOH) Solvent->Intermediate Solvent->Product Intermediate->Product Nucleophilic Attack on Terminal N of Azide

Caption: Pathway for imidazole-1-sulfonyl azide mediated synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various sulfonyl azides from their corresponding primary sulfonamides using the two primary methods.

Triflyl Azide (TfN₃) Method: Substrate Scope and Yields
EntrySulfonamideProductYield (%)
14-Methylbenzenesulfonamide4-Methylbenzenesulfonyl azide>99
24-Methoxybenzenesulfonamide4-Methoxybenzenesulfonyl azide98
34-Chlorobenzenesulfonamide4-Chlorobenzenesulfonyl azide97
44-Nitrobenzenesulfonamide4-Nitrobenzenesulfonyl azide95
52-Naphthalenesulfonamide2-Naphthalenesulfonyl azide99
6Thiophene-2-sulfonamideThiophene-2-sulfonyl azide96
7MethanesulfonamideMethanesulfonyl azide85

Data synthesized from Fokin, V. V., et al. Org. Lett. 2008, 10 (16), 3385–3388.[1][2][6]

Imidazole-1-sulfonyl Azide Hydrogen Sulfate Method: Substrate Scope and Yields
EntrySulfonamideProductYield (%)
14-Methylbenzenesulfonamide4-Methylbenzenesulfonyl azide95
24-Methoxybenzenesulfonamide4-Methoxybenzenesulfonyl azide92
34-Fluorobenzenesulfonamide4-Fluorobenzenesulfonyl azide93
44-(Trifluoromethyl)benzenesulfonamide4-(Trifluoromethyl)benzenesulfonyl azide88
52-Naphthalenesulfonamide2-Naphthalenesulfonyl azide94
6Thiophene-2-sulfonamideThiophene-2-sulfonyl azide85
75-Isoquinolinesulfonamide5-Isoquinolinesulfonyl azide89

Data synthesized from Odell, L. R., et al. J. Org. Chem. 2014, 79 (10), 4826–4831.[1]

Experimental Protocols

General Procedure for Triflyl Azide (TfN₃) Mediated Synthesis

To a solution of the primary sulfonamide (1.0 mmol) in a mixture of toluene (2 mL) and tert-butanol (B103910) (2 mL) is added an aqueous solution of NaHCO₃ (3.0 mmol in 2 mL of H₂O) and CuSO₄·5H₂O (0.02 mmol). A solution of triflyl azide (TfN₃, 1.5 mmol) in toluene is then added, and the resulting biphasic mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired sulfonyl azide.[1]

General Procedure for Imidazole-1-sulfonyl Azide Hydrogen Sulfate Mediated Synthesis

To a solution of the primary sulfonamide (1.0 mmol) in methanol (B129727) (5 mL) is added K₂CO₃ (2.0 mmol) followed by imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol). The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting sulfonyl azide is typically of high purity and may not require further purification. If necessary, purification can be achieved by flash chromatography.[1]

Safety Precautions for Handling Sulfonyl Azides

Warning: Sulfonyl azides are potentially explosive compounds and must be handled with extreme caution.[8] All reactions involving azides should be carried out behind a blast shield in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use plastic or ceramic spatulas for handling solid azides to avoid friction and the formation of shock-sensitive metal azides.[9] Avoid contact with heavy metals.[10]

  • Reaction Conditions: Avoid heating sulfonyl azides unless absolutely necessary and on a small scale. Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane.[11]

  • Storage: Store sulfonyl azides in a cool, dark place, preferably in a refrigerator and in plastic containers.[9]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should never be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[9][11] All azide waste should be disposed of through a certified chemical waste program.

Conclusion

The synthesis of sulfonyl azides from primary sulfonamides using diazo-transfer reagents like triflyl azide and imidazole-1-sulfonyl azide hydrogen sulfate offers significant advantages over traditional methods. These procedures are generally high-yielding, tolerant of a wide range of functional groups, and proceed under mild conditions. The use of the more stable imidazole-1-sulfonyl azide hydrogen sulfate is particularly noteworthy for its improved safety profile. This technical guide provides researchers and drug development professionals with the necessary information to effectively and safely implement these valuable synthetic transformations in their work. Adherence to the detailed protocols and stringent safety precautions is paramount for the successful and safe synthesis of these versatile chemical intermediates.

References

1H-Imidazole-1-sulfonyl Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-1-sulfonyl azide (B81097) is a versatile and potent reagent in organic synthesis, primarily utilized for diazo-transfer reactions.[1][2] It serves as a crucial tool in the synthesis of azides from primary amines and diazo compounds from activated methylene (B1212753) substrates.[3] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in pharmaceutical and materials science research. While the parent compound is a colorless, explosive liquid, its hydrochloride and hydrogen sulfate (B86663) salts are more stable, crystalline solids, making them safer and more convenient to handle.[1][4] The hydrogen sulfate salt, in particular, is noted for its significantly enhanced stability, reducing the risks of detonation.[1][2]

Chemical and Physical Properties

The properties of 1H-Imidazole-1-sulfonyl azide and its common salts are summarized below. The hydrochloride salt is a white to off-white solid, soluble in polar solvents like water and alcohols.[5] The hydrogen sulfate salt also presents as a stable solid.[6]

PropertyThis compoundThis compound hydrochlorideThis compound sulfate
Molecular Formula C₃H₃N₅O₂S[4]C₃H₄ClN₅O₂S[5]C₃H₅N₅O₆S₂[7]
Molar Mass 173.15 g/mol [4]210 g/mol [8]271.2 g/mol [7]
Appearance Colorless liquid[4]White or grayish solid[9]Solid
Melting Point Not applicable102-104 °C[8]Not specified
Solubility Not specifiedSoluble in methanol (B129727) (slightly) and water (slightly)[8]Not specified
Decomposition Temperature Not specifiedDecomposes violently above 150 °C[4]131 °C[4]

Synthesis of this compound Salts

The synthesis of this compound salts is typically performed in a one-pot reaction from inexpensive starting materials.[3] The hydrogen sulfate salt is often preferred due to its superior stability.[1] An updated and safer procedure for the large-scale synthesis of the hydrogen sulfate salt has been developed to avoid the isolation of the potentially explosive parent compound or its hydrochloride salt.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride[9]

Materials:

Procedure:

  • Under cold conditions, slowly add sulfuryl chloride (16.2 mL, 0.2 mol) dropwise to a suspension of sodium azide (13.0 g, 0.2 mol) in anhydrous acetonitrile (200 mL) in a dry reaction flask.

  • Stir the resulting reaction mixture overnight.

  • Add imidazole (27.2 g, 0.4 mol) in batches to the reaction mixture under cold conditions.

  • Stir the resulting slurry for 5 hours.

  • Dilute the reaction mixture with ethyl acetate (400 mL) and then add 400 mL of water.

  • Separate the organic layer and wash it sequentially with water (2 x 400 mL), saturated NaHCO₃ solution (2 x 400 mL), and brine (400 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Slowly add a mixture of HCl/EtOH dropwise to the filtrate while stirring.

  • Continue stirring the reaction mixture for several hours at room temperature.

  • After the reaction is complete, concentrate the solution under vacuum to obtain this compound hydrochloride.

Synthesis_of_1H_Imidazole_1_sulfonyl_azide_hydrochloride cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product SO2Cl2 Sulfuryl Chloride step1 1. Reaction in Anhydrous Acetonitrile SO2Cl2->step1 NaN3 Sodium Azide NaN3->step1 Imidazole Imidazole step2 2. Addition of Imidazole Imidazole->step2 HCl_EtOH HCl in Ethanol step4 4. Acidification HCl_EtOH->step4 step1->step2 step3 3. Work-up with EtOAc and Water step2->step3 step3->step4 product 1H-Imidazole-1-sulfonyl azide hydrochloride step4->product

Caption: Synthesis workflow for this compound hydrochloride.

Core Application: Diazo-Transfer Reactions

The primary application of this compound and its salts is in diazo-transfer reactions, which are fundamental in modern organic synthesis.[2][10] These reactions allow for the efficient conversion of primary amines to azides.[1] Azides are versatile functional groups used in a variety of subsequent transformations, including the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.[2][10]

General Reaction Scheme

This compound hydrogen sulfate is an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides in a high-yielding reaction that does not require copper salts.[6] The reaction generally proceeds via a diazo-transfer mechanism.[6][11] For the conversion of primary amines to azides, the reaction is often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II).[4][10]

Experimental Protocol: Diazo-Transfer Reaction with a Primary Amine (General)

Materials:

  • Primary amine

  • This compound salt (e.g., hydrogen sulfate)

  • Metal salt catalyst (e.g., CuSO₄)

  • Solvent (e.g., Methanol, Water)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the metal salt catalyst and the base.

  • Add a solution of this compound salt to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting azide, typically by column chromatography.

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amine Primary Amine (R-NH₂) Nucleophilic_Attack Nucleophilic Attack of Amine on Terminal Azide Nitrogen Amine->Nucleophilic_Attack Reagent This compound Reagent->Nucleophilic_Attack Intermediate Triazene Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Imidazole-1-sulfonamide Intermediate->Elimination Azide Azide (R-N₃) Elimination->Azide Byproduct Imidazole-1-sulfonamide Elimination->Byproduct

Caption: Mechanism of the diazo-transfer reaction.

Safety and Handling

As with all organic azides, this compound and its salts are potentially explosive and should be handled with care.[4] The hydrochloride salt, while more stable than the parent compound, is hygroscopic and can hydrolyze upon prolonged storage to form hydrazoic acid, increasing its sensitivity.[4] The hydrogen sulfate salt is significantly less hazardous, with a higher decomposition temperature and insensitivity to impact.[4]

General Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Avoid contact with skin and eyes.[13]

  • Keep away from heat, sparks, and open flames.[13]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

  • Avoid physical shock and friction.

Applications in Drug Development and Materials Science

The ability to efficiently synthesize azides makes this compound a valuable tool in drug discovery and materials science.[5][9] Azides are key intermediates for the introduction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[5] In materials science, the azide functional group allows for the modification of polymers and surfaces using "click chemistry," enabling the development of advanced materials for diagnostics, imaging, and drug delivery.[10]

References

Methodological & Application

Application Notes and Protocols: 1H-Imidazole-1-sulfonyl Azide for the Conversion of Amines to Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amines to azides is a fundamental transformation in organic synthesis, enabling access to a versatile functional group pivotal in various applications, including bioconjugation, medicinal chemistry, and materials science. The azide (B81097) moiety serves as a key precursor for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can also function as a stable amine-protecting group. Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) have been employed for this diazo-transfer reaction; however, their high explosivity and instability pose significant safety risks.

1H-Imidazole-1-sulfonyl azide has emerged as a superior alternative, offering comparable reactivity to TfN₃ but with significantly enhanced safety and stability.[1][2] This reagent, particularly in its hydrochloride (ISA·HCl) and hydrogen sulfate (B86663) (ISA·H₂SO₄) salt forms, provides a reliable and scalable method for the efficient conversion of primary amines to azides.[3][4] The hydrogen sulfate salt is noted to be considerably more stable, presenting a lower risk of detonation.[4] This document provides detailed application notes and experimental protocols for the use of this compound in this key transformation.

Reaction and Mechanism

The reaction proceeds via a diazo-transfer mechanism, where the primary amine acts as a nucleophile, attacking the terminal nitrogen of the azide moiety of the imidazole-1-sulfonyl azide.[5] This is followed by a proton transfer and subsequent elimination of imidazole-1-sulfonamide to yield the corresponding azide. The reaction can be performed with or without a metal catalyst, such as copper(II) sulfate, though catalysis can enhance reaction rates and efficiency in some cases.[5][6]

Key Advantages of this compound

  • Enhanced Safety: Significantly more stable and less explosive than traditional diazo-transfer reagents like triflyl azide.[7][8] The hydrogen sulfate salt is particularly noted for its improved safety profile.[6][9]

  • High Efficiency: Provides good to excellent yields for the conversion of a wide range of primary amines to azides.[7]

  • Mild Reaction Conditions: The reaction proceeds under mild conditions, often at room temperature, making it compatible with a variety of functional groups.[10]

  • Versatility: Effective in both solution-phase and solid-phase synthesis.[1][8]

  • Commercial Availability and Scalability: The reagent is commercially available and can be prepared on a large scale from inexpensive starting materials.[1][3]

Data Presentation

Table 1: Reaction Conditions for Amine to Azide Conversion on Solid Support
EntryResin TypeReagent (equiv)Base (equiv)Catalyst (equiv)SolventTime (h)Conversion (%)
1AMPSISA·HCl (3)DIEA (9)CuSO₄ (0.01)CH₃CN2>95
2AMPSISA·HCl (3)DIEA (9)-DMSO2~95
3MBHAISA·HCl (3)DIEA (9)CuSO₄ (0.01)DMF2>95
4TG S NH₂ISA·HCl (3)K₂CO₃ (4.5)-H₂O2>99
5AMCMISA·HCl (3)K₂CO₃ (4.5)-H₂O2>99
6AMCMISA·HCl (7)K₂CO₃ (4.5)-H₂O288

Data summarized from reference[1][7][8]. AMPS = Aminomethylated polystyrene, MBHA = 4-Methylbenzhydrylamine resin, TG S NH₂ = TentaGel S Amine, AMCM = Amino-functionalized PEG resin, DIEA = Diisopropylethylamine.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Primary Amine to an Azide in Solution (General Guidance)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound hydrogen sulfate (ISA·H₂SO₄) (1.1 - 1.5 equivalents)

  • A suitable base (e.g., K₂CO₃, Et₃N, or DIEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, Dichloromethane (B109758), or a mixture)

  • (Optional) Copper(II) sulfate (CuSO₄) (0.01 - 0.05 equivalents)

Procedure:

  • Dissolve the primary amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution and stir until it is dissolved or evenly suspended.

  • If using a catalyst, add the copper(II) sulfate to the mixture.

  • In a separate container, dissolve the this compound hydrogen sulfate in the same solvent.

  • Slowly add the solution of ISA·H₂SO₄ to the stirring amine solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure azide.

Protocol 2: Conversion of an Amine-Functionalized Resin to an Azido-Resin (Solid-Phase Synthesis)

This protocol is adapted from procedures for solid-phase synthesis.[7][8]

Materials:

  • Amine-functionalized resin (1 equivalent)

  • This compound hydrochloride (ISA·HCl) (3 equivalents)

  • Potassium carbonate (K₂CO₃) (4.5 equivalents)

  • Water (or other suitable solvent for resin swelling)

  • Sintered glass funnel

  • Shaker or overhead stirrer

Procedure:

  • Swell the amine-functionalized resin in the chosen solvent (e.g., water for hydrophilic resins like PEG-based resins) in a suitable reaction vessel for 30 minutes.

  • In a separate flask, dissolve the ISA·HCl and K₂CO₃ in the same solvent.

  • Add the solution of the reagent and base to the swollen resin.

  • Agitate the mixture at room temperature for 2 hours. A pH greater than 9 is recommended for high conversion.[7][8]

  • After the reaction is complete, filter the resin using a sintered glass funnel.

  • Wash the resin sequentially with water, methanol, and dichloromethane to remove excess reagents and byproducts.

  • Dry the resulting azido-resin under vacuum.

  • The conversion can be monitored using a quantitative ninhydrin (B49086) test to determine the amount of remaining free amine.

Visualizations

Reaction_Mechanism Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-N⁻-N=N-SO₂-Imidazole] (Tetrazene Intermediate) Amine->Intermediate Nucleophilic Attack ISA Imidazole-SO₂N₃ (this compound) ISA->Intermediate Azide R-N₃ (Azide) Byproduct Imidazole-SO₂NH₂ (Imidazole-1-sulfonamide) Intermediate->Azide Intermediate->Byproduct ProtonTransfer Proton Transfer Elimination Elimination

Caption: Diazo-transfer reaction mechanism from a primary amine to an azide.

Experimental_Workflow_Solution Start Start: Primary Amine in Solvent AddBase 1. Add Base (e.g., K₂CO₃, DIEA) Start->AddBase AddCatalyst 2. (Optional) Add Catalyst (e.g., CuSO₄) AddBase->AddCatalyst AddISA 3. Add this compound Solution AddCatalyst->AddISA Reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) AddISA->Reaction Quench 5. Quench Reaction (e.g., with Water) Reaction->Quench Extract 6. Extraction with Organic Solvent Quench->Extract Purify 7. Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify End End: Pure Azide Product Purify->End

Caption: Workflow for solution-phase conversion of amines to azides.

Safety Considerations

While this compound is significantly safer than many other diazo-transfer reagents, it is still an energetic compound and should be handled with appropriate care.[6] The hydrochloride salt can be hygroscopic and may hydrolyze over time to produce hydrazoic acid, which is highly toxic and explosive.[6] The hydrogen sulfate salt is recommended for its superior stability.[4][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid grinding the solid reagent or heating it to high temperatures.

References

Application of 1H-Imidazole-1-sulfonyl Azide in Click Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging molecular connections in diverse scientific disciplines, including drug discovery, bioconjugation, and materials science. A key prerequisite for this reaction is the availability of organic azides. 1H-Imidazole-1-sulfonyl azide (B81097), particularly its hydrochloride (ISA·HCl) and hydrogen sulfate (B86663) (ISA·H₂SO₄) salts, has emerged as a superior reagent for the synthesis of these azides from primary amines via a diazo-transfer reaction. This reagent offers significant safety and stability advantages over traditional, often explosive, diazo-transfer agents like triflyl azide (TfN₃), while maintaining high reactivity.

This document provides detailed application notes and experimental protocols for the use of 1H-Imidazole-1-sulfonyl azide in generating azides for subsequent use in CuAAC reactions. It is intended for researchers, scientists, and drug development professionals seeking a safer and more efficient workflow for the synthesis of 1,2,3-triazoles.

Key Advantages of this compound Salts

  • Enhanced Safety: The hydrogen sulfate and hydrochloride salts of imidazole-1-sulfonyl azide are crystalline, shelf-stable solids, significantly reducing the risk of explosion associated with other diazo-transfer reagents.[1][2] The hydrogen sulfate salt, in particular, is noted for its improved stability.[2][3][4][5]

  • High Reactivity: ISA salts exhibit reactivity comparable to that of triflyl azide, enabling efficient conversion of primary amines to azides.[1]

  • Operational Simplicity: The synthesis of ISA salts is straightforward from inexpensive starting materials, and their application in diazo-transfer reactions is operationally simple.[1][2]

  • Versatility: This reagent is effective for the diazo-transfer to a wide range of primary amines, including those on solid supports for solid-phase synthesis.

Application in One-Pot/Sequential Diazo-Transfer and CuAAC Reactions

A significant advantage of using this compound is its compatibility with one-pot or sequential reaction setups, where the in situ generated azide is directly used in a subsequent CuAAC reaction without the need for isolation. This approach is highly beneficial as it avoids the handling of potentially unstable organic azides, especially those of low molecular weight or poly-azidated compounds.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogen Sulfate (ISA·H₂SO₄)

This protocol is adapted from an updated, safer procedure that avoids the isolation of the parent compound or its HCl salt.[2][3][5]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole (B134444)

  • Ethyl acetate (B1210297) (EtOAc), dry

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend sodium azide (1.0 equiv) in dry ethyl acetate.

  • Addition of Sulfuryl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add sulfuryl chloride (1.0 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for at least 17 hours.

  • Addition of Imidazole: Cool the mixture back to 0 °C and add imidazole (2.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 5 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Precipitation of the Hydrogen Sulfate Salt: Filter the drying agent. To the filtrate, add concentrated H₂SO₄ (1.0 equiv) dropwise with vigorous stirring.

  • Isolation: A colorless precipitate will form. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield pure this compound hydrogen sulfate.

Safety Note: While significantly safer than other diazo-transfer reagents, all reactions involving azides should be conducted with appropriate safety precautions, including the use of a blast shield.

Protocol 2: General Procedure for Diazo-Transfer Reaction (Conversion of Primary Amine to Azide)

Materials:

  • Primary amine

  • This compound hydrochloride (ISA·HCl) or hydrogen sulfate (ISA·H₂SO₄) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or other suitable base

  • Solvent (e.g., Methanol, Acetonitrile, DMF, DMSO)

  • Copper(II) sulfate (CuSO₄) (optional, catalytic amount, e.g., 0.01 equiv)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent.

  • Addition of Base: Add potassium carbonate (2.0 equiv).

  • Addition of Diazo-Transfer Reagent: Add ISA·HCl or ISA·H₂SO₄ (1.2 equiv) portion-wise at room temperature.

  • Catalyst (Optional): For some substrates, the addition of a catalytic amount of CuSO₄ can be beneficial.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude azide. The product can be purified by column chromatography if necessary.

Protocol 3: One-Pot, Three-Component Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol outlines a general procedure for the synthesis of triazoles directly from primary amines, terminal alkynes, and ISA·HCl.

Materials:

  • Primary amine (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • This compound hydrochloride (ISA·HCl) (1.1 equiv)

  • Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)

  • Base (e.g., Triethylamine, DIPEA)

  • Solvent (e.g., DMF, DMSO, or a mixture like t-BuOH/H₂O)

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 equiv) in the chosen solvent, add the base.

  • Diazo-Transfer: Add ISA·HCl (1.1 equiv) and stir at room temperature until the amine is consumed (monitor by TLC).

  • Click Reaction: To the reaction mixture containing the in situ formed azide, add the terminal alkyne (1.0-1.2 equiv) and the copper(I) catalyst. If using CuSO₄, also add a reducing agent like sodium ascorbate.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the azide is consumed (monitor by TLC).

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude triazole can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the diazo-transfer reagent and the subsequent one-pot synthesis of triazoles.

Table 1: Synthesis of this compound Hydrogen Sulfate

EntryStarting Material (Scale)SolventYield (%)Reference
1Sodium Azide (1.0 g)MeCN/EtOAc51[3]
2Sodium Azide (15 g)MeCN/EtOAc73[3]
3Sodium AzideEtOAc78 ± 4[3]

Table 2: Representative Yields for One-Pot Synthesis of 1,2,3-Triazoles from Amines

EntryAmineAlkyneDiazo-Transfer ReagentYield (%)Reference
1AnilinePhenylacetylenet-BuONO, TMSN₃95[7]
24-MethoxyanilinePhenylacetylenet-BuONO, TMSN₃98[7]
3BenzylaminePhenylacetyleneTriflyl Azide93[6]
44-NitroanilinePhenylacetylenet-BuONO, TMSN₃85[7]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of ISA·H₂SO₄ cluster_one_pot Protocol 3: One-Pot Triazole Synthesis s1 NaN₃ + SO₂Cl₂ in EtOAc s2 Intermediate Formation s1->s2 0°C to RT, 17h s3 Add Imidazole s2->s3 0°C s4 Crude Imidazole-1-sulfonyl azide s3->s4 RT, 5h s5 Add H₂SO₄ s4->s5 Work-up s6 ISA·H₂SO₄ (Solid) s5->s6 Precipitation op1 Primary Amine + Base op2 Add ISA·H₂SO₄/HCl op1->op2 op3 In situ Azide Formation op2->op3 Diazo-Transfer op4 Add Alkyne + Cu(I) catalyst op3->op4 op5 1,2,3-Triazole Product op4->op5 CuAAC 'Click' Reaction

Caption: Experimental workflows for the synthesis of ISA·H₂SO₄ and its use in a one-pot triazole synthesis.

Caption: Overall transformation from primary amine to 1,2,3-triazole.

Conclusion

This compound and its salts are highly effective and safe reagents for the synthesis of azides from primary amines. Their stability and reactivity make them ideal for use in modern synthetic workflows, particularly in one-pot procedures that lead directly to the formation of 1,2,3-triazoles via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to incorporate this valuable reagent into their synthetic strategies, thereby enhancing both the safety and efficiency of their research.

References

Applications in Peptide and Bioorthogonal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of key applications at the intersection of peptide and bioorthogonal chemistry. It includes comprehensive application notes, step-by-step experimental protocols for crucial techniques, and quantitative data to guide experimental design. Furthermore, visual diagrams generated using Graphviz are provided to illustrate complex workflows and chemical reactions, enhancing comprehension and reproducibility.

Application Note 1: Site-Specific Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of peptides and proteins in aqueous environments, including within living cells, without the need for a toxic copper catalyst.[1][2] This reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145) (such as DBCO, BCN, or DIFO) and an azide (B81097) to form a stable triazole linkage.[1][3] The high degree of specificity, conferred by the mutual inertness of the azide and cyclooctyne groups to biological functionalities, makes SPAAC an invaluable tool for a myriad of applications, including peptide-drug conjugation, in vivo imaging, and the study of protein dynamics.[1][2][4]

Key Features:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for live-cell and in vivo applications.[2]

  • High Specificity: Azides and strained alkynes do not react with naturally occurring functional groups in biological systems.[1]

  • Favorable Kinetics: While generally slower than copper-catalyzed reactions, the kinetics of SPAAC are sufficient for many biological applications, especially with the development of more reactive cyclooctynes.[3][5]

Quantitative Data: Comparison of Bioorthogonal Reaction Kinetics

The selection of a bioorthogonal reaction is often dictated by its kinetics, especially when dealing with low-abundance biomolecules or rapid biological processes. The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different bioorthogonal reactions.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
iEDDA Tetrazine (Tz) + trans-Cyclooctene (B1233481) (TCO)10³ - 10⁶[3]Exceptionally fast kinetics, high specificity, no catalyst required.[3]TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[3]
Tetrazine (Tz) + Norbornene~1-10[3]Good kinetics, stable dienophile.Slower than TCO-based reactions.
SPAAC Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3[3][6]Copper-free, good biocompatibility, widely used.[3]Slower kinetics than iEDDA.
Bicyclononyne (BCN) + Azide~0.06 - 0.14[1][3]Good balance of reactivity and stability.Less reactive than DBCO.[1]
Difluorinated Cyclooctyne (DIFO) + Azide~0.076[3]High stability.Slower reaction rate.
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[5]Very fast reaction rates and high efficiency.Copper catalyst is toxic to living cells, limiting in vivo applications.[5]
Oxime Ligation Aldehyde/Ketone + Aminooxy~8.2 (aniline-catalyzed)[6]Good stability of the resulting oxime bond.Can require catalysts and pH optimization.[7]
Staudinger Ligation Azide + Phosphine (B1218219)~0.001[5]High biocompatibility; traceless version forms a native amide bond.Slow kinetics; phosphine reagents are prone to oxidation.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Containing Peptide

This protocol describes the synthesis of a peptide containing an azide functionality for subsequent SPAAC ligation, using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine(Boc)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Kaiser test kit

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Swelling and Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes, then drain the solvent.[8]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add a fresh portion of the deprotection solution and agitate for another 15 minutes. Wash the resin thoroughly with DMF and DCM.[1]

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.[1] b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Incorporate Azidolysine: To incorporate the azide handle, use Fmoc-L-azidolysine(Boc)-OH in the coupling step.[1]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[1]

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical HPLC.

G start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) kaiser Kaiser Test couple->kaiser wash1->couple kaiser->wash1 Positive azido_couple 4. Couple Fmoc-Azidolysine kaiser->azido_couple Negative repeat 5. Repeat Deprotection & Coupling Cycles azido_couple->repeat final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect cleave 7. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify 8. Precipitation & HPLC Purification cleave->purify characterize 9. Characterization (MS, HPLC) purify->characterize end End: Purified Azide-Peptide characterize->end

Caption: Workflow for Solid-Phase Synthesis of an Azide-Containing Peptide.

Protocol 2: SPAAC Ligation of an Azide-Containing Peptide with a DBCO-Functionalized Molecule

This protocol details the conjugation of the synthesized azide-peptide with a molecule functionalized with a dibenzocyclooctyne (DBCO) group, such as a fluorescent dye or a drug molecule.

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester to be conjugated to a primary amine-containing molecule, or a commercially available DBCO-dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • LC-MS system for reaction monitoring

  • RP-HPLC system for purification

Procedure:

  • Reagent Preparation: a. Dissolve the azide-containing peptide in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.[1] b. Dissolve the DBCO-functionalized molecule in a minimal amount of anhydrous DMSO to create a stock solution.[9]

  • SPAAC Reaction: a. To the solution of the azide-peptide, add 1.1 to 1.5 molar equivalents of the DBCO-reagent stock solution.[1] b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent peptide precipitation.[9] c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.[1]

  • Reaction Monitoring: Monitor the progress of the ligation by taking small aliquots at different time points and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the product peak with the expected mass.

  • Purification: Once the reaction is complete, purify the peptide conjugate from unreacted reagents using RP-HPLC with a C18 column.[1]

  • Characterization: Confirm the identity and purity of the final peptide conjugate using mass spectrometry and analytical HPLC.

G start Start: Purified Azide-Peptide & DBCO-Molecule dissolve_peptide 1a. Dissolve Azide-Peptide in PBS (pH 7.4) start->dissolve_peptide dissolve_dbco 1b. Dissolve DBCO-Molecule in DMSO start->dissolve_dbco mix 2. Mix Reactants (1.1-1.5 eq. DBCO) dissolve_peptide->mix dissolve_dbco->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate monitor 3. Monitor by LC-MS incubate->monitor purify 4. Purify by RP-HPLC monitor->purify Reaction Complete characterize 5. Characterize by MS & HPLC purify->characterize end End: Purified Peptide Conjugate characterize->end

Caption: Experimental Workflow for SPAAC Ligation.

Application Note 2: Peptide-Drug Conjugates via Tetrazine Ligation

Introduction: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] This exceptional reactivity allows for efficient conjugation at very low concentrations, making it ideal for in vivo applications and the development of peptide-drug conjugates (PDCs).[4][10] In this application, a targeting peptide functionalized with TCO can be rapidly and specifically ligated to a drug molecule carrying a tetrazine moiety, even within the complex environment of the bloodstream.

Key Features:

  • Extremely Fast Kinetics: Enables rapid conjugation in dilute solutions.[10]

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other.[10]

  • Catalyst-Free: The reaction proceeds without the need for any external catalysts.[11]

Protocol 3: Two-Step Peptide-Drug Conjugation using a Heterobifunctional Linker

This protocol describes the synthesis of a peptide-drug conjugate using a methyltetrazine-maleimide (B11929976) linker. The maleimide (B117702) end reacts with a cysteine residue on the peptide, and the tetrazine end is then available for ligation with a TCO-modified drug.

Materials:

  • Cysteine-containing peptide

  • Methyltetrazine-maleimide linker

  • TCO-functionalized drug molecule

  • Reaction Buffer 1: Phosphate buffer, pH 6.5-7.5

  • Reaction Buffer 2: PBS, pH 7.4

  • Mass spectrometer

  • HPLC system

Procedure: Step 1: Labeling the Peptide with the Tetrazine Linker

  • Peptide Preparation: Ensure the peptide has a single, accessible cysteine residue. If necessary, reduce any disulfide bonds and perform a buffer exchange to a thiol-free buffer.[10]

  • Maleimide Reaction: Dissolve the cysteine-containing peptide in Reaction Buffer 1 (pH 6.5-7.5). Add the methyltetrazine-maleimide linker (1.5-3 equivalents) to the peptide solution.[10]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Purify the tetrazine-labeled peptide from excess linker using HPLC.[10]

  • Verification: Confirm the successful modification of the peptide by mass spectrometry.

Step 2: Ligation of the Tetrazine-Peptide with the TCO-Drug

  • Reagent Preparation: Dissolve the purified tetrazine-labeled peptide and the TCO-functionalized drug in Reaction Buffer 2 (PBS, pH 7.4).

  • iEDDA Reaction: Mix the two solutions. A 1.1 to 2 molar equivalent of the TCO-drug is typically used.[9]

  • Incubation: Incubate the reaction for 5-30 minutes at room temperature. The reaction is generally very rapid.[9]

  • Purification and Characterization: Purify the final peptide-drug conjugate by HPLC and confirm its identity by mass spectrometry.[10]

G cluster_0 Step 1: Peptide Labeling cluster_1 Step 2: Drug Ligation cys_peptide Cysteine-Peptide maleimide_rxn Maleimide-Thiol Reaction (pH 6.5-7.5) cys_peptide->maleimide_rxn linker Methyltetrazine- Maleimide Linker linker->maleimide_rxn purify1 HPLC Purification maleimide_rxn->purify1 tetrazine_peptide Tetrazine-Labeled Peptide purify1->tetrazine_peptide iedda_rxn iEDDA Reaction (pH 7.4) tetrazine_peptide->iedda_rxn tco_drug TCO-Functionalized Drug tco_drug->iedda_rxn purify2 HPLC Purification iedda_rxn->purify2 pdc Peptide-Drug Conjugate purify2->pdc

Caption: Two-Step Synthesis of a Peptide-Drug Conjugate via Tetrazine Ligation.

Application Note 3: Bioorthogonal Peptide Macrocyclization using Oxime Ligation

Introduction: Peptide macrocyclization is a valuable strategy to enhance the stability, potency, and cell permeability of therapeutic peptides. Oxime ligation, the reaction between a ketone or aldehyde and an aminooxy group, provides a bioorthogonal method for cyclizing peptides under mild conditions.[12] This approach involves synthesizing a linear peptide with an N-terminal ketone and an aminooxy-containing amino acid within its sequence. Upon cleavage from the solid support, the peptide can spontaneously cyclize in an aqueous buffer.

Key Features:

  • Biocompatible Cyclization: The reaction proceeds under physiological conditions.[12]

  • Spontaneous Reaction: Cyclization can occur spontaneously after cleavage from the resin.[12]

  • Stable Linkage: The resulting oxime bond is stable under physiological conditions.

Protocol 4: One-Pot Peptide Macrocyclization via Oxime Ligation

This protocol outlines the synthesis and cyclization of a peptide using an N-terminal α-ketoacid and an aminooxy-functionalized amino acid.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected aminooxy amino acid (e.g., Fmoc-L-2-aminooxyacetic acid)

  • α-ketoacid

  • SPPS resin and reagents (as in Protocol 1)

  • Cyclization Buffer: Aqueous buffer, pH 4.5-5.5

  • HPLC and mass spectrometry systems

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating the Fmoc-protected aminooxy amino acid at the desired position.[12]

  • N-terminal Keto-acid Coupling: After removing the final Fmoc group, couple the α-ketoacid to the N-terminus of the peptide.

  • Cleavage: Cleave the linear peptide from the resin using a standard TFA cocktail.

  • Cyclization: a. Dissolve the crude linear peptide in an aqueous buffer (pH 4.5-5.5). The cyclization can occur spontaneously.[7] b. The reaction can be monitored by HPLC.

  • Purification and Characterization: Purify the cyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.

G start Start: SPPS Resin spps 1. Synthesize Linear Peptide with Aminooxy Acid start->spps keto_couple 2. Couple N-terminal α-Ketoacid spps->keto_couple cleave 3. Cleave Peptide from Resin keto_couple->cleave dissolve 4. Dissolve in Aqueous Buffer (pH 4.5-5.5) cleave->dissolve cyclize Spontaneous Intramolecular Oxime Ligation dissolve->cyclize purify 5. Purify by RP-HPLC cyclize->purify characterize Characterize by MS purify->characterize end End: Cyclic Peptide characterize->end

Caption: Workflow for Peptide Macrocyclization via Oxime Ligation.

References

Application Notes and Protocols for Copper-Catalyzed Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for copper-catalyzed diazo transfer reactions, a versatile and powerful tool in modern organic synthesis. These reactions are instrumental in the construction of complex molecular architectures and are of significant interest in the field of drug development.

Introduction

Copper-catalyzed diazo transfer reactions involve the transfer of a diazo group (=N₂) from a diazo donor to an acceptor molecule, typically an active methylene (B1212753) compound, an amine, or an alkyne, facilitated by a copper catalyst. The resulting diazo compounds are highly valuable synthetic intermediates, serving as precursors to carbenes and carbenoids, which can undergo a wide array of transformations including cyclopropanation, C-H insertion, and the formation of various heterocyclic systems.[1][2] The use of copper as a catalyst is advantageous due to its low cost, low toxicity, and abundance compared to other transition metals like rhodium or palladium.

Applications in Organic Synthesis and Drug Development

Copper-catalyzed diazo transfer reactions have found broad applicability in the synthesis of diverse molecular scaffolds.

  • Synthesis of Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," often utilizes azides generated in situ from primary amines via a copper-catalyzed diazo transfer.[3] This methodology allows for the efficient one-pot synthesis of 1,2,3-triazoles, which are important pharmacophores found in numerous therapeutic agents.[4][5]

  • Formation of α-Diazoketones: These compounds are versatile building blocks in organic synthesis. Copper-catalyzed diazo transfer to β-dicarbonyl compounds provides a direct route to α-diazo-β-dicarbonyl compounds, which can then undergo various transformations.[6][7] A notable application is the synthesis of α-diazoketones from 1,3-diketones through a tandem Regitz diazo transfer and C-C bond cleavage.[7]

  • Cyclopropanation: Copper carbenoids, generated from the reaction of copper catalysts with diazo compounds, readily react with olefins to form cyclopropanes. This reaction is a powerful tool for the construction of three-membered rings, which are present in many natural products and pharmaceuticals. Enantioselective versions of this reaction have been developed using chiral ligands.[8][9][10]

  • C-H Insertion Reactions: The insertion of a copper carbene into a C-H bond is a highly attractive transformation as it allows for the direct functionalization of unactivated C-H bonds. Intramolecular versions of this reaction have been used to synthesize various cyclic compounds, including cyclopentanones and lactones.[11][12]

  • Synthesis of Allenes: Copper-catalyzed coupling of terminal alkynes with α-substituted-α-diazoesters can lead to the formation of substituted allenoates, which are valuable intermediates in organic synthesis.[13]

Reaction Mechanisms

The mechanism of copper-catalyzed diazo transfer reactions generally involves the formation of a copper carbene intermediate.[1] The catalytic cycle can be broadly described by the following steps:

  • Catalyst Activation: A copper(I) species is often the active catalyst. If a copper(II) precursor is used, it may be reduced in situ.

  • Carbene Formation: The copper(I) catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen and the formation of a copper carbene intermediate.

  • Carbene Transfer: The copper carbene then transfers the carbene fragment to the substrate, for example, an alkene to form a cyclopropane (B1198618) or a C-H bond to form an insertion product.

  • Catalyst Regeneration: Upon carbene transfer, the copper catalyst is regenerated and can enter another catalytic cycle.

A generalized mechanistic pathway is depicted below:

ReactionMechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cu_I Cu(I) Catalyst Cu_Carbene Copper Carbene [Cu]=CR₂ Cu_I->Cu_Carbene + Diazo Compound Diazo Diazo Compound (R-CHN₂) Substrate Substrate (e.g., Alkene) Product Product (e.g., Cyclopropane) Cu_Carbene->Product + Substrate N2 N₂ Cu_Carbene->N2 - N₂ Product->Cu_I Catalyst Regeneration

Caption: Generalized catalytic cycle for copper-catalyzed carbene transfer.

Experimental Protocols

Protocol 1: One-Pot Copper-Catalyzed Diazo Transfer and Azide-Alkyne Cycloaddition

This protocol describes a convenient one-pot procedure for the synthesis of a triazole from a primary amine, a diazo transfer reagent, and a terminal alkyne. This method avoids the isolation of potentially hazardous azide (B81097) intermediates.[3]

Materials:

  • Primary amine (1.0 mmol)

  • Trifluoromethanesulfonyl azide (TfN₃) solution (1.1 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.02 mmol, 2 mol%)

  • Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of the primary amine (1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and water (10 mL), add CuSO₄ (0.02 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the solution of TfN₃ (1.1 mmol) to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC until the amine is completely consumed.

  • Add the terminal alkyne (1.0 mmol) to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired triazole.

Protocol 2: Copper-Catalyzed Synthesis of α-Diazoketones from 1,3-Diketones

This protocol details the synthesis of an α-diazoketone from a 1,3-diketone via a tandem Regitz diazo transfer and C-C bond cleavage reaction.[7]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in ethanol (5 mL).

  • Add tosyl azide (1.2 mmol) to the solution.

  • Add the methylamine solution (2.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-diazoketone.

Protocol 3: Enantioselective Copper-Catalyzed Cyclopropanation

This protocol describes the asymmetric cyclopropanation of an alkene using a diazoacetate, catalyzed by a chiral copper-bis(oxazoline) complex.[8]

Materials:

  • Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆) (0.05 mmol, 5 mol%)

  • Chiral bis(oxazoline) ligand (e.g., tBuBOX) (0.055 mmol, 5.5 mol%)

  • Alkene (1.0 mmol)

  • Ethyl diazoacetate (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), freshly distilled (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) in CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the alkene (1.0 mmol) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in CH₂Cl₂ (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump.

  • Stir the reaction at room temperature for an additional 8 hours after the addition is complete.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the chiral cyclopropane derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various copper-catalyzed diazo transfer reactions.

Table 1: Optimization of Copper-Catalyzed Diazo Transfer to Amines on a DNA-Encoded Library [14][15]

EntryCuSO₄ (equiv)Buffer (0.05 M)Time (h)Conversion Aliphatic Amine (%)Conversion Aromatic Amine (%)
110Borate (pH 9.4)1812
210Borate (pH 9.4)1610039
31NaHCO₃ (pH 8.5)1610025
410K₂CO₃ (pH 10.5)169896
51K₂CO₃ (pH 10.5)16753

Table 2: Substrate Scope for Copper-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles [16]

EntryAlkyneSulfonyl AzideSolventYield (%)
1PhenylacetyleneTosyl azideWater95
21-OctyneTosyl azideWater88
3Propargyl alcoholTosyl azideWater92
4Phenylacetylene4-Nitrobenzenesulfonyl azideDichloromethane91
51-Heptyne4-Methoxybenzenesulfonyl azideDichloromethane85

Table 3: Enantioselective Copper-Catalyzed C-H Insertion for Cyclopentanone Synthesis

EntrySubstrateLigandEnantiomeric Excess (ee, %)Yield (%)
1α-diazo-β-keto sulfone 1Ph-BOX7560
2α-diazo-β-keto sulfone 1tBu-BOX6855
3α-diazo-β-keto sulfone 2Ph-BOX8265
4α-diazo-β-keto sulfone 2iPr-BOX7162

Visualizations

Telescoped Continuous Flow Synthesis

The following diagram illustrates a telescoped continuous flow process for the generation of a diazo compound followed by a copper-catalyzed reaction. This approach offers advantages in terms of safety and efficiency by avoiding the isolation of hazardous intermediates.[17][18][19]

TelescopedFlow cluster_reagents Reagent Streams cluster_reactors Flow Reactors cluster_purification In-line Purification cluster_output Output ReagentA Reagent A (e.g., Sulfonyl Chloride) Mixer1 Micromixer ReagentA->Mixer1 ReagentB Reagent B (e.g., Sodium Azide) ReagentB->Mixer1 Substrate Substrate (e.g., 1,3-Diketone) Mixer2 T-Mixer Substrate->Mixer2 Reactor1 Reactor Coil 1 (Diazo Donor Synthesis) Mixer1->Reactor1 Separator Phase Separator Reactor1->Separator Reactor2 Reactor Coil 2 (Diazo Transfer) Mixer2->Reactor2 Quench Quench Column Reactor2->Quench Reactor3 Packed-Bed Reactor (Cu-Catalyzed Reaction) Product Final Product Reactor3->Product Separator->Mixer2 Organic Phase (Diazo Donor) Quench->Reactor3 Purified Diazo Compound

Caption: Workflow for a telescoped continuous flow diazo synthesis and reaction.

References

Application Notes and Protocols for Diazo Transfer to Activated Methylene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of diazo compounds via diazo transfer to activated methylene (B1212753) substrates. This powerful transformation is a cornerstone of modern organic synthesis, providing versatile intermediates for a wide range of chemical transformations.

Introduction

Diazo compounds are valuable reagents in organic chemistry, serving as precursors for carbenes and carbenoids, participating in cycloaddition reactions, and undergoing various insertion reactions.[1][2] The transfer of a diazo group to a carbon acid, particularly an activated methylene group, is a fundamental method for their synthesis.[3][4] This document outlines several key protocols for this transformation, catering to a range of substrates and safety considerations.

Safety Precautions

Warning: Organic azides and diazo compounds are potentially explosive and should be handled with extreme caution.[5][6][7][8] They can be sensitive to heat, shock, and friction. All reactions involving these compounds must be carried out in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[6][9]

  • Handling Azides: Avoid using metal spatulas.[7] Do not use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide (B81097), as this can form highly explosive di- and tri-azidomethane.[5]

  • Handling Diazo Compounds: Avoid distillation of crude diazo compounds if possible, as they can be explosive, especially in concentrated form.[10]

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.[5]

General Mechanism of Diazo Transfer

The most common method for diazo transfer is the Regitz diazo transfer, which involves the reaction of an active methylene compound with a sulfonyl azide in the presence of a base.[3][4][11] The mechanism proceeds through the deprotonation of the active methylene substrate to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide yields the diazo compound.[4]

General Diazo Transfer Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Activated Methylene R1(CO)CH2(CO)R2 Enolate R1(CO)CH-(CO)R2 Activated Methylene->Enolate + Base Base Base Enolate->Base + BH+ Enolate_ref Sulfonyl Azide R'SO2N3 Intermediate [R1(CO)CH(CO)R2]-N=N-N-SO2R' Intermediate_ref Enolate_ref->Intermediate + R'SO2N3 Diazo R1(CO)C(N2)(CO)R2 Sulfonamide R'SO2NH- Intermediate_ref->Diazo - R'SO2NH-

Caption: General mechanism of the Regitz diazo transfer reaction.

Protocols for Diazo Transfer

Protocol 1: Regitz Diazo Transfer to 1,3-Dicarbonyl Compounds

This protocol is suitable for highly activated methylene substrates such as 1,3-diketones and β-ketoesters.[12] Tosyl azide is a common, efficient, and cost-effective reagent for this transformation, though it is potentially explosive and requires careful handling.[12]

Experimental Protocol:

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base (e.g., triethylamine (B128534), 1.5-2.0 equiv).

  • Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to remove the p-toluenesulfonamide (B41071) byproduct.[12]

SubstrateDiazo Transfer ReagentBaseSolventYield (%)Reference
1,3-CyclohexanedioneTosyl AzideEt3NCH3CN90[12]
DimedoneTosyl AzideEt3NCH3CN94[12]
Ethyl Acetoacetatep-ABSAEt3NCH3CN74[13]
Diethyl MalonateTosyl AzideEt3NCH3CN~85-95General Knowledge
Protocol 2: Deformylative/Detrifluoroacetylative Diazo Transfer to Less Activated Ketones

For less acidic substrates like simple ketones, direct diazo transfer is often inefficient.[14][15] The Regitz-Danheiser procedure involves a two-step sequence: activation of the ketone by formylation or trifluoroacetylation, followed by diazo transfer with concomitant removal of the activating group.[14][15][16] p-Acetamidobenzenesulfonyl azide (p-ABSA) and methanesulfonyl azide (mesyl azide) are often preferred as safer alternatives to tosyl azide.[14][17]

Experimental Protocol (Detrifluoroacetylative Diazo Transfer): [14][16]

  • Trifluoroacetylation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equiv). After stirring for 30-60 minutes, add trifluoroethyl trifluoroacetate (B77799) (TFETFA) (1.2 equiv). Stir at -78 °C for 1-2 hours before quenching with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent, dry, and concentrate to give the crude α-trifluoroacetyl ketone.

  • Diazo Transfer: Dissolve the crude α-trifluoroacetyl ketone in acetonitrile (B52724). Add water (1.0 equiv) and triethylamine (1.5 equiv). Then, add the sulfonyl azide (e.g., p-ABSA or mesyl azide, 1.1-1.5 equiv) and stir at room temperature until the reaction is complete.

  • Work-up as described in Protocol 1. The use of mesyl azide facilitates purification as the methanesulfonamide (B31651) byproduct is water-soluble.[14]

SubstrateActivating StepDiazo Transfer ReagentYield (%)Reference
4-Phenyl-3-buten-2-oneTrifluoroacetylationMesyl Azide95[15]
PropiophenoneTrifluoroacetylationMesyl Azide92[15]
4-tert-ButylcyclohexanoneTrifluoroacetylationMesyl Azide93[15]
α-TetraloneFormylationTosyl Azide73[15]

digraph "Deformylative Diazo Transfer Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start: Ketone Substrate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; activation [label="Activation (Formylation or\nTrifluoroacetylation)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activated_ketone [label="α-Formyl or α-Trifluoroacetyl\nKetone Intermediate", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazo_transfer [label="Diazo Transfer with\nSulfonyl Azide and Base", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up and\nExtraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product: α-Diazo Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> activation; activation -> activated_ketone; activated_ketone -> diazo_transfer; diazo_transfer -> workup; workup -> purification; purification -> product; }

Caption: Workflow for deformylative/detrifluoroacetylative diazo transfer.

Protocol 3: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer

To mitigate the hazards associated with handling sulfonyl azides, the Krasavin group developed a "Sulfonyl-Azide-Free" (SAFE) protocol where the diazo transfer reagent is generated in situ from sodium azide and a sulfonyl chloride in an aqueous medium.[5][18] This method is particularly advantageous for parallel and diversity-oriented synthesis.[19][20]

Experimental Protocol: [5][18]

  • For highly activated substrates: Prepare the "SAFE cocktail" by mixing sodium azide (2.0 equiv), potassium carbonate (2.67 equiv), and m-carboxybenzenesulfonyl chloride (1.0 equiv) in water. Add the active methylene compound (1.0 equiv) to this mixture and stir at room temperature until the reaction is complete.

  • For less activated substrates: First, perform an in situ formylation of the ketone or ester. Then, add the "SAFE cocktail" to the reaction mixture.

  • Upon completion, extract the product with an organic solvent. The aqueous work-up is often simplified, and in many cases, the product is obtained in high purity without chromatography.[5][18]

Substrate TypeActivating Step (if any)Yield Range (%)Reference
1,3-DicarbonylsNoneHigh[19]
Monocarbonylsin situ Formylation34-98[5]
Protocol 4: Diazo Transfer with Imidazole-1-sulfonyl Azide

Imidazole-1-sulfonyl azide (or its more stable hydrogen sulfate salt) is an efficient and often safer alternative to traditional sulfonyl azides.[2][3][21][22][23] It is particularly effective for the conversion of primary amines to azides but also works well for diazo transfer to activated methylene compounds.[3]

Experimental Protocol:

  • Dissolve the activated methylene substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a base such as DBU or triethylamine (2.0 equiv).

  • Add imidazole-1-sulfonyl azide hydrochloride (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until completion.

  • Perform a standard aqueous work-up and purification as described in Protocol 1.

Catalytic Applications of Synthesized Diazo Compounds

The diazo compounds synthesized through these methods are valuable precursors for a variety of metal-catalyzed reactions, most notably with rhodium(II) and copper(I)/(II) catalysts.[24][25][26][27][28] These reactions generate metal carbene intermediates that can undergo cyclopropanation, C-H insertion, and ylide formation, providing access to complex molecular architectures.

Catalytic Cycle Catalyst [M] Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) Carbene Metal Carbene [M]=C(R)R' Catalyst->Carbene + Diazo - N₂ Diazo R-C(N₂)-R' Product Product (e.g., Cyclopropane, Insertion Product) Carbene->Product + Substrate Substrate Substrate (e.g., Alkene, X-H bond) Product->Catalyst

Caption: Generalized catalytic cycle for metal-catalyzed reactions of diazo compounds.

Typical Catalytic Reaction Protocol (General):

  • To a solution of the substrate (e.g., an alkene for cyclopropanation) in a dry, inert solvent (e.g., dichloromethane), add the metal catalyst (typically 0.5-5 mol%).

  • Slowly add a solution of the purified diazo compound in the same solvent via syringe pump over several hours. The slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is fully consumed.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

These protocols provide a foundation for the synthesis and application of diazo compounds from activated methylene substrates. Researchers should consult the primary literature for specific substrate scopes, optimized conditions, and further applications.

References

Application Notes and Protocols for Diazo Transfer Reactions Using Imidazole-1-sulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for performing diazo transfer reactions using imidazole-1-sulfonyl azide (B81097) and its salts. Imidazole-1-sulfonyl azide is a versatile and effective reagent for the conversion of primary amines and other nucleophiles into the corresponding azides, which are crucial intermediates in various chemical syntheses, including the construction of triazoles via "click" chemistry.[1][2] The hydrochloride and hydrogen sulfate (B86663) salts of this reagent are commonly used, with the hydrogen sulfate salt exhibiting significantly greater stability, reducing the risks associated with detonation.[1][2][3]

Safety and Handling Precautions

Imidazole-1-sulfonyl azide hydrochloride is a "sensitive" material with an impact sensitivity of 6 J and can be hygroscopic, reacting with water to produce explosive hydrazoic acid.[4] The hydrogen sulfate salt is considerably more stable and is the preferred reagent for diazo transfer.[1][2][3]

General Handling:

  • Always handle imidazole-1-sulfonyl azide salts in a well-ventilated fume hood.[5][6][7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][8]

  • Avoid creating dust when handling the solid reagent.[6]

  • Keep the reagent away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong acids.[5][7]

  • Use blast shields, especially for larger-scale reactions.[1][2]

Storage:

  • Store imidazole-1-sulfonyl azide salts in a cool, dry, well-ventilated area, typically between 2-8 °C in an explosion-proof refrigerator.[5][7]

  • Keep containers tightly sealed and protect from moisture.[6][7]

Disposal:

  • Aqueous and organic wastes containing azide should be quenched by treating with a 1.5 equivalent of sodium nitrite (B80452) and acidified with stirring to destroy any residual azide-containing byproducts.[2]

  • Do not concentrate mother liquors from the crystallization of the hydrochloride salt, as they may contain highly explosive byproducts like sulfonyl diazide and hydrazoic acid.[4]

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to Primary Amines

This protocol outlines a general method for the conversion of primary amines to azides using imidazole-1-sulfonyl azide hydrochloride or hydrogen sulfate.

Materials:

  • Primary amine substrate

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄)

  • Base (e.g., K₂CO₃, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIEA))

  • Solvent (e.g., Methanol, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF))

  • Copper(II) sulfate (optional, catalyst)

Procedure:

  • Dissolve the primary amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution. For ISA·HCl, at least 2 equivalents of base are required to neutralize the hydrochloride salt and deprotonate the amine.

  • In a separate flask, dissolve the imidazole-1-sulfonyl azide salt (typically 1.1 to 1.5 equivalents) in the same solvent.

  • Slowly add the imidazole-1-sulfonyl azide solution to the stirring amine solution at room temperature.

  • If using a catalyst, add a catalytic amount of copper(II) sulfate to the reaction mixture.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reactions are typically complete within a few hours at room temperature.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diazo Transfer on Solid-Phase Resins

This protocol is adapted for the conversion of primary amines on solid supports to azides, which is particularly useful in peptide synthesis and combinatorial chemistry.[9]

Materials:

  • Amine-functionalized resin (e.g., AMPS, MBHA, TG S NH₂, AMCM)[9]

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Base (e.g., DIEA for polystyrene resins, K₂CO₃ for PEG-based resins)[9]

  • Solvent (e.g., DMSO for polystyrene resins, water for PEG-based resins)[9]

  • DCM, DMF for washing

Procedure:

  • Swell the amine-functionalized resin in the chosen reaction solvent within a polypropylene (B1209903) syringe fitted with a filter.

  • In a separate vessel, prepare a solution of ISA·HCl (e.g., 3 equivalents) and the appropriate base (e.g., 9 equivalents of DIEA or 4.5 equivalents of K₂CO₃) in the reaction solvent.[9]

  • Add the reagent solution to the swollen resin and agitate the mixture at room temperature for a specified time (e.g., 2-6 hours).

  • Monitor the reaction for the disappearance of the primary amine using a qualitative test such as the ninhydrin (B49086) test.[9]

  • Once the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by DCM and DMF.

  • Dry the resulting azido-functionalized resin under vacuum.

Data Presentation

The following tables summarize typical reaction conditions for diazo transfer reactions using imidazole-1-sulfonyl azide salts on different substrates.

Table 1: Diazo Transfer on Polystyrene-Based Resins [9]

ResinReagent (equiv.)Base (equiv.)SolventTime (h)Conversion (%)
AMPSISA·HCl (3)DIEA (9)DMSO2>95
MBHAISA·HCl (3)DIEA (9)DMSO2>95

Table 2: Diazo Transfer on PEG-Based Resins [9]

ResinReagent (equiv.)Base (equiv.)SolventTime (h)Conversion (%)
TG S NH₂ISA·HCl (3)K₂CO₃ (4.5)Water2>95
AMCMISA·HCl (3)K₂CO₃ (4.5)Water2>95

Mandatory Visualization

The following diagram illustrates the general experimental workflow for a diazo transfer reaction using imidazole-1-sulfonyl azide.

DiazoTransferWorkflow Substrate 1. Prepare Substrate Solution (Primary Amine in Solvent) Base 2. Add Base Substrate->Base Reaction 4. Mix and React (Monitor Progress) Base->Reaction Reagent 3. Prepare Reagent Solution (ISA·HX in Solvent) Reagent->Reaction Quench 5. Quench Reaction (e.g., with Water) Reaction->Quench Extraction 6. Workup (Extraction and Washing) Quench->Extraction Purification 7. Purify Product (e.g., Chromatography) Extraction->Purification Product Final Azide Product Purification->Product

Caption: General workflow for a diazo transfer reaction.

References

Application Notes and Protocols: Imidazole-1-sulfonyl Azide as a Safer Alternative to Triflyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of imidazole-1-sulfonyl azide (B81097) and its salts as a superior and safer alternative to the highly explosive triflyl azide for diazo-transfer reactions. The information compiled below, including detailed experimental protocols and comparative data, is intended to facilitate the adoption of this reagent in academic and industrial research, particularly in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Need for a Triflyl Azide Alternative

Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) has been a widely used reagent for the conversion of primary amines to azides and active methylene (B1212753) compounds to diazo compounds.[1] However, its high reactivity is coupled with extreme instability, posing a significant explosion hazard.[1][2] This has prompted the search for safer alternatives that do not compromise reaction efficiency. Imidazole-1-sulfonyl azide and its salts have emerged as excellent substitutes, offering comparable reactivity with significantly improved safety profiles.[3][4]

Imidazole-1-sulfonyl Azide and Its Salts: Properties and Advantages

Imidazole-1-sulfonyl azide is an organic azide that can be prepared in various forms, with its salts offering enhanced stability.[5]

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl): This was one of the first salts to be widely used. It is a crystalline solid that is significantly more stable than triflyl azide and can be stored at 4 °C.[6][7] However, there have been reports of explosions during its preparation, particularly during the concentration of mother liquors.[3]

  • Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) (ISA·H₂SO₄): This salt is considered the most stable and safest form of the reagent.[4][8][9] Its synthesis has been optimized to avoid the isolation of the potentially explosive parent compound or the HCl salt.[4] It is the recommended form for diazo-transfer reactions.[8][10]

Key Advantages over Triflyl Azide:

  • Enhanced Safety: The hydrogen sulfate salt is significantly more stable and less prone to detonation.[4][8]

  • Cost-Effectiveness: It can be prepared from inexpensive starting materials.[3][11]

  • Ease of Handling: As a crystalline solid, it is easier to handle and store than the explosive liquid triflyl azide.[3]

  • Comparable Reactivity: It demonstrates equal or similar efficacy in diazo-transfer reactions.[3][4]

Data Presentation: Synthesis Yields and Diazo-Transfer Efficiency

The following tables summarize quantitative data for the synthesis of imidazole-1-sulfonyl azide hydrogen sulfate and its application in diazo-transfer reactions on solid supports.

Table 1: Optimized Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄) [8]

EntryReaction SolventExtraction SolventYield (%)
1MeCNEtOAc46
2MeCNEtOAc (less)33
3MeCN (conc.)EtOAc60
4EtOAc-78

Table 2: Diazo-Transfer Reaction on Amine-Functionalized Resins using ISA·HCl [6]

Resin TypeSolventConversion (%)
Aminomethyl Polystyrene (AMPS)DMSO~95
Rink Amide MBHADMSO~80 (in 1h)
TentaGel S NH₂ (PEG-PS)Water~90 (in 1h)
Amino-functionalized PEG (AMCM)Water~90 (in 1h)

Conversion was determined by quantitative ninhydrin (B49086) analysis after 2 hours, except where noted.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄) - Updated and Safer Procedure [4][8]

This protocol is an updated, one-pot procedure that avoids the isolation of hazardous intermediates.

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole (B134444)

  • Ethyl acetate (B1210297) (EtOAc)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood equipped with a blast shield, suspend sodium azide in ethyl acetate at 0 °C.

  • Slowly add sulfuryl chloride to the suspension. The formation of the intermediate sulfuryl azide chloride will occur.

  • Add imidazole in portions to the reaction mixture. This will generate the imidazole-1-sulfonyl azide in solution.

  • After the reaction is complete (monitor by TLC or other suitable method), carefully quench the reaction by adding saturated aqueous NaHCO₃. This will also neutralize any hydrazoic acid formed.

  • Separate the organic layer.

  • To the ethyl acetate solution containing the imidazole-1-sulfonyl azide, add 1 equivalent of concentrated H₂SO₄ directly.

  • The imidazole-1-sulfonyl azide hydrogen sulfate will precipitate out of the solution.

  • Collect the crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Safety Precautions:

  • Always use a blast shield when working with azides.

  • Ensure the reaction is free of water during the acidic stages.

  • Treat all aqueous and organic waste containing azide by-products with 1.5 equivalents of sodium nitrite (B80452) and acidify with stirring to destroy residual azides.[8]

Protocol 2: General Procedure for Diazo-Transfer Reaction on a Primary Amine [5][6]

This protocol describes the conversion of a primary amine to an azide using an imidazole-1-sulfonyl azide salt.

Materials:

  • Primary amine substrate

  • Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄) or hydrochloride (ISA·HCl)

  • Base (e.g., K₂CO₃, triethylamine)

  • Solvent (e.g., methanol, DMSO, water)

  • Optional: Copper(II) sulfate (CuSO₄) as a catalyst (though often not required)[6]

Procedure:

  • Dissolve the primary amine substrate in a suitable solvent.

  • Add the base to the solution.

  • Add 1.1 to 3 equivalents of the imidazole-1-sulfonyl azide salt.

  • If required, add a catalytic amount of CuSO₄. Note that near-quantitative conversions have been achieved under copper-free conditions.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the azide product by flash chromatography if necessary.

Visualizations

Synthesis_Workflow Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product NaN3 Sodium Azide Step1 Reaction in EtOAc at 0 °C NaN3->Step1 SO2Cl2 Sulfuryl Chloride SO2Cl2->Step1 Imidazole Imidazole Imidazole->Step1 Step2 Quench with NaHCO₃ Step1->Step2 Step3 Precipitation with H₂SO₄ Step2->Step3 Product ISA·H₂SO₄ (crystalline solid) Step3->Product Diazo_Transfer_Mechanism Generalized Diazo-Transfer Mechanism Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-SO₂(Im)-N₃⁻] (Intermediate Complex) Amine->Intermediate Nucleophilic Attack ISA Imidazole-SO₂-N₃ (ISA Reagent) ISA->Intermediate Azide R-N₃ (Azide Product) Intermediate->Azide Diazo Transfer Byproduct Imidazole-SO₂-NH₂ (Sulfonamide Byproduct) Intermediate->Byproduct Safety_Comparison Safety Profile: Triflyl Azide vs. ISA·H₂SO₄ cluster_TfN3 Properties of Triflyl Azide cluster_ISA Properties of ISA·H₂SO₄ TfN3 Triflyl Azide (TfN₃) TfN3_prop1 Highly Explosive Liquid TfN3->TfN3_prop1 TfN3_prop2 Sensitive to Shock & Heat TfN3->TfN3_prop2 TfN3_prop3 Requires In Situ Preparation TfN3->TfN3_prop3 ISA ISA·H₂SO₄ ISA_prop1 Crystalline Solid ISA->ISA_prop1 ISA_prop2 Significantly More Stable ISA->ISA_prop2 ISA_prop3 Shelf-Stable ISA->ISA_prop3

References

One-Pot Synthesis of Azides from Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of organic azides from primary amines. Organic azides are versatile intermediates in chemical synthesis, finding broad application in drug discovery, bioconjugation, and materials science, most notably in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition. The methods detailed below offer efficient and direct conversion of amines to azides, avoiding the isolation of potentially hazardous intermediates.

Introduction

The direct conversion of a primary amine to an azide (B81097) is a fundamental transformation in organic chemistry. Traditional methods often involve multi-step sequences with the isolation of diazonium salt intermediates, which can be unstable. One-pot methodologies enhance safety and efficiency by generating the azidating agent in situ or by utilizing stable diazo-transfer reagents. This document outlines four robust methods for this conversion, each with distinct advantages concerning substrate scope, reaction conditions, and reagent safety.

Method 1: Using Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663)

This method employs a stable, crystalline, and commercially available diazo-transfer reagent, imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄). It is a safer alternative to the explosive triflyl azide and the hygroscopic hydrochloride salt of imidazole-1-sulfonyl azide.[1][2][3][4] The reaction proceeds via a diazo-transfer mechanism.[5]

Quantitative Data
Substrate TypeCatalyst/AdditiveSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Primary AminesCopper(II) sulfateMethanol/Water or AcetonitrileRoom Temp.24High[2][3][6]
Amino AcidsPotassium carbonateWater/Methanol/DCMRoom Temp.-High[7]
Amine Resins----High[3]
Experimental Protocol

General Procedure for the Azidation of Primary Amines:

  • In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent mixture such as methanol/water.

  • Add copper(II) sulfate (catalytic amount, e.g., 0.02 equiv).

  • Add imidazole-1-sulfonyl azide hydrogen sulfate (1.05-1.2 equiv).

  • If the amine is present as a salt, add a base such as potassium carbonate to adjust the pH to approximately 8-9.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Reaction Workflow

Amine Primary Amine Reaction Reaction Mixture Amine->Reaction Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄) Reagent->Reaction Catalyst CuSO₄ (cat.) Catalyst->Reaction Solvent Solvent (e.g., MeOH/H₂O) Solvent->Reaction Product Organic Azide Reaction->Product Diazo-transfer Amine R-NH₂ Intermediate [R-NH₂-N₂-Tf]⁺ Intermediate Amine->Intermediate + TfN₃ TfN3 TfN₃ TfN3->Intermediate Product R-N₃ Intermediate->Product - TfNH₂ - H⁺ Byproduct TfNH₂ Aniline Aromatic Amine Diazonium In-situ Diazonium Formation Aniline->Diazonium tBuONO tert-Butyl Nitrite (t-BuONO) tBuONO->Diazonium TMSN3 Azidotrimethylsilane (TMSN₃) Azidation Azidation TMSN3->Azidation Diazonium->Azidation ArylAzide Aryl Azide Azidation->ArylAzide cluster_diazonium Diazonium Salt Formation cluster_azide In-situ Azide Ion Generation Aniline Aromatic Amine Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO2_1 NaNO₂ (1 equiv) + Acetic Acid NaNO2_1->Diazonium ArylAzide Aryl Azide Diazonium->ArylAzide Nucleophilic Substitution Hydrazine Hydrazine Hydrate AzideIon N₃⁻ Hydrazine->AzideIon NaNO2_2 NaNO₂ (1 equiv) + Acetic Acid NaNO2_2->AzideIon AzideIon->ArylAzide

References

Application Notes and Protocols for the Synthesis of Diazo Compounds Using 1H-Imidazole-1-sulfonyl Azide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Imidazole-1-sulfonyl azide (B81097) salts as efficient diazo-transfer reagents in organic synthesis. The focus is on the preparation of diazo compounds from active methylene (B1212753) precursors and the conversion of primary amines to azides. Safety precautions, detailed experimental protocols, and comparative data are presented to facilitate the adoption of this methodology in research and development settings.

Introduction

1H-Imidazole-1-sulfonyl azide has emerged as a valuable and safer alternative to other energetic diazo-transfer reagents like trifluoromethanesulfonyl azide (TfN₃).[1][2] It is particularly effective for the conversion of primary amines to azides and for the synthesis of diazo compounds from activated methylene groups.[3][4] While the hydrochloride salt (this compound · HCl) was initially developed, significant safety concerns regarding its thermal stability and potential for explosion have been raised.[3][5] Subsequent research has led to the development of the hydrogen sulfate (B86663) salt (this compound · H₂SO₄), which is considerably more stable and now the recommended reagent for diazo-transfer reactions.[1][6][7][8] This document will focus on the application of both salts, with a strong emphasis on the superior safety profile of the hydrogen sulfate salt.

Safety Precautions

Organic azides are potentially explosive and must be handled with appropriate care.

  • This compound hydrochloride (ISA·HCl): This salt is hygroscopic and can hydrolyze to form hydrazoic acid, a highly sensitive and explosive compound.[1][5] Explosions have been reported during its preparation and storage.[3][5] It is sensitive to impact and heat, with violent decomposition occurring above 150 °C.[1] It is crucial to use this reagent in solution to dissipate heat and to avoid concentrating solutions containing it.[5]

  • This compound hydrogen sulfate (ISA·H₂SO₄): This salt is significantly less hazardous, with a higher decomposition temperature (131 °C) and insensitivity to impact and friction.[1] It is the preferred and safer alternative for diazo-transfer reactions.[6][7][8][9]

  • General Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and behind a blast shield, especially when working with the hydrochloride salt or on a larger scale.[10] Aqueous and organic wastes containing azide byproducts should be quenched with a suitable reagent like sodium nitrite (B80452) under acidic conditions.[10]

Diazo Transfer to Active Methylene Compounds

This compound salts are highly effective for the synthesis of diazo compounds from substrates containing an activated methylene group (e.g., β-keto esters, 1,3-diketones). The reaction is typically carried out in the presence of a base.

General Reaction Scheme

Caption: General reaction for diazo transfer to active methylene compounds.

Experimental Protocol: Synthesis of Ethyl 2-diazo-3-oxobutanoate

This protocol is a representative example of a diazo transfer reaction to an active methylene compound.

  • Reaction Setup: To a stirred solution of ethyl acetoacetate (B1235776) (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727), add a base (e.g., potassium carbonate, 2.0 eq.).[2]

  • Reagent Addition: At room temperature, add this compound hydrogen sulfate (1.2 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography.[2]

Quantitative Data for Diazo Transfer to Active Methylene Compounds
SubstrateBaseSolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetateK₂CO₃MeCN12RT95Org. Lett. 2007, 9, 3797
DimedoneDBUCH₂Cl₂1RT98Org. Lett. 2007, 9, 3797
DibenzoylmethaneK₂CO₃MeCN12RT92Org. Lett. 2007, 9, 3797
AcetylacetoneK₂CO₃MeCN12RT85Org. Lett. 2007, 9, 3797

Conversion of Primary Amines to Azides

This compound salts serve as excellent reagents for the conversion of primary amines to the corresponding azides. This transformation is valuable in various areas of chemical synthesis, including peptide chemistry and click chemistry.[6][10][11]

General Reaction Scheme

Caption: General reaction for the conversion of primary amines to azides.

Experimental Protocol: Synthesis of Benzyl (B1604629) Azide

This protocol outlines a general procedure for the azidation of a primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 eq.) in a solvent mixture, typically methanol and water.

  • Catalyst and Base: Add a catalytic amount of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.02 eq.) and a base such as triethylamine (B128534) (2.0 eq.).

  • Reagent Addition: Add a solution of this compound hydrogen sulfate (1.1 eq.) in the same solvent mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography if necessary.

Quantitative Data for the Conversion of Primary Amines to Azides
SubstrateCatalystBaseSolventTime (h)Temp (°C)Yield (%)Reference
BenzylamineCuSO₄K₂CO₃MeOH12RT98Org. Lett. 2007, 9, 3797
AnilineCuSO₄K₂CO₃MeOH12RT95Org. Lett. 2007, 9, 3797
Glycine methyl ester·HClCuSO₄K₂CO₃MeOH12RT96Org. Lett. 2007, 9, 3797
(S)-Alanine benzyl ester·HClCuSO₄K₂CO₃MeOH12RT93Org. Lett. 2007, 9, 3797

Reaction Mechanism and Workflow

Proposed Mechanism of Diazo Transfer

The reaction proceeds via a nucleophilic attack of the deprotonated active methylene compound or the primary amine on the terminal nitrogen atom of the azide moiety of the sulfonyl azide. This is followed by the elimination of the sulfonamide to yield the diazo compound or the organic azide.

Diazo_Transfer_Mechanism sub Active Methylene (R-CH₂-R') carbanion Carbanion (R-CH⁻-R') sub->carbanion Deprotonation base Base (B:) intermediate Tetrazene Intermediate carbanion->intermediate Nucleophilic Attack isa ISA·H₂SO₄ (Im-SO₂-N₃) isa->intermediate product Diazo Compound (R-C(N₂)-R') intermediate->product Elimination sulfonamide Sulfonamide (Im-SO₂-NH₂) intermediate->sulfonamide

Caption: Proposed mechanism for diazo transfer to an active methylene compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a diazo-transfer reaction using this compound hydrogen sulfate.

Experimental_Workflow A 1. Reaction Setup - Dissolve substrate and base in solvent B 2. Reagent Addition - Add ISA·H₂SO₄ portion-wise A->B C 3. Reaction Monitoring - Monitor by TLC or LC-MS B->C D 4. Work-up - Quench reaction and remove solvent C->D E 5. Extraction - Partition between aqueous and organic layers D->E F 6. Purification - Dry, concentrate, and purify by chromatography E->F G 7. Product Characterization - NMR, IR, MS F->G

Caption: General experimental workflow for diazo synthesis.

Conclusion

This compound, particularly its hydrogen sulfate salt, is a highly efficient and safe reagent for the synthesis of diazo compounds and organic azides. Its stability, ease of handling, and high yields make it a superior choice compared to other diazo-transfer reagents.[9][12][13] The protocols and data presented here provide a solid foundation for the successful implementation of this reagent in various synthetic applications, contributing to safer and more efficient chemical research and development.

References

Application Notes and Protocols: 1H-Imidazole-1-sulfonyl Azide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-1-sulfonyl azide (B81097) and its salts, particularly the hydrochloride (ISA·HCl) and hydrogen sulfate (B86663) (ISA·H₂SO₄), have emerged as highly efficient and safe diazo-transfer reagents for solid-phase synthesis (SPS).[1][2][3] These reagents provide a significant advantage over traditional diazo-transfer agents like triflyl azide (TfN₃), which is known for its instability and explosive nature.[4][5] 1H-Imidazole-1-sulfonyl azide derivatives are generally stable, crystalline solids that can be prepared from inexpensive starting materials, making them ideal for a wide range of applications in drug discovery and development, including solid-phase peptide synthesis and the preparation of functionalized resins for combinatorial chemistry.[6][7]

The primary application of this compound in solid-phase synthesis is the conversion of primary amino groups on a solid support to the corresponding azides. This transformation is a cornerstone of "click chemistry," enabling the facile conjugation of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[8] This method allows for the efficient and specific labeling of peptides and other molecules on a solid support.

Key Advantages of this compound Salts:

  • Enhanced Safety: The hydrogen sulfate salt is notably stable, with a high decomposition temperature and insensitivity to impact, making it safer to handle and store than its hydrochloride counterpart and triflyl azide.[4]

  • High Efficiency: Near-quantitative conversion of amines to azides can be achieved under mild, often copper-free, conditions.[6][7]

  • Broad Compatibility: The reagent is effective on a variety of solid supports, including polystyrene (PS), polyethylene (B3416737) glycol-grafted polystyrene (PEG-PS), and polyethylene glycol (PEG) resins.[6]

  • Cost-Effectiveness: It can be synthesized on a large scale from readily available and inexpensive materials.[3][9]

Experimental Workflows and Logical Relationships

The general workflow for the utilization of this compound in solid-phase synthesis involves the initial conversion of an amine-functionalized resin to an azido-resin, which can then be used in subsequent reactions such as click chemistry.

experimental_workflow cluster_reagents Reaction Conditions resin Amine-Functionalized Solid Support azido_resin Azido-Functionalized Solid Support resin->azido_resin Diazo-Transfer Reaction reagents This compound salt Base (e.g., DIEA, K2CO3) Solvent (e.g., DMF, DMSO, H2O) click_reaction Click Chemistry (e.g., CuAAC with an alkyne) azido_resin->click_reaction Conjugation product Final Conjugated Product on Solid Support click_reaction->product

Caption: General workflow for solid-phase diazo-transfer and subsequent conjugation.

Quantitative Data Summary

The efficiency of the diazo-transfer reaction using this compound hydrochloride (ISA·HCl) has been evaluated on various solid supports. The conversion of the primary amino group to an azide was monitored by quantitative ninhydrin (B49086) analysis.[6]

Resin TypeSolventBaseISA·HCl (equiv)CuSO₄ (equiv)Conversion (%)
Polystyrene (PS)CH₃CNDIEA30.01~95
Polystyrene (PS)DMFDIEA30.01~95
Polystyrene (PS)DMSODIEA30~95
PEG-PSH₂OK₂CO₃30>90
PEGH₂OK₂CO₃30>90

Data sourced from ACS Combinatorial Science, 2013, 15(7), 331-334.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Azido (B1232118) Resins using ISA·HCl

This protocol is adapted from the work of Castro et al. in ACS Combinatorial Science.[6]

Materials:

  • Amine-functionalized resin (e.g., Polystyrene, PEG-PS, or PEG)

  • This compound hydrochloride (ISA·HCl)

  • Base: Diisopropylethylamine (DIEA) for organic solvents, or Potassium Carbonate (K₂CO₃) for aqueous conditions

  • Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH₃CN), Dimethyl sulfoxide (B87167) (DMSO), or Water

  • (Optional) Copper(II) sulfate (CuSO₄)

Procedure:

  • Swell the amine-functionalized resin in the chosen reaction solvent for 30 minutes in a peptide synthesis vessel.

  • Drain the solvent.

  • Add a solution of ISA·HCl (3 equivalents relative to the resin loading) in the reaction solvent.

  • Add the appropriate base (e.g., 9 equivalents of DIEA for organic solvents, or 4.5 equivalents of K₂CO₃ for water).

  • If using a catalyst, add a solution of CuSO₄ (0.01 equivalents) in the reaction solvent. For many applications, especially with DMSO as a solvent, this is not necessary.[6]

  • Shake the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using the Kaiser test (ninhydrin test). A negative Kaiser test indicates the complete conversion of primary amines.

  • Once the reaction is complete, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DCM and methanol.

  • Dry the resulting azido-resin under vacuum.

The following diagram illustrates the decision-making process for solvent and base selection based on the resin type.

solvent_selection start Select Resin Type ps_resin Hydrophobic Resin (e.g., Polystyrene) start->ps_resin peg_resin Hydrophilic Resin (e.g., PEG-PS, PEG) start->peg_resin organic_solvent Use Organic Solvent (DMF, DMSO, CH3CN) + DIEA ps_resin->organic_solvent aqueous_solvent Use Aqueous Solvent (H2O) + K2CO3 peg_resin->aqueous_solvent

References

Troubleshooting & Optimization

Avoiding explosive byproducts in imidazole-1-sulfonyl azide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for the safe and efficient synthesis of imidazole-1-sulfonyl azide (B81097), with a focus on avoiding explosive byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with the synthesis of imidazole-1-sulfonyl azide?

A1: The primary safety concern is the formation of highly explosive and sensitive byproducts, particularly hydrazoic acid (HN₃) and sulfuryl diazide (SO₂(N₃)₂). The parent compound, imidazole-1-sulfonyl azide, is an explosive colorless liquid, and its hydrochloride (HCl) salt has been found to be impact-sensitive, with a sensitivity similar to RDX.[1] An explosion has been reported during the synthesis of the HCl salt, especially when concentrating the mother liquor after crystallization.[2]

Q2: How can the risk of explosion be minimized during synthesis?

A2: The most effective method to minimize risk is to avoid the isolation of the parent imidazole-1-sulfonyl azide and its hazardous HCl salt. Instead, the synthesis of the imidazole-1-sulfonyl azide hydrogen sulfate (B86663) (1-H₂SO₄) salt is strongly recommended. This salt is significantly more stable and less sensitive to impact, friction, and electrostatic discharge.[1] The updated synthesis protocols involve the direct precipitation of the hydrogen sulfate salt from the reaction mixture, which circumvents the need to handle the less stable intermediates in their solid or concentrated forms.[2][3]

Q3: Why is the imidazole-1-sulfonyl azide hydrogen sulfate salt considered safer?

A3: The hydrogen sulfate salt exhibits superior thermal and kinetic stability compared to the hydrochloride salt. It has a high decomposition temperature of 131 °C and is insensitive to drop-hammer impact.[1] In contrast, the HCl salt can decompose violently above 150 °C and is hygroscopic, meaning it can absorb moisture from the air and hydrolyze over time to produce explosive hydrazoic acid.[1]

Q4: What are the advantages of using ethyl acetate (B1210297) (EtOAc) over acetonitrile (B52724) (MeCN) as a solvent in the synthesis?

A4: Using ethyl acetate as the reaction solvent has been shown to significantly increase the isolated yield of imidazole-1-sulfonyl azide hydrogen sulfate to as high as 78%, compared to lower yields (around 46-60%) when acetonitrile is used.[2][3] While acetonitrile is a common solvent for sulfonyl azide synthesis, product loss can occur during the aqueous workup due to its miscibility with water.[2] Ethyl acetate, being less miscible, allows for a more efficient extraction and precipitation of the final product.[3]

Data Presentation: Comparison of Imidazole-1-sulfonyl Azide Salts

PropertyImidazole-1-sulfonyl Azide (Free Base)Imidazole-1-sulfonyl Azide HCl SaltImidazole-1-sulfonyl Azide Hydrogen Sulfate Salt
Physical State Colorless LiquidCrystalline SolidCrystalline Solid
Explosive Hazard High (Explosive when concentrated)High (Impact-sensitive, similar to RDX)Low (Insensitive to impact, friction, and electrostatic discharge)
Decomposition Temperature Not reported, unstable>150 °C (violent decomposition)131 °C
Stability Unstable, not isolatedHygroscopic, decomposes over time to form HN₃Stable for several months under ambient conditions
Typical Yield Not applicable (used in situ)~63% (as precursor to sulfate salt)Up to 78% (optimized one-pot synthesis in EtOAc)

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of the hydrogen sulfate salt precipitate. What could be the cause?

  • Answer:

    • Inadequate Reaction Time: Ensure the initial reaction between sodium azide, sulfuryl chloride, and imidazole (B134444) has proceeded for a sufficient duration (typically at least 17 hours) to ensure complete formation of the imidazole-1-sulfonyl azide intermediate.[3]

    • Solvent Choice and Ratios: As demonstrated in updated protocols, using neat ethyl acetate (EtOAc) as the solvent provides a significantly higher yield than acetonitrile (MeCN) or MeCN/EtOAc mixtures.[2][3] If you are using MeCN, consider switching to EtOAc.

    • Dilution during Workup: If an extraction-based workup is used, excessive amounts of the extraction solvent can lead to a solution that is too dilute for effective precipitation of the hydrogen sulfate salt.[2]

    • Incomplete Precipitation: Ensure that 1 equivalent of concentrated sulfuric acid is added to the dried organic solution of the intermediate to induce precipitation. Insufficient acid will result in incomplete precipitation.[3]

    • Reagent Purity: Ensure that all reagents, particularly the imidazole and sulfuryl chloride, are of high purity and handled under anhydrous conditions where specified. The presence of water can lead to side reactions and decomposition.[3]

Issue 2: The Reaction Mixture is Discolored or Shows Unexpected Side Products

  • Question: My reaction mixture has developed a yellow or brown color. Is this normal, and what side products could be forming?

  • Answer:

    • Formation of Hydrazoic Acid: The presence of water, especially during the acidic stages of the synthesis, can lead to the formation of hydrazoic acid, which is both volatile and highly explosive.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Sulfuryl Diazide Formation: This is another highly explosive byproduct that can potentially form.[4] Adhering to the recommended stoichiometry and temperature control is crucial to minimize its formation.

    • Decomposition of the HCl Salt: If you are working with the HCl salt and it appears discolored or wet, it is likely undergoing decomposition to hydrazoic acid and should be disposed of properly.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure crystalline product. What can I do?

  • Answer:

    • Avoid Concentration of Mother Liquor: Never concentrate the mother liquor after filtering the precipitated product, as it may contain explosive byproducts like hydrazoic acid and sulfuryl diazide.[4]

    • Thorough Washing: Ensure the filtered crystalline product is washed adequately with the reaction solvent (e.g., ethyl acetate) to remove any soluble impurities.

    • Proper Drying: Dry the final product under vacuum to remove any residual solvent.

    • Aqueous Wash: During the workup, a wash with saturated aqueous sodium bicarbonate is crucial to neutralize and remove acidic byproducts, including quenching any formed hydrazoic acid.[3]

Experimental Protocols

Updated and Safer Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate [3]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole

  • Dry Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), suspend sodium azide in dry ethyl acetate. Cool the suspension to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 17 hours.

  • Cool the reaction mixture back to 0 °C and add imidazole in one portion. Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • To the dried filtrate, add one equivalent of concentrated sulfuric acid dropwise with stirring.

  • The imidazole-1-sulfonyl azide hydrogen sulfate will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with ethyl acetate, and dry under vacuum.

Waste Disposal: All aqueous and organic wastes should be treated with 1.5 equivalents of sodium nitrite (B80452) and acidified with stirring to destroy any residual azide-containing byproducts before disposal.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Addition of Imidazole cluster_step3 Step 3: Workup cluster_step4 Step 4: Product Isolation reagents NaN₃ + SO₂Cl₂ in dry EtOAc @ 0°C to RT intermediate_formation Stir for 17h reagents->intermediate_formation add_imidazole Add Imidazole @ 0°C to RT intermediate_formation->add_imidazole stir_imidazole Stir for 4h add_imidazole->stir_imidazole quench Quench with sat. aq. NaHCO₃ stir_imidazole->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ and Brine separate->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry precipitate Add conc. H₂SO₄ dry->precipitate filter_product Filter Precipitate precipitate->filter_product final_product Imidazole-1-sulfonyl Azide Hydrogen Sulfate filter_product->final_product

Caption: Experimental workflow for the safe synthesis of imidazole-1-sulfonyl azide hydrogen sulfate.

troubleshooting_guide start Low Yield? check_time Was reaction time sufficient (>17h for step 1, >4h for step 2)? start->check_time Yes increase_time Increase reaction time and monitor by TLC. check_time->increase_time No check_solvent Was EtOAc used as the solvent? check_time->check_solvent Yes use_etOAc Switch from MeCN to EtOAc for improved yield. check_solvent->use_etOAc No check_precipitation Was the organic solution too dilute or H₂SO₄ addition incomplete? check_solvent->check_precipitation Yes optimize_precipitation Optimize solvent volume for extraction and ensure 1 eq. of H₂SO₄ is added. check_precipitation->optimize_precipitation Yes

Caption: Troubleshooting logic for low-yield synthesis of imidazole-1-sulfonyl azide hydrogen sulfate.

References

Enhancing yield and purity of 1H-Imidazole-1-sulfonyl azide sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield and purity of products derived from 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is 1H-Imidazole-1-sulfonyl azide sulfate and why is it preferred over other diazo-transfer reagents?

A1: this compound sulfate is a crystalline solid used as a diazo-transfer reagent to convert primary amines into azides. It is significantly more stable and less sensitive to impact, friction, and electrostatic discharge compared to its hydrochloride counterpart and other reagents like trifluoromethanesulfonyl azide (TfN₃), making it safer to handle and store.[1] The sulfate salt exhibits excellent shelf stability with no degradation observed after several months under ambient conditions.[1][2]

Q2: What are the main safety precautions to consider when working with this compound sulfate?

A2: While the sulfate salt is one of the safest diazo-transfer reagents available, it is still an azide-containing compound and should be handled with care.[1][2] Always use personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid creating dust and work in a well-ventilated area or fume hood.[3][4] Although it has a high decomposition temperature (131 °C), it is prudent to avoid excessive heating.[2]

Q3: Can this compound sulfate be used without a metal catalyst?

A3: Yes, in many cases, this compound sulfate can efficiently perform diazo-transfer reactions without the need for a copper(II) salt catalyst, which is often required for other sulfonyl azides.[5] This can be advantageous in synthesizing metal-sensitive compounds.

Q4: How can I purify the final azide product?

A4: A key advantage of using this compound sulfate is the formation of water-soluble byproducts (imidazole and sulfate salts). These can typically be removed with a simple aqueous workup. If further purification is needed, flash column chromatography on silica (B1680970) gel is a common and effective method.[2]

Troubleshooting Guide

This guide addresses common issues encountered during diazo-transfer reactions using this compound sulfate.

Issue Potential Cause Recommended Solution
Low or No Yield of Azide Product Incorrect pH: The reaction efficiency is sensitive to pH. A pH above 9 is often necessary for high conversion rates.Adjust pH: Use a suitable base (e.g., K₂CO₃, triethylamine, or DBU) to maintain a basic pH throughout the reaction. Monitor the pH and add base as needed.
Poor Solubility of Reactants: The substrate or reagent may not be fully dissolved in the chosen solvent.Optimize Solvent: Acetonitrile (B52724) is a commonly used solvent. For substrates with poor solubility, consider using a co-solvent system or switching to a more suitable solvent like ethyl acetate (B1210297).
Low Reaction Temperature: The reaction may be too slow at ambient temperature.Increase Temperature: Gently warming the reaction mixture (e.g., to 35-40 °C) can increase the reaction rate. Monitor for any potential decomposition of starting material or product.
Insufficient Reagent: The stoichiometry of the diazo-transfer reagent may be too low.Increase Reagent Equivalents: While a 1:1 stoichiometry is often a good starting point, increasing the equivalents of this compound sulfate (e.g., to 1.2-1.5 equivalents) may improve the yield.
Incomplete Reaction Short Reaction Time: The reaction may not have proceeded to completion.Monitor Reaction Progress: Use TLC, LC-MS, or IR spectroscopy to monitor the disappearance of the starting amine. Extend the reaction time if necessary.
Steric Hindrance: The primary amine may be sterically hindered, slowing down the reaction.Increase Temperature and/or Reaction Time: For sterically hindered amines, prolonged reaction times and elevated temperatures may be required.
Formation of Side Products Decomposition of Product: The resulting azide may be unstable under the reaction or workup conditions.Maintain Low Temperatures: If the product is known to be thermally labile, conduct the reaction and workup at lower temperatures.
Reaction with Other Functional Groups: The reagent may react with other nucleophilic groups in the substrate.Protecting Groups: If your substrate contains other sensitive functional groups, consider using appropriate protecting groups.

Data Presentation

Table 1: Optimization of this compound Sulfate Synthesis

EntryMethodNaN₃ Concentration (mmol/mL)EtOAc:MeCN RatioYield (%)
1A11:241
2A12:112
3A22:160
4B22:159
5B23:179
6B21:078
Data sourced from an updated synthesis protocol.[2][6]
Method A: Reaction in neat acetonitrile with subsequent EtOAc extraction. Method B: Reaction in a MeCN/EtOAc solvent mixture or neat EtOAc without a separate organic extraction step.

Experimental Protocols

Optimized Synthesis of this compound Hydrogen Sulfate [2][6]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium azide (1 equivalent) in dry ethyl acetate. Cool the suspension to 0 °C.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1 equivalent) dropwise to the cooled suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for at least 17 hours.

  • Addition of Imidazole (B134444): Cool the reaction mixture back to 0 °C and add imidazole (2 equivalents) in portions. Stir the resulting slurry for 5 hours at room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation: To the dried and filtered organic solution, add concentrated sulfuric acid (1 equivalent) dropwise with vigorous stirring.

  • Isolation: A colorless precipitate will form. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum to yield pure this compound hydrogen sulfate.

General Protocol for Diazo-Transfer from a Primary Amine

  • Dissolution: Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, triethylamine, or DBU, 2-3 equivalents).

  • Addition of Reagent: Add this compound sulfate (1.1-1.5 equivalents) in portions.

  • Catalyst (Optional): If required, add a catalytic amount of copper(II) sulfate.

  • Reaction: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole and sulfate byproducts. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Synthesis Process cluster_product Final Product NaN3 Sodium Azide (NaN₃) Reaction1 Reaction in Ethyl Acetate NaN3->Reaction1 SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction1 Imidazole Imidazole Reaction2 Addition of Imidazole Imidazole->Reaction2 H2SO4 Sulfuric Acid (H₂SO₄) Precipitation Precipitation with H₂SO₄ H2SO4->Precipitation Reaction1->Reaction2 Workup Aqueous Workup Reaction2->Workup Workup->Precipitation Product 1H-Imidazole-1-sulfonyl Azide Sulfate Precipitation->Product Troubleshooting Start Low Yield or Incomplete Reaction CheckpH Is pH > 9? Start->CheckpH CheckSolubility Are all reactants soluble? CheckpH->CheckSolubility Yes AddBase Add more base (e.g., K₂CO₃, DBU) CheckpH->AddBase No CheckTemp Is reaction sluggish at RT? CheckSolubility->CheckTemp Yes ChangeSolvent Change solvent or use co-solvent CheckSolubility->ChangeSolvent No CheckStoich Are reagent equivalents sufficient? CheckTemp->CheckStoich No IncreaseTemp Increase temperature (e.g., to 35-40 °C) CheckTemp->IncreaseTemp Yes IncreaseReagent Increase equivalents of diazo-transfer reagent CheckStoich->IncreaseReagent No Success Reaction Optimized CheckStoich->Success Yes AddBase->CheckpH ChangeSolvent->CheckSolubility IncreaseTemp->Success IncreaseReagent->Success

References

Technical Support Center: 1H-Imidazole-1-sulfonyl Azide Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 1H-Imidazole-1-sulfonyl azide (B81097) salts.

Frequently Asked Questions (FAQs)

Q1: What are 1H-Imidazole-1-sulfonyl azide salts and what are their primary applications?

A1: this compound salts, such as the hydrochloride and hydrogen sulfate (B86663), are diazo-transfer reagents used in organic synthesis.[1] Their primary application is the conversion of primary amines to azides, a crucial transformation in the synthesis of various bioactive molecules and functional materials.[2][3] They are considered effective and often safer alternatives to other reagents like triflyl azide.[4]

Q2: Which salt of this compound is safer to handle?

A2: The hydrogen sulfate salt is significantly safer to handle than the hydrochloride salt.[5][6] The hydrochloride salt is hygroscopic and can hydrolyze upon prolonged storage to form hydrazoic acid, a sensitive and explosive compound.[7][8] The hydrogen sulfate salt exhibits higher thermal stability, with a decomposition temperature of 131 °C, and is insensitive to impact, electrostatic discharge, and friction.[6][7]

Q3: What are the main hazards associated with this compound salts?

A3: Like all organic azides, these compounds are potentially explosive.[7] The primary hazards include sensitivity to heat, shock, and friction. The hydrochloride salt, in particular, can degrade to form explosive byproducts.[4][7] These compounds are also classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10] Prolonged or repeated exposure may cause damage to organs.[11]

Q4: How should this compound salts be stored?

A4: These salts should be stored in a cool, dry, and well-ventilated area, protected from environmental extremes.[12] The recommended storage temperature is typically between 2 - 8 °C in an explosion-proof refrigerator.[9][13] Containers should be kept tightly sealed and stored under an inert gas like argon to prevent contact with atmospheric moisture, especially for the hygroscopic hydrochloride salt.[9][13] They should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[9][13]

Q5: What personal protective equipment (PPE) is required when handling these salts?

A5: When handling this compound salts, appropriate PPE must be worn. This includes:

  • Eye/face protection: Tightly fitting safety goggles or a face shield.[10][11]

  • Skin protection: Impervious gloves (such as nitrile rubber or neoprene), and protective clothing to prevent skin contact.[12]

  • Respiratory protection: In case of dust formation, a suitable dust respirator (e.g., N95 or P1 type) should be used.[12] All handling of the solid material should be done in a chemical fume hood.[13]

Troubleshooting Guide

Issue Possible Cause Solution
Reagent Discoloration (e.g., yellowing of hydrochloride salt) The hydrochloride salt is hygroscopic and may be hydrolyzing to form hydrazoic acid upon exposure to moisture.[7][8]Discontinue use of the discolored reagent. For future use, ensure storage in a desiccator or under an inert atmosphere. Consider switching to the more stable hydrogen sulfate salt.[6]
Low Yield in Diazo-Transfer Reaction 1. Inefficient Reagent: The substrate may be unreactive under the current conditions.[2] 2. Incorrect Stoichiometry: Insufficient diazo-transfer reagent or base.[2] 3. Low Temperature: The reaction may be too slow at the current temperature.[2] 4. Inappropriate Base: The base may not be strong enough to deprotonate the substrate.[2]1. For less reactive substrates, consider a different diazo-transfer reagent. 2. Use 1.0-1.1 equivalents of the imidazole-1-sulfonyl azide salt and at least one equivalent of a suitable non-nucleophilic base (e.g., DBU, triethylamine).[2] 3. Gradually increase the reaction temperature, for example, to 35°C.[2] 4. Switch to a stronger, non-nucleophilic base.[2]
Difficulty in Purification of Azide Product Excess diazo-transfer reagent can complicate the purification process.[2]Use a minimal excess of the diazo-transfer reagent (1.0-1.1 equivalents).[2]
Safety Incident (e.g., unexpected decomposition) The hydrochloride salt is known to be sensitive, and there have been reports of explosions during its preparation.[4][7] Heating above 150°C can lead to violent decomposition.[7]Always handle these reagents behind a blast shield. Avoid heating the solid material. Use the more stable hydrogen sulfate salt for diazo-transfer reactions.[6]

Quantitative Data

Thermal Stability of this compound Salts

SaltDecomposition TemperatureSensitivityNotes
Hydrochloride (HCl) Violent decomposition above 150 °C[7]Sensitive to impact, similar to RDX.[7] Can hydrolyze to form explosive hydrazoic acid.[7]Not recommended for large-scale synthesis or prolonged storage.
Hydrogen Sulfate (H₂SO₄) 131 °C[6][7]Insensitive to impact, electrostatic discharge, and friction.[6][7]The recommended salt for diazo-transfer reactions due to its enhanced safety profile.[5]

Solubility of this compound Hydrochloride

SolventSolubility
WaterSoluble[3][8]
Polar Organic Solvents (e.g., alcohols, acetonitrile, DMSO, DMF)Soluble[3][14]
EthersInsoluble[3]
Non-polar solvents (e.g., hexane)Insoluble[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogen Sulfate (Updated, Safer Procedure)

This protocol is adapted from an updated synthesis that avoids the isolation of potentially explosive intermediates.[6]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend sodium azide in dry acetonitrile. Cool the suspension to 0 °C.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride dropwise to the cooled suspension with stirring. Allow the mixture to warm to room temperature and stir overnight.

  • Formation of Imidazole-1-sulfonyl Azide: Cool the mixture back to 0 °C and add imidazole (B134444) portion-wise. Stir the resulting slurry for several hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. The sodium bicarbonate wash is crucial for neutralizing and removing any hydrazoic acid.[15] Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation of the Hydrogen Sulfate Salt: To the dried organic solution, slowly add one equivalent of concentrated sulfuric acid with vigorous stirring.

  • Isolation: A colorless precipitate of this compound hydrogen sulfate will form. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.[6] The reagent should be stored under nitrogen in a refrigerator.[6]

Protocol 2: General Procedure for Diazo-Transfer Reaction with Primary Amines

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the primary amine in a suitable solvent (e.g., methanol, acetonitrile, or DMF) in a round-bottom flask.[16]

  • Addition of Reagents: Add 1.0-1.1 equivalents of this compound hydrogen sulfate to the solution. Then, add at least one equivalent of a suitable base (e.g., triethylamine (B128534) or DBU).[2] For some reactions, a catalytic amount of a copper(II) salt can be added, although many reactions proceed efficiently without a catalyst.[2][16]

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 35 °C) and monitor the progress by TLC or LC-MS.[2]

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude azide product can be purified by standard methods such as flash chromatography.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound Hydrogen Sulfate cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Suspend NaN₃ in dry MeCN at 0°C add_so2cl2 Add SO₂Cl₂ dropwise start->add_so2cl2 warm_stir Warm to RT, stir overnight add_so2cl2->warm_stir add_imidazole Cool to 0°C, add imidazole warm_stir->add_imidazole stir_slurry Stir for several hours add_imidazole->stir_slurry dilute Dilute with EtOAc and H₂O stir_slurry->dilute separate Separate organic layer dilute->separate wash Wash with H₂O, sat. NaHCO₃, brine separate->wash dry Dry over Na₂SO₄ wash->dry add_h2so4 Add conc. H₂SO₄ dry->add_h2so4 precipitate Precipitate forms add_h2so4->precipitate filtrate Filter and wash with cold EtOAc precipitate->filtrate dry_product Dry under vacuum filtrate->dry_product

Caption: Synthesis of this compound Hydrogen Sulfate.

troubleshooting_workflow Troubleshooting Low Yield in Diazo-Transfer Reactions start Low Reaction Yield check_stoichiometry Check Stoichiometry (Reagent & Base) start->check_stoichiometry check_temp Check Reaction Temperature check_stoichiometry->check_temp Correct adjust_stoichiometry Use 1.0-1.1 eq. Reagent & ≥1 eq. Base check_stoichiometry->adjust_stoichiometry Incorrect check_base Check Base Strength check_temp->check_base Optimal increase_temp Increase Temperature (e.g., to 35°C) check_temp->increase_temp Too Low stronger_base Use Stronger, Non-nucleophilic Base check_base->stronger_base Too Weak success Yield Improved check_base->success Sufficient adjust_stoichiometry->check_temp increase_temp->check_base stronger_base->success

References

Technical Support Center: Improving the Solubility of Diazo Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with diazo transfer reagents.

Troubleshooting Guide

Low solubility of a diazo transfer reagent can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: The Diazo Transfer Reagent is Not Dissolving in the Reaction Solvent.

Initial Checks:

  • Confirm Solvent Choice: Acetonitrile is a widely used and effective solvent for many diazo transfer reactions.[1][2] However, for certain reagents, other solvents may be more suitable. For instance, ethyl acetate (B1210297) (EtOAc) has been shown to be a superior solvent for the synthesis of imidazole-1-sulfonyl azide (B81097) hydrogen sulfate.[1][3] For some newer reagents like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), highly polar solvents such as DMSO are preferred.

  • Assess Reagent Concentration: Attempting to dissolve the reagent at a concentration that exceeds its solubility limit will result in a suspension rather than a solution. Consult the literature for typical concentration ranges for your specific reagent and reaction.

  • Check for Contamination: Ensure that the solvent is anhydrous and of high purity. Contaminants can sometimes affect solubility.

Troubleshooting Workflow:

If your diazo transfer reagent is precipitating or failing to dissolve, follow this workflow to identify a solution.

G start Reagent Solubility Issue solvent Is the solvent appropriate? start->solvent concentration Is the concentration too high? solvent->concentration Yes alternative_solvent Try an alternative solvent (e.g., EtOAc, DCM, Toluene, DMSO) solvent->alternative_solvent No reduce_conc Reduce reagent concentration concentration->reduce_conc Yes ptc Consider Phase-Transfer Catalysis (PTC) concentration->ptc No cosolvent Use a co-solvent system alternative_solvent->cosolvent end Problem Resolved alternative_solvent->end cosolvent->end reduce_conc->end alternative_reagent Switch to a more soluble reagent ptc->alternative_reagent ptc->end alternative_reagent->end G cluster_0 Aqueous Phase cluster_1 Organic Phase Reagent_aq Diazo Transfer Reagent (Anion) PTC Phase-Transfer Catalyst (Cation) Reagent_aq->PTC Forms ion pair Substrate_org Substrate Product_org Product Substrate_org->Product_org Reacts PTC->Substrate_org Transfers to Organic Phase G start Start prepare_org Dissolve substrate in organic solvent start->prepare_org prepare_aq Dissolve reagent, base, and PTC in water start->prepare_aq combine Combine organic and aqueous phases prepare_org->combine prepare_aq->combine stir Stir vigorously combine->stir monitor Monitor reaction progress (TLC) stir->monitor workup Separate phases and perform aqueous workup monitor->workup purify Dry, concentrate, and purify product workup->purify end End purify->end

References

Low yield in diazo transfer reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in diazo transfer reactions and to offer answers to frequently asked questions. Our aim is to help you optimize your reaction outcomes and minimize impurities.

Troubleshooting Guide

Diazo transfer reactions can be sensitive to a variety of factors, and low yields are a common issue. This guide addresses frequent problems encountered during these experiments in a question-and-answer format.

Issue: Low or No Product Formation

Potential Cause 1: Inactive or Degraded Diazo Transfer Reagent

  • Question: My reaction is not proceeding, or the yield is very low. Could my diazo transfer reagent be the problem?

  • Answer: Yes, the stability of the diazo transfer reagent is critical. Many sulfonyl azides, common diazo transfer reagents, can degrade over time, especially if not stored properly.[1] For instance, imidazole-1-sulfonyl azide (B81097) hydrochloride is known to be hygroscopic and can decompose, releasing hazardous hydrazoic acid.[1] It is recommended to use fresh or properly stored reagents. For long-term storage, keeping the reagent at -20°C can maintain its stability for over a year.[1] Some newer reagents, like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (A2457) or 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), have been developed to be more shelf-stable and less explosive.[2]

Potential Cause 2: Incorrect Stoichiometry

  • Question: I am observing incomplete conversion of my starting material. Have I used the correct amount of reagents?

  • Answer: Insufficient amounts of the diazo transfer reagent or the base are common reasons for low yields. While some protocols suggest using 1.0 to 1.1 equivalents of the sulfonyl azide, for valuable substrates, it is often recommended to use up to 1.5 equivalents to maximize the yield and simplify the purification process by ensuring the full consumption of the starting material.[3] The optimal amount should be determined on a case-by-case basis.

Potential Cause 3: Inappropriate Base or pH

  • Question: How critical is the choice of base and the reaction pH for the success of the diazo transfer?

  • Answer: The choice of base is crucial as it facilitates the deprotonation of the active methylene (B1212753) compound or the primary amine. Common bases include triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4] In some cases, DBU has been shown to provide better results than triethylamine.[3] For reactions involving the conversion of primary amines to azides, maintaining a pH greater than 9 is often necessary for optimal conversion.[5] For substrates with higher pKa values, stronger inorganic bases like potassium hydroxide (B78521) (KOH) may be required.[6]

Potential Cause 4: Unsuitable Solvent

  • Question: Does the reaction solvent affect the yield of my diazo transfer reaction?

  • Answer: Yes, the solvent can significantly influence the reaction outcome. Acetonitrile is a commonly used solvent.[3] However, for certain substrates and reagents, other solvents like dimethyl sulfoxide (B87167) (DMSO) may be preferred, especially when using solid inorganic bases.[6] The solvent should be chosen based on the solubility of the substrates and reagents and its compatibility with the reaction conditions.

Issue: Formation of Byproducts and Impurities

Question: I have obtained my product, but it is contaminated with byproducts. How can I improve the purity?

  • Answer: A common byproduct in diazo transfer reactions using sulfonyl azides is the corresponding sulfonamide.[4] Purification can be challenging due to co-elution with the desired product.[7] Several strategies can be employed to address this:

    • Choice of Reagent: Using reagents that generate water-soluble byproducts can simplify purification. For example, the byproducts from 2-azido-1,3-dimethylimidazolinium chloride are highly soluble in water and can be easily removed by extraction.[8] Similarly, the hydrophilic byproduct of 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) is also easily separated.[6]

    • Work-up Procedure: An extractive work-up with a dilute aqueous base, such as 9% aqueous KOH, can be effective in removing sulfonamide byproducts.[5]

    • Chromatography: If extractive work-up is insufficient, flash column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary for further purification.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the safety precautions I should take when performing a diazo transfer reaction? A1: Diazo compounds and diazo transfer reagents, particularly sulfonyl azides, are potentially explosive and should be handled with care.[9][10] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (safety goggles, lab coat, and gloves). Avoid isolating diazo compounds in their neat form whenever possible. Some reagents, like triflyl azide (TfN₃), are particularly hazardous and should not be isolated in pure form.[11] Newer, more stable reagents have been developed to mitigate some of these risks.[2][12] Always consult the safety data sheet (SDS) of your specific reagent.

Q2: How can I monitor the progress of my diazo transfer reaction? A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.[5] For solid-phase synthesis, a quantitative method like the ninhydrin (B49086) test can be used to monitor the conversion of primary amines.[5]

Q3: Can I use a copper catalyst in my diazo transfer reaction? A3: Yes, copper(II) sulfate (B86663) (CuSO₄) is often used as a catalyst, particularly in the conversion of primary amines to azides.[13][14] However, in some contexts, such as DNA-encoded chemistry, copper catalysts are avoided as they can potentially cause DNA damage.[14]

Q4: What is a "sulfonyl-azide-free" (SAFE) diazo transfer reaction? A4: A "sulfonyl-azide-free" (SAFE) protocol is a newer method that avoids the use of potentially explosive sulfonyl azides. These methods often utilize alternative, more stable diazo transfer reagents to enhance the safety of the procedure.[15]

Data Presentation

Table 1: Optimization of Diazo-Transfer Reaction on a DNA-tagged Substrate [13][16]

EntryISA·H₂SO₄ (equiv)CuSO₄ (equiv)BufferTemp. (°C)Time (h)Conversion (%)
1505Borate (pH 9.4)2516>95
2505K₂CO₃ (0.5 M)2516>95
3505K₂CO₃ (0.5 M)502>95
4252.5K₂CO₃ (0.5 M)2516>95
5101K₂CO₃ (0.5 M)2516>95
650.5K₂CO₃ (0.5 M)251675
7101K₂CO₃ (0.5 M)502>95
8101K₂CO₃ (0.5 M)252>95

Reactions were conducted at 0.7 mM on a 10 nmol scale. Conversion was observed by UPLC-MS.

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to an Active Methylene Compound

This protocol is a general guideline for the diazo transfer reaction to a β-dicarbonyl compound using p-acetamidobenzenesulfonyl azide (p-ABSA).

Materials:

  • Active methylene compound (1.0 equiv)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.1 - 1.5 equiv)

  • Triethylamine (Et₃N) or DBU (1.1 - 1.5 equiv)

  • Acetonitrile (solvent)

  • Diethyl ether

  • 9% aqueous KOH solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound in acetonitrile.

  • Add the base (triethylamine or DBU) to the solution.

  • Add p-ABSA to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours or until completion, monitoring by TLC or IR spectroscopy.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[5]

  • Extract the crude product with diethyl ether.[5]

  • Wash the organic layer with 9% aqueous KOH solution (2 times) to remove the p-toluenesulfonamide (B41071) byproduct, followed by a water wash (1 time).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If further purification is needed, perform flash column chromatography on silica gel.[5]

Protocol 2: Conversion of a Primary Amine to an Azide using Imidazole-1-sulfonyl Azide Hydrochloride

This protocol describes the conversion of a primary amine to an azide and can be adapted for solid-phase synthesis.

Materials:

  • Primary amine substrate (e.g., amine-functionalized resin) (1.0 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (4.5 equiv)

  • Water or DMSO (solvent)

Procedure:

  • Suspend the amine-functionalized resin in water.

  • Add potassium carbonate (4.5 equiv) to the suspension.

  • Add imidazole-1-sulfonyl azide hydrochloride (3.0 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction pH should be greater than 9 for optimal conversion.[5]

  • Monitor the reaction progress using a quantitative method like the ninhydrin test for solid-phase synthesis.[5]

  • Once the reaction is complete, filter the resin and wash thoroughly with water, methanol, and dichloromethane (B109758) to remove excess reagents and byproducts.

  • Dry the resulting azido-functionalized resin under vacuum.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Solvent B Add Base A->B 1. C Add Diazo Transfer Reagent B->C 2. D Stir at RT (or heat if necessary) C->D 3. E Monitor Reaction (TLC, IR) D->E 4. F Quench Reaction (if necessary) E->F 5. G Solvent Removal F->G 6. H Extraction G->H 7. I Drying of Organic Layer H->I 8. J Filtration & Concentration I->J 9. K Column Chromatography (if necessary) J->K 10. L Final Product K->L 11.

Caption: General experimental workflow for a diazo transfer reaction.

Troubleshooting start Low Yield in Diazo Transfer Reaction q1 Is the starting material consumed? start->q1 q2 Is the reaction clean (few byproducts)? q1->q2 Yes s1 Check reagent stability & activity. Increase equivalents of diazo transfer reagent and/or base. q1->s1 No q3 Is the byproduct difficult to separate? q2->q3 Yes s2 Optimize reaction conditions (solvent, temp, base). Check for product decomposition. q2->s2 No s3 Optimize work-up procedure (e.g., basic wash). Consider a different diazo transfer reagent that gives easier-to-remove byproducts. q3->s3 Yes s4 Optimize purification (e.g., different chromatography conditions). q3->s4 No end Improved Yield s1->end s2->end s3->end s4->end

Caption: Troubleshooting logic for low-yield diazo transfer reactions.

References

Technical Support Center: Optimizing Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diazo Transfer Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during diazo transfer reactions, offering potential causes and recommended solutions to streamline your experimental workflow.

Issue 1: Low or No Product Formation

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Inefficient Diazo Transfer Reagent For active methylene (B1212753) groups, consider using a more reactive reagent like tosyl azide (B81097) (TsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA).[1][2] For primary amines, imidazole-1-sulfonyl azide salts are effective and safer alternatives to triflyl azide.[3][4]
Incorrect Stoichiometry Start with 1.0-1.1 equivalents of the diazo transfer reagent. While older protocols suggested an excess, this can complicate purification.[1] Ensure at least one equivalent of a suitable base is used to deprotonate the active methylene compound.[3]
Low Reaction Temperature For sluggish reactions, consider increasing the temperature. For example, raising the temperature to 35-45°C can significantly improve the reaction rate and yield.[3][5]
Inappropriate Base The base may not be strong enough to deprotonate the substrate. Use a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (NEt₃).[1][3] In some cases, an inorganic base like cesium carbonate or potassium carbonate may be effective.[6][7][8]
Catalyst Absence or Inactivity For certain reactions, such as the conversion of some amines to azides, a catalyst like copper(II) sulfate (B86663) (CuSO₄) may be required to achieve high conversion.[9] Ensure the catalyst has not been poisoned.
Poor Substrate Reactivity For less reactive monocarbonyl substrates, an in situ formylation step prior to the diazo transfer can improve yields.[6] The detrifluoroacetylative diazo transfer protocol is effective for base-sensitive substrates and α,β-unsaturated ketones.[1]

Troubleshooting Workflow for Low/No Product Formation

G start Low or No Product check_reagent 1. Verify Reagent Reactivity - Is the reagent appropriate for the substrate? start->check_reagent check_stoichiometry 2. Check Stoichiometry - Reagent: 1.0-1.1 eq. - Base: ≥1.0 eq. check_reagent->check_stoichiometry Reagent OK solution_reagent Solution: - Use more reactive azide (e.g., TsN₃) - Use imidazole-1-sulfonyl azide for amines check_reagent->solution_reagent Issue Found check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Base strength sufficient? check_stoichiometry->check_conditions Stoichiometry OK solution_stoichiometry Solution: - Adjust equivalents of reagent and/or base check_stoichiometry->solution_stoichiometry Issue Found check_catalyst 4. Catalyst Required? - Is a catalyst necessary (e.g., CuSO₄)? check_conditions->check_catalyst Conditions OK solution_conditions Solution: - Increase temperature (e.g., 35-45°C) - Use stronger base (e.g., DBU) check_conditions->solution_conditions Issue Found check_substrate 5. Assess Substrate - Less reactive? - Base-sensitive? check_catalyst->check_substrate Catalyst OK/ Not needed solution_catalyst Solution: - Add appropriate catalyst check_catalyst->solution_catalyst Issue Found solution_substrate Solution: - Consider derivatization (e.g., formylation) - Use detrifluoroacetylative protocol check_substrate->solution_substrate Issue Found

Caption: Troubleshooting logic for low or no product yield.

Issue 2: Formation of Side Products and Impurities

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Sulfonamide Byproduct The sulfonamide byproduct from the diazo transfer reagent can co-elute with the product during chromatography. Using methanesulfonyl azide (MsN₃) can be advantageous as the resulting methanesulfonamide (B31651) byproduct is easily removed by extraction with a dilute aqueous base during workup.[1] For continuous flow processes, a silica (B1680970) gel plug can be used to remove the sulfonamide byproduct.[5]
Decomposition of Diazo Compound Diazo compounds can be thermally unstable. Avoid high temperatures during reaction and workup.[10][11][12] Electron-donating substituents on the diazo compound generally decrease thermal stability.[10]
Reaction with Base A strong, non-nucleophilic base like DBU is often preferred to minimize side reactions.[1]
Tar Formation The formation of tar can indicate that the reaction is too concentrated or that the base is too strong for the substrate, potentially causing polymerization.[8] Try running the reaction at a higher dilution or using a milder base like triethylamine.[8] Quenching with water before washing with an acidic solution (e.g., NH₄Cl) may also prevent tar formation.[8]

Byproduct Removal Strategy

G start Crude Reaction Mixture workup Aqueous Workup start->workup flow_separation In-line Silica Plug (Continuous Flow) start->flow_separation Flow Chemistry extraction Extraction with dilute aq. base (for MsN₃ byproduct) workup->extraction Using MsN₃ chromatography Silica Gel Chromatography workup->chromatography General Case product Purified Diazo Product extraction->product chromatography->product flow_separation->product

Caption: Purification strategies for diazo compounds.

Frequently Asked Questions (FAQs)

Q1: Which diazo transfer reagent should I choose?

The choice of reagent depends on your substrate and safety considerations.

  • For active methylene compounds: Tosyl azide (TsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) are highly effective.[2][3] Mesyl azide (MsN₃) is also effective and offers easier byproduct removal.[1]

  • For primary amines: Imidazole-1-sulfonyl azide salts (e.g., the hydrochloride or hydrogen sulfate salt) are excellent, safer alternatives to the highly hazardous triflyl azide.[4][9][13]

  • For safety: p-ABSA and 4-dodecylbenzenesulfonyl azide are considered safer alternatives to tosyl and mesyl azide.[1] The 'Sulfonyl-Azide-Free' (SAFE) protocol, which generates the reagent in situ, eliminates the need to handle potentially explosive sulfonyl azides.[6]

Q2: What is the optimal stoichiometry for the reaction?

Generally, using a slight excess of the diazo transfer reagent (1.0-1.1 equivalents) is recommended.[1] Using a large excess can complicate purification.[1] At least one equivalent of a non-nucleophilic base is required to ensure complete deprotonation of the substrate.[3]

Q3: My reaction is very slow. What can I do?

If the reaction is proceeding slowly, you can try the following:

  • Increase the temperature: Gently warming the reaction (e.g., to 35-45°C) can increase the rate.[3][5]

  • Use a stronger base: Switching from a weaker base like triethylamine to a stronger one like DBU might accelerate the deprotonation step.[1]

  • Use a more reactive reagent: If applicable to your substrate, a more potent diazo transfer reagent could be employed.

Q4: How can I improve the safety of my diazo transfer reaction?

  • Reagent Choice: Opt for safer, more stable reagents like p-ABSA or imidazole-1-sulfonyl azide hydrogen sulfate.[1][13] Consider using the SAFE protocol to avoid isolating sulfonyl azides.[6]

  • Temperature Control: Diazo compounds and sulfonyl azides can be thermally sensitive and decompose exothermically.[10][11] Maintain controlled temperatures and be aware of the decomposition onset temperature of your specific compounds.

  • Handling: Avoid agitation or impact of neat diazo compounds, especially in larger quantities.[10][12] Do not isolate highly reactive reagents like triflyl azide in pure form.[14]

Q5: What is phase-transfer catalysis in the context of diazo transfer?

Phase-transfer catalysis (PTC) can be used to facilitate the reaction between reactants in two immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports an ionic reactant from the aqueous phase to the organic phase where the reaction occurs.[15][16] This can be useful for reactions involving water-soluble salts and organic-soluble substrates.

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to an Active Methylene Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the active methylene compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere (e.g., nitrogen), add the non-nucleophilic base (e.g., DBU, 1.1 eq.) at 0°C.

  • Reagent Addition: Add a solution of the sulfonyl azide reagent (e.g., p-ABSA, 1.1 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or water.[8] Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer to a Monocarbonyl Substrate

This protocol is adapted for less reactive ketones and esters.[6]

  • In situ Formylation: To a solution of the monocarbonyl substrate (1.0 eq.) in an appropriate solvent, add a formylating agent (e.g., ethyl formate) and a suitable base (e.g., sodium methoxide). Stir until formylation is complete.

  • Diazo Transfer: Add the pre-prepared 'SAFE cocktail' (a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water) to the reaction mixture.[6]

  • Reaction & Deformylation: Stir the mixture at room temperature. The diazo transfer and subsequent deformylation occur to yield the final diazo compound.

  • Workup and Purification: After completion, perform an aqueous workup and extract the product with an organic solvent. The product is often obtained in high purity, requiring minimal purification.[6]

Quantitative Data Summary

Table 1: Optimization of Diazo Transfer to DNA-tagged Amines

Substrate: DNA-tagged 6-aminohexanoic acid. Diazo Donor: Imidazole-1-sulfonyl azide sulfate salt (ISA·H₂SO₄).

EntryEquivalents ISA·H₂SO₄Equivalents CuSO₄Base/SolventTime (h)Temperature (°C)Conversion (%)
1500Borate Buffer (pH 9.4)1625<5
25010Borate Buffer (pH 9.4)162598
35010K₂CO₃ (aq)162599
45010K₂CO₃ (aq)1637100
5255K₂CO₃ (aq)43799
6102K₂CO₃ (aq)43799

Data adapted from a study on DNA-encoded chemistry.[9]

Table 2: Optimization of Debenzoylative Diazo Transfer in Continuous Flow

Substrate: 2,5-dimethyl-1,5-diphenylhexan-1,3-dione. Base: DBU.

EntryDiazo Transfer ReagentTemperature (°C)Residence Time (min)Yield (%)
1p-NBSA256037
2p-NBSA456054
3MsN₃4560<5
4TsN₃456053
5TfN₃ (pre-formed)2512065
6TfN₃ (in situ generated)2512093

Data adapted from a study on continuous flow processing.[5][17]

References

Technical Support Center: Purification of Products from Imidazole-1-sulfonyl Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from diazo-transfer reactions utilizing imidazole-1-sulfonyl azide (B81097) and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a diazo-transfer reaction using imidazole-1-sulfonyl azide?

The most common impurities are the corresponding sulfonamide byproduct and unreacted starting materials. Depending on the workup and stability of the diazo compound, decomposition products may also be present.

Q2: What are the primary methods for purifying diazo compounds?

The three main purification techniques are:

  • Flash Column Chromatography: A versatile method for a wide range of diazo compounds.

  • Crystallization: An effective method for obtaining high-purity solid diazo compounds, provided they are thermally stable.[1]

  • Liquid-Liquid Extraction: Primarily used during the reaction workup to remove polar and ionic impurities, including the sulfonamide byproduct.[1]

Q3: My diazo compound appears to be degrading during flash chromatography on silica (B1680970) gel. What can I do?

Diazo compounds can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition on the column. It is recommended to use silica gel that has been neutralized with a base, such as triethylamine (B128534).[1]

Q4: Are there any safety precautions I should take when working with and purifying products from imidazole-1-sulfonyl azide reactions?

Yes. Imidazole-1-sulfonyl azide and its salts are energetic materials and should be handled with care. The hydrochloride salt can be hygroscopic and may become sensitive over time.[2] It is crucial to handle these reagents behind a blast shield in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from imidazole-1-sulfonyl azide reactions.

Issue 1: Low or No Product Recovery After Purification

LowYieldTroubleshooting start Low or No Product Recovery

Issue 2: Persistent Impurities After Purification

ImpurityTroubleshooting start Persistent Impurities impurity_id Identify Impurity (e.g., by NMR) start->impurity_id sulfonamide sulfonamide sol_sulf_extract Perform acidic/basic aqueous wash to remove the sulfonamide. sulfonamide->sol_sulf_extract start_mat start_mat sol_sm_chrom Optimize chromatography: gradient elution or different solvent system. start_mat->sol_sm_chrom

Data on Purification Methods

The following table summarizes representative yields for the purification of diazo compounds using flash column chromatography. Purity is typically assessed by ¹H NMR and is expected to be >95% for the reported yields.

Purification MethodProduct TypeReported YieldReference
Flash Column ChromatographyDiazoacetamide Derivative85%
Flash Column ChromatographyN-benzyl-acetamido-bromoacetate74%[3]
Flash Column ChromatographyFluorenyl-bromoacetate94%[3]
Flash Column ChromatographyFluorenyl-benzoate90%[3]
Flash Column ChromatographyBenzyl-acetamido-3-mercaptopropanoate76%[3]
Flash Column ChromatographyFluorenyl-dichloroacetate91%[3]

Experimental Protocols

Protocol 1: General Workup with Aqueous Wash

This protocol is designed to remove the majority of the imidazole (B134444) sulfonamide byproduct and other water-soluble impurities before further purification.

AqueousWashWorkflow start Reaction Mixture quench Quench with Saturated aq. NaHCO3 start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Methodology:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acidic species and aid in the removal of the sulfonamide byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography of Diazo Compounds

This protocol is for the purification of diazo compounds that are sensitive to acid.

Methodology:

  • Preparation of Neutralized Silica Gel: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes). Add triethylamine to constitute 1% of the total volume of the slurry.[1]

  • Packing the Column: Pack a chromatography column with the neutralized silica gel slurry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. An isocratic or gradient elution can be used, as determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding high temperatures.

Protocol 3: Crystallization of Solid Diazo Compounds

This protocol is suitable for solid diazo compounds that are thermally stable.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the diazo compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Quenching Unreacted Sulfonyl Azide in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively and safely quenching unreacted sulfonyl azides in continuous flow chemistry applications. Sulfonyl azides are valuable reagents in organic synthesis, particularly for diazo transfer reactions, but their hazardous nature necessitates careful handling and complete removal from the reaction stream. In-line quenching in a flow chemistry setup is a critical step to ensure the safety and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted sulfonyl azide (B81097) in flow chemistry?

A1: Sulfonyl azides are energetic compounds that can be sensitive to heat and shock, posing a significant safety risk if allowed to accumulate.[1][2] In flow chemistry, where reactions are often telescoped, unreacted sulfonyl azide can contaminate the downstream processes, potentially leading to undesired side reactions or creating a hazardous buildup in the collection vessel. In-line quenching ensures that any residual sulfonyl azide is consumed, rendering the output stream safe for handling and further processing.[1]

Q2: What is a "sacrificial acceptor" for quenching sulfonyl azides?

A2: A sacrificial acceptor is a reagent introduced into the flow stream after the main reaction specifically to react with and neutralize any remaining sulfonyl azide.[1] This reagent is chosen for its rapid and clean reaction with the sulfonyl azide, converting it into a stable, non-hazardous byproduct.

Q3: How can I monitor the efficiency of the quenching process in real-time?

A3: In-line Fourier Transform Infrared (FTIR) spectroscopy is an effective process analytical technology (PAT) for monitoring the quenching of sulfonyl azides.[3][4] Sulfonyl azides exhibit a strong, characteristic vibrational stretch in a clear region of the infrared spectrum (around 2135 cm⁻¹ for tosyl azide).[3] By placing an FTIR flow cell after the quenching point, you can monitor for the disappearance of this azide peak, confirming that the quenching reaction has gone to completion.[3]

Q4: What are the safety advantages of using flow chemistry for reactions involving sulfonyl azides?

A4: Flow chemistry offers significant safety benefits for handling hazardous reagents like sulfonyl azides.[5][6] By generating the sulfonyl azide in-situ and immediately using it in the subsequent reaction, the amount of the hazardous material present at any given time is minimized.[5] Furthermore, the small reactor volumes and excellent heat transfer in flow systems reduce the risk of thermal runaway.[7] The ability to integrate an in-line quenching step adds another layer of safety by ensuring the final output is free of the hazardous starting material.[1]

Q5: Are there safer alternatives to traditional sulfonyl azides?

A5: Yes, several alternatives with improved safety profiles have been developed. These include polymer-supported sulfonyl azides and imidazole-1-sulfonyl azide salts.[8][9] Additionally, "sulfonyl-azide-free" (SAFE) protocols generate the diazo transfer reagent in situ from non-explosive precursors, eliminating the need to handle sulfonyl azides altogether.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Quenching (Residual Sulfonyl Azide Detected) 1. Insufficient stoichiometry of the quenching agent. 2. Inadequate residence time in the quenching reactor. 3. Poor mixing of the reaction stream and the quencher stream. 4. Quenching reaction temperature is too low.1. Increase the concentration or flow rate of the quenching agent. A common starting point is to use a 1.5-fold excess of the quencher.[10] 2. Increase the length of the quenching reactor coil or decrease the total flow rate to allow for a longer residence time.[11] 3. Ensure efficient mixing at the point of quencher introduction using a T-mixer or a static mixer. 4. If the quenching reaction has a significant activation energy, gently heating the quenching reactor may be necessary.
Formation of Unwanted Byproducts During Quenching 1. The quenching agent is reacting with the desired product. 2. The quenching conditions are too harsh (e.g., too high temperature or concentration).1. Select a more specific sacrificial acceptor that is known to react selectively with sulfonyl azides over your product. 2. Optimize the quenching conditions by lowering the temperature, reducing the concentration of the quencher, or decreasing the residence time to the minimum required for complete quenching.
Precipitation or Clogging in the Quenching Reactor 1. The byproduct of the quenching reaction is insoluble in the reaction solvent. 2. The quenching agent itself has low solubility.1. Change the solvent system if possible. 2. Introduce a co-solvent with the quenching stream to improve the solubility of the byproduct. 3. If precipitation is unavoidable, consider using a flow reactor designed to handle solids, such as a continuous stirred-tank reactor (CSTR) or a reactor with a wider channel diameter.
Inconsistent Quenching Results 1. Fluctuations in pump flow rates. 2. Temperature variations in the quenching reactor.1. Ensure your pumps are properly calibrated and providing a stable, pulse-free flow. Consider using high-quality HPLC pumps. 2. Use a reliable temperature controller for the quenching reactor and ensure it is well-insulated.

Experimental Protocols

Protocol 1: In-line Quenching of Tosyl Azide using Acetyl Acetone (B3395972)

This protocol is based on the work by Deadman et al. and describes an effective method for quenching unreacted tosyl azide in a continuous flow setup.[1][10]

Materials:

  • Quench Solution: A solution of sodium hydroxide (B78521) (1.5 equivalents relative to the initial tosyl chloride) and acetyl acetone (1.5 equivalents) in a 1:1 mixture of acetonitrile (B52724) and water.[10]

  • Flow Chemistry Setup:

    • Pumps for delivering the main reaction stream and the quench solution.

    • T-mixer for combining the two streams.

    • A reactor coil for the quenching reaction (e.g., PFA tubing).

    • Back-pressure regulator.

    • In-line FTIR spectrometer with a flow cell (optional but highly recommended).

Procedure:

  • Prepare the Quench Solution: Dissolve the required amounts of sodium hydroxide and acetyl acetone in a 1:1 acetonitrile/water mixture. For example, to quench a reaction stream derived from 4.5 mmol of tosyl chloride, prepare a quench solution containing sodium hydroxide (0.270 g, 6.75 mmol) and acetyl acetone (0.676 g, 6.75 mmol).[10]

  • Set up the Flow System:

    • The output from your primary reaction reactor (containing the product and potentially unreacted tosyl azide) is directed to a T-mixer.

    • A separate pump delivers the quench solution to the same T-mixer.

    • The combined stream from the T-mixer enters the quenching reactor coil. The length of this coil will determine the residence time for the quenching reaction.

    • (Optional) The output from the quenching coil passes through an in-line FTIR flow cell before the back-pressure regulator and collection.

  • Establish Flow and Monitor:

    • Start the pumps at the desired flow rates. The relative flow rates of the reaction stream and the quench stream will determine the final stoichiometry of the quencher.

    • If using in-line FTIR, monitor the region around 2135 cm⁻¹. The absence of a peak at this wavenumber indicates complete consumption of the tosyl azide.

    • Adjust flow rates and/or the length of the quenching coil to ensure complete quenching.

Quantitative Data for Quenching Protocol:

ParameterValueReference
Quenching AgentAcetyl acetone / Sodium hydroxide[10]
Stoichiometry1.5 equivalents[10]
Solvent1:1 Acetonitrile/Water[10]
TemperatureAmbient (25 °C)[10]
Residence TimeSufficient for complete reaction (can be determined by in-line monitoring)[1]

Visualizations

Experimental Workflow for In-line Quenching

experimental_workflow reagent_pump Reagent Pumps reactor Primary Flow Reactor (Sulfonyl Azide Reaction) reagent_pump->reactor t_mixer T-Mixer reactor->t_mixer quench_reactor Quenching Reactor Coil t_mixer->quench_reactor quencher_pump Quencher Pump quencher_pump->t_mixer ftir In-line FTIR (Optional Monitoring) quench_reactor->ftir bpr Back-Pressure Regulator ftir->bpr collection Product Collection bpr->collection

Caption: Workflow for in-line quenching of sulfonyl azide.

Troubleshooting Logic for Incomplete Quenching

troubleshooting_workflow start Incomplete Quenching (Azide Detected) check_stoichiometry Is Quencher Stoichiometry Sufficient (e.g., >1.5 eq)? start->check_stoichiometry increase_stoichiometry Increase Quencher Concentration/Flow Rate check_stoichiometry->increase_stoichiometry No check_residence_time Is Residence Time Adequate? check_stoichiometry->check_residence_time Yes increase_stoichiometry->check_stoichiometry increase_residence_time Increase Quenching Reactor Volume or Decrease Flow Rate check_residence_time->increase_residence_time No check_mixing Is Mixing Efficient? check_residence_time->check_mixing Yes increase_residence_time->check_residence_time improve_mixing Use Static Mixer or Optimize T-piece check_mixing->improve_mixing No check_temperature Is Temperature Optimal? check_mixing->check_temperature Yes improve_mixing->check_mixing adjust_temperature Adjust Temperature of Quenching Reactor check_temperature->adjust_temperature No end Quenching Complete check_temperature->end Yes adjust_temperature->check_temperature

Caption: Troubleshooting decision tree for incomplete quenching.

References

Technical Support Center: Safety Precautions for Using Organic Azides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of organic azides. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with organic azides?

A1: Organic azides are energetic molecules that pose several significant hazards:

  • Explosion Risk: They can be sensitive to heat, light, shock, and friction, leading to violent decomposition. Low molecular weight azides are particularly hazardous.[1][2]

  • Toxicity: Organic azides can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] The toxicity is analogous to that of cyanides, as they can form strong complexes with hemoglobin and inhibit oxygen transport in the blood.[5]

  • Formation of Hydrazoic Acid: In the presence of acid, organic azides can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[6][7]

  • Formation of Explosive Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) can lead to the formation of highly shock-sensitive and explosive heavy metal azides.[8][9] This includes contact with metal spatulas, stir bars, and even drain pipes.[10]

  • Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce extremely unstable and explosive di- and tri-azidomethane.[2][11]

Q2: How can I assess the stability of a new organic azide (B81097) I have synthesized?

A2: Two general rules of thumb can help in assessing the stability of an organic azide:

  • The Carbon to Nitrogen (C/N) Ratio: This ratio helps estimate the stability of an organic azide. The formula is: (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) [5]

    A higher C/N ratio generally indicates greater stability. Refer to the table below for guidance on handling based on this ratio.

  • The Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[3][7]

Q3: What are the essential personal protective equipment (PPE) requirements for working with organic azides?

A3: When handling organic azides, the following PPE is mandatory:

  • A lab coat[12]

  • Safety glasses or splash goggles[4]

  • Appropriate chemical-resistant gloves (nitrile gloves are commonly used, and for highly toxic azides, silver shield gloves under nitrile are recommended).[4][5]

  • For reactions with a higher risk of explosion, a face shield and a blast shield are essential.[5][6]

Q4: How should I properly store organic azides?

A4: Proper storage is crucial to prevent decomposition. Organic azides should be stored:

  • At low temperatures (below room temperature, often in a refrigerator or freezer at -18°C).[6][11]

  • In the dark, using amber bottles or by wrapping the container with aluminum foil.[11]

  • Away from sources of heat, light, pressure, and shock.[3]

  • Separately from incompatible materials such as acids, heavy metals and their salts, and halogenated solvents.[5][7]

  • Do not store on metal shelves.[10]

Q5: What should I do in case of an organic azide spill?

A5: The procedure for handling a spill depends on its size:

  • Small spills within a fume hood:

    • Notify others in the lab.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like sand or vermiculite.[12]

    • Carefully sweep up the solid material using non-metal tools (e.g., plastic or ceramic spatula).[6]

    • Wipe the area with a damp cloth (using a pH > 9 buffer solution is recommended).[6]

    • Collect all contaminated materials in a designated, clearly labeled hazardous waste container.[12]

  • Large spills or spills outside a fume hood:

    • Evacuate the area immediately.[12]

    • Alert others and your supervisor.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) office for assistance.[12]

Troubleshooting Guides

Troubleshooting Low-Yield Click Chemistry (CuAAC) Reactions
Problem Possible Cause Solution
Low or no product formation Inactive Copper(I) catalyst (oxidized to Cu(II))Degas all solutions thoroughly to remove oxygen. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Ensure the ligand-to-copper ratio is appropriate to stabilize the Cu(I) state.[13]
Poor quality or degraded reagentsUse high-purity starting materials. Check the stability of your azide and alkyne, especially if they are complex molecules.[13]
Steric hindranceIncrease the reaction temperature or prolong the reaction time. If possible, redesign the azide or alkyne to reduce steric bulk near the reactive sites.[14]
Incompatible bufferAvoid Tris-based buffers which can chelate copper. Use buffers like PBS or HEPES.[8]
Multiple unexpected products Oxidative homocoupling of the alkyne (Glaser coupling)Maintain a reducing environment with an adequate excess of sodium ascorbate (B8700270) and by degassing solutions.[8]
Reaction with thiols (in bioconjugation)If working with proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[8]
Side reactions of the azideConfirm the purity of the azide. Some azides can undergo side reactions under thermal or photochemical conditions.[15]
Troubleshooting Staudinger Reaction Issues
Problem Possible Cause Solution
Incomplete reaction Insufficient phosphine (B1218219) reagentUse a slight excess of the phosphine reagent (e.g., triphenylphosphine).
Stable iminophosphorane intermediateEnsure sufficient water is present for the hydrolysis of the iminophosphorane to the amine and phosphine oxide.[16] In some cases, prolonged reaction times or gentle heating may be necessary.[16]
Low yield of amine Side reactions of the iminophosphoraneOnce the iminophosphorane is formed, proceed with the hydrolysis step without significant delay.
Difficult purificationTriphenylphosphine (B44618) oxide can be challenging to remove. Consider using a polymer-supported phosphine reagent to simplify purification.

Quantitative Data

Stability of Organic Azides Based on C/N Ratio
(NC + NO) / NN Ratio Stability & Handling Recommendations Maximum Scale Reference(s)
< 1Extremely Unstable. Should never be isolated. Can be synthesized as a transient intermediate and as the limiting reagent.< 1 g[5][7]
1 to 3Potentially Explosive. Can be synthesized and isolated but should be stored in solution (< 1M), below room temperature, and in the dark.< 5 g[5][7]
≥ 3Relatively Stable. Can be isolated and stored in pure form. n-Nonyl azide (C/N = 3) is the smallest azide that can be stored in its pure form.Up to 20 g[5][7]

Note: These are general guidelines and the stability of each organic azide should be evaluated individually.

Toxicity Data
Compound LD50 (Oral, Rat) Reference(s)
Sodium Azide (NaN₃)27 mg/kg[9]
Hydrazoic Acid (HN₃)22 mg/kg (mouse)[17]

Note: Data for specific organic azides is limited. Treat all organic azides as highly toxic.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Alkyne-containing compound

  • Azide-containing compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., DMF, t-BuOH/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne and azide in the chosen solvent (e.g., 100 mM).

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of TBTA in a suitable solvent (e.g., 50 mM in DMF/t-BuOH).[14]

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 equivalent).

    • Add the azide (1.1 equivalents).[14]

    • Add the solvent.

    • Add the TBTA solution (0.05 equivalents).[14]

    • Add the CuSO₄ solution (0.01-0.05 equivalents).[10]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).[14]

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Staudinger Reaction for the Reduction of an Organic Azide to an Amine

This protocol describes a general procedure for the Staudinger reduction.

Materials:

  • Organic azide

  • Triphenylphosphine (PPh₃)

  • Solvent (e.g., THF)

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in THF.

    • Add triphenylphosphine (2.0 equivalents).[16]

    • Add water (10.0 equivalents).[16]

  • Reaction:

    • Stir the reaction mixture at room temperature. In some cases, gentle heating (e.g., 65 °C) may be required to drive the reaction to completion.[16]

    • Monitor the reaction by TLC, observing the disappearance of the starting azide and the formation of the amine. Nitrogen gas evolution will occur.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The reaction mixture can be poured into water and extracted with an organic solvent (e.g., ethyl acetate).[16]

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[16]

    • The crude product, which contains the amine and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel.[16]

Protocol 3: Quenching Unreacted Azides in a Reaction Mixture

This procedure is for the destruction of excess sodium azide or hydrazoic acid in an aqueous solution and must be performed in a chemical fume hood.

Materials:

  • Aqueous solution containing residual azide (concentration should not exceed 5%).[18]

  • Sodium nitrite (B80452) (NaNO₂) solution (20% w/v).

  • Sulfuric acid (H₂SO₄) solution (2-3 M).

  • Starch-iodide paper.

Procedure:

  • Place the aqueous azide solution in a three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet vented into the fume hood.

  • With stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide to be quenched.[19]

  • Slowly and carefully add the 20% sulfuric acid solution dropwise from the addition funnel. The order of addition is critical. [19]

  • Continue adding acid until the evolution of gas (N₂ and NO) ceases.

  • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, confirming that the azide has been completely destroyed.[18]

  • The resulting solution can then be neutralized and disposed of according to your institution's guidelines.

Visualizations

OrganicAzideSafetyWorkflow start Start: Plan Experiment with Organic Azide assess_stability Assess Azide Stability (C/N Ratio, Rule of Six) start->assess_stability unstable High Risk Azide (C/N < 3) Proceed with Extreme Caution assess_stability->unstable Unstable stable Lower Risk Azide (C/N >= 3) Follow Standard Precautions assess_stability->stable Stable ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Blast Shield) setup Set up Experiment in Fume Hood ppe->setup run_reaction Run Reaction (Small Scale First) setup->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor workup Workup and Purification (Avoid Heat/Friction) monitor->workup quench Quench Excess Azide workup->quench dispose Dispose of Waste Properly (Separate Azide Waste) quench->dispose end Experiment Complete dispose->end unstable->ppe stable->ppe

Caption: A workflow for safely conducting experiments with organic azides.

AzideSpillResponse spill Organic Azide Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (in fume hood) assess_size->small_spill Small large_spill Large Spill (or outside hood) assess_size->large_spill Large notify_small Notify Others in Lab small_spill->notify_small evacuate Evacuate Area large_spill->evacuate ppe_small Don Appropriate PPE notify_small->ppe_small absorb Absorb with Inert Material ppe_small->absorb collect Collect with Non-Metal Tools absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose_small Dispose as Hazardous Waste decontaminate->dispose_small end_small Cleanup Complete dispose_small->end_small alert Alert Supervisor & EHS evacuate->alert secure Secure the Area alert->secure end_large Await Professional Response secure->end_large

Caption: A decision tree for responding to an organic azide spill.

References

Technical Support Center: Diazo Transfer Reactions with Sulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazo transfer reactions involving sulfonyl azides.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Q1: My reaction has produced a brown, insoluble, tar-like material. What is causing this and how can I prevent it?

A1: The formation of "tar" is a common issue that typically indicates polymerization or decomposition side reactions.[1] The primary causes and solutions are:

  • High Reaction Temperature: The diazonium salt or the diazo product may be thermally unstable. This instability can lead to decomposition and the formation of complex, colored byproducts.

    • Solution: Maintain a low reaction temperature, typically between 0–5°C, throughout the diazotization and coupling steps. Using an ice-salt bath can help maintain this temperature range.[2]

  • Incorrect Base Strength or Concentration: A base that is too strong or too concentrated can deprotonate other functionalities or catalyze polymerization pathways.

    • Solution: Consider using a weaker base (e.g., triethylamine (B128534) instead of DBU) or adding the base more slowly to control the reaction rate and exotherm.

  • High Reactant Concentration: Running the reaction at a high concentration can accelerate side reactions leading to insoluble materials.

    • Solution: Try diluting the reaction mixture. This can slow down intermolecular side reactions that lead to polymer formation.

Q2: My reaction yield is very low, or the reaction appears incomplete. How can I improve it?

A2: Low yields are a frequent challenge. To improve conversion, consider the following optimization strategies:

  • Reagent Stoichiometry: While many protocols suggest using 1.0–1.5 equivalents of the sulfonyl azide (B81097), the optimal amount can be substrate-dependent.[3] For precious or late-stage substrates, using a larger excess (3 to 6 equivalents) may be justified to drive the reaction to completion.

  • Choice of Sulfonyl Azide: The reactivity of the diazo transfer reagent can significantly impact yield. For less reactive methylene (B1212753) compounds, a more powerful reagent like triflyl azide (TfN₃) may be necessary.[3][4] However, for many standard transformations, reagents like tosyl azide (TsN₃) or imidazole-1-sulfonyl azide salts are effective.[4][5]

  • pH Control (for amine to azide conversion): For the conversion of primary amines to azides, the reaction pH should be maintained above 9 to ensure the amine is sufficiently nucleophilic.[6]

  • Solvent Choice: The solubility of the sulfonyl azide reagent and your substrate is crucial. Acetonitrile is a common solvent, but for some reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), solvents like DMSO or DMF can lead to better conversions, especially for solid-phase synthesis.[7]

Q3: I'm struggling to remove the sulfonamide byproduct from my desired diazo compound. What are the best purification strategies?

A3: The sulfonamide byproduct (e.g., p-toluenesulfonamide (B41071) from TsN₃) is the most common impurity and can be difficult to separate due to similar polarities.

  • Liquid-Liquid Extraction: If using methanesulfonyl azide (MsN₃), the resulting methanesulfonamide (B31651) byproduct is water-soluble and can often be removed with a simple extraction using dilute aqueous base.[3]

  • Chromatography:

    • Flash column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method for removing sulfonamides.[6]

    • The choice of sulfonyl azide can simplify purification. The byproduct from p-toluenesulfonyl azide (TsN₃) is sometimes easier to separate via chromatography than the byproduct from p-nitrobenzenesulfonyl azide (p-NBSA).[3][4]

  • Recrystallization: If your diazo compound is crystalline, recrystallization can be an effective method to remove the sulfonamide impurity.

Q4: After aqueous workup, my crude NMR looks messy and my product seems to have decomposed. What happened?

A4: Diazo compounds can be sensitive to acidic or basic conditions encountered during a standard aqueous workup.

  • Product Instability: Your product may not be stable to the acid or base used in the quench or extraction steps.

    • Solution: Test the stability of your product by taking a small aliquot of the reaction mixture before workup and exposing it to the planned acidic/basic conditions. If decomposition occurs (monitored by TLC), a neutral quench (e.g., with water or brine) followed by direct purification on silica gel might be necessary.

  • Product Water Solubility: If your product is highly polar, it may be partially or fully soluble in the aqueous layer.

    • Solution: Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent or evaporate the aqueous layer (if feasible) to check for your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in diazo transfer with sulfonyl azides?

A1: The primary side reaction is the formation of the corresponding sulfonamide byproduct from the sulfonyl azide reagent. Other potential side reactions include the decomposition of the diazo product, especially under heat or acidic conditions, and polymerization of the starting material or product, leading to tar formation.[1][2]

Q2: How do I choose the right sulfonyl azide reagent for my reaction?

A2: The choice depends on a balance of reactivity, safety, cost, and ease of purification.[8]

  • Triflyl Azide (TfN₃): Very high reactivity, suitable for challenging substrates. However, it is explosive, not commercially available, and must be generated in situ.[8]

  • Tosyl Azide (TsN₃): A cost-effective and efficient reagent for many common applications, particularly for activated methylene groups. It poses potential hazards and the tosylamide byproduct can be challenging to remove.

  • Methanesulfonyl Azide (MsN₃): A good alternative to TsN₃. Its key advantage is that the methanesulfonamide byproduct is water-soluble and easily removed by extraction.[3]

  • Imidazole-1-sulfonyl Azide Salts (e.g., ISA·HCl, ISA·H₂SO₄): These are excellent, safer alternatives to TfN₃.[5] The hydrogen sulfate (B86663) and tetrafluoroborate (B81430) salts are significantly more stable and safer to handle than the parent compound or the HCl salt.[5][7][9] They are effective for converting both primary amines and activated methylene compounds.[5]

Q3: What are the critical safety precautions for handling sulfonyl azides?

A3: Organic azides are potentially explosive and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Engineering Controls: Work in a fume hood behind a blast shield, especially when working on a larger scale or with known explosive azides like TfN₃.[7]

  • Avoid External Energy: Protect azides from shock, friction, heat, and light. Use plastic or wooden spatulas instead of metal ones to avoid scratching.[10]

  • Solvent Choice: Never use chlorinated solvents like dichloromethane (B109758) with sodium azide, as this can form highly explosive diazidomethane.[11]

  • Purification: Avoid distillation or sublimation for purifying organic azides. Purification should be limited to extraction, precipitation, or chromatography.[11]

  • Waste Disposal: Quench all azide-containing waste streams before disposal. A common method is to treat with sodium nitrite (B80452) under acidic conditions to destroy the azide.[7] Azide waste should be collected in a separate, clearly labeled container.[10][11]

Q4: What is a "sulfonyl-azide-free" (SAFE) diazo transfer and when should I consider it?

A4: The SAFE protocol is an alternative method that avoids the pre-synthesis and handling of potentially explosive sulfonyl azide reagents.[12][13] The diazo transfer reagent is generated in situ by mixing reagents like sodium azide, potassium carbonate, and a sulfonyl chloride (e.g., m-carboxybenzenesulfonyl chloride) in an aqueous medium.[14][15] This method is particularly advantageous for parallel synthesis, diversity-oriented synthesis, and industrial applications where safety is a primary concern.[12][16]

Data Presentation

Table 1: Comparison of Common Sulfonyl Azide Reagents

ReagentKey AdvantagesKey DisadvantagesTypical Substrates
Triflyl Azide (TfN₃) Highly reactive.[8]Explosive, must be generated in situ.[8]Less reactive methylene compounds, β-dicarbonyls.[8]
Tosyl Azide (TsN₃) Cost-effective, efficient.[3]Potentially hazardous, byproduct can be hard to remove.[3]Activated methylene compounds (e.g., 1,3-dicarbonyls).
Methanesulfonyl Azide (MsN₃) Water-soluble byproduct, easy purification.[3]Can be less reactive than TsN₃ or TfN₃.[4]Activated methylene compounds.
Imidazole-1-sulfonyl Azide Salts (ISA·H₂SO₄) Shelf-stable, crystalline, much safer than TfN₃.[5][7]Higher cost than TsN₃.Primary amines, activated methylene compounds.[5][8]
'SAFE' in situ Method Avoids handling of explosive sulfonyl azides.[12][13]May require optimization for specific substrates.Broad scope, including 1,3-dicarbonyls and monocarbonyls.[14][15]

Experimental Protocols

General Protocol for Diazo Transfer to an Activated Methylene Compound

This protocol is a general guideline adapted from literature procedures and should be optimized for specific substrates.

Materials:

  • Activated methylene substrate (1.0 equiv)

  • Sulfonyl azide reagent (e.g., TsN₃ or MsN₃) (1.1 - 1.5 equiv)

  • Anhydrous organic solvent (e.g., acetonitrile, THF)

  • Base (e.g., triethylamine, DBU) (1.1 - 1.5 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the activated methylene substrate and the anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the base to the stirred solution and continue stirring for 10-15 minutes at 0°C.

  • Add the sulfonyl azide reagent to the mixture. The addition can be done neat or as a solution in the reaction solvent.

  • Allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution or water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diazo compound from the sulfonamide byproduct.

Visualizations

Logical Relationships & Workflows

G cluster_mech General Diazo Transfer Mechanism start Active Methylene Compound (R-CH2-Z) enolate Enolate Intermediate (R-CH(-)-Z) start->enolate + Base base Base intermediate Tetrazene-like Intermediate enolate->intermediate + R'-SO2-N3 azide Sulfonyl Azide (R'-SO2-N3) product Diazo Product (R-C(N2)-Z) intermediate->product byproduct Sulfonamide Byproduct (R'-SO2-NH2) intermediate->byproduct Elimination

Caption: General mechanism of diazo transfer and byproduct formation.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield or Incomplete Reaction q1 Is the reaction temperature optimal? start->q1 a1_yes Maintain 0-5°C or cool further q1->a1_yes No q2 Is the base appropriate? q1->q2 Yes a1_yes->q2 a2_yes Screen weaker/stronger bases (e.g., TEA, DBU) q2->a2_yes No q3 Is reagent stoichiometry sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase equivalents of sulfonyl azide & base q3->a3_yes No q4 Is the reagent reactive enough? q3->q4 Yes a3_yes->q4 a4_yes Switch to a more reactive reagent (e.g., ISA, TfN3) q4->a4_yes No end Improved Yield q4->end Yes a4_yes->end

Caption: Troubleshooting logic for low-yield diazo transfer reactions.

G cluster_safety Relative Safety Profile of Sulfonyl Azides high_risk High Risk / Explosive (Handle with extreme caution, in situ use recommended) tf_azide Triflyl Azide (TfN3) high_risk->tf_azide moderate_risk Moderate Risk (Handle with care) tosyl_azide Tosyl Azide (TsN3) moderate_risk->tosyl_azide isa_hcl ISA·HCl moderate_risk->isa_hcl lower_risk Lower Risk / Safer Alternative (Stable, crystalline solids) isa_sulfate ISA·H2SO4 lower_risk->isa_sulfate safe_method 'SAFE' in situ Method lower_risk->safe_method

Caption: Relative safety comparison of common diazo transfer reagents.

References

Technical Support Center: 1H-Imidazole-1-sulfonyl Azide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 1H-Imidazole-1-sulfonyl azide (B81097) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 1H-Imidazole-1-sulfonyl azide hydrochloride and what are its primary applications?

A1: this compound hydrochloride is a white to off-white solid organic compound.[1] It is primarily used as a diazo-transfer reagent in organic synthesis.[1][2] Its main applications include the conversion of primary amines to azides and activated methylene (B1212753) groups to diazo compounds, which are important transformations in the synthesis of pharmaceuticals and other functional organic molecules.[1][]

Q2: What are the main stability concerns associated with this compound hydrochloride?

A2: The primary stability concern is its potential for explosive decomposition.[4] The hydrochloride salt is known to be hygroscopic, and upon prolonged storage or exposure to moisture, it can hydrolyze to form hydrazoic acid, a highly explosive and toxic substance.[4][5] This makes the material sensitive to impact and heat.[4] Reports indicate that its impact sensitivity is comparable to that of RDX.[4][5]

Q3: How should this compound hydrochloride be properly stored?

A3: To ensure safety and maintain the integrity of the reagent, it should be stored in a cool, dry, and well-ventilated area.[6][7] The recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[6] The container should be kept tightly closed under an inert atmosphere, such as argon, to prevent contact with atmospheric moisture.[6][8] It is also sensitive to light and should be stored accordingly.[8]

Q4: What materials are incompatible with this compound hydrochloride?

A4: This compound is incompatible with strong oxidizing agents, strong acids, and metals.[6][8] Contact with these materials should be avoided to prevent vigorous or explosive reactions.

Q5: Are there safer alternatives to this compound hydrochloride?

A5: Yes, due to the stability issues of the hydrochloride salt, safer alternatives have been developed. The hydrogen sulfate (B86663) and tetrafluoroborate (B81430) salts of imidazole-1-sulfonyl azide are significantly more stable and less sensitive to impact, friction, and electrostatic discharge.[1][4] The hydrogen sulfate salt, in particular, has a higher decomposition temperature (131 °C) and is considered a safer reagent for diazo-transfer reactions.[4][5]

Q6: What are the hazardous decomposition products of this compound hydrochloride?

A6: Upon thermal decomposition, this compound can generate toxic fumes, including carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[6][8] In the presence of moisture, it can also form hydrazoic acid.[4][5]

Stability and Safety Data

The following table summarizes key stability and safety parameters for this compound salts.

ParameterThis compound HydrochlorideThis compound Hydrogen SulfateReference(s)
Appearance Colorless crystalline solidCrystalline solid[9]
Hygroscopicity HygroscopicLess hygroscopic[4][5]
Decomposition Temperature Violent decomposition above 150 °C131 °C[4]
Impact Sensitivity Similar to RDXInsensitive to drop-hammer impact[4][5]
Key Stability Issue Forms explosive hydrazoic acid on prolonged storage/contact with waterSignificantly more stable[4][5]

Troubleshooting Guide for Diazo-Transfer Reactions

This guide addresses common issues encountered during diazo-transfer reactions using this compound hydrochloride.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Degraded Reagent: The hydrochloride salt may have decomposed due to improper storage. 2. Insufficient Reagent: Incorrect stoichiometry may lead to incomplete conversion. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Use a fresh batch of the reagent or consider switching to the more stable hydrogen sulfate salt. 2. Use a slight excess (1.1-1.2 equivalents) of the diazo-transfer reagent. 3. Acetonitrile is a commonly used solvent; ensure it is anhydrous.[10]
Formation of Side Products 1. Presence of Water: Moisture can lead to the formation of hydrazoic acid and other byproducts. 2. Reaction Temperature Too High: Elevated temperatures can promote decomposition of the reagent and side reactions.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Maintain the recommended reaction temperature, often starting at 0 °C and allowing it to slowly warm to room temperature.[2]
Reaction is Sluggish 1. Poor Solubility: The substrate or reagent may not be fully dissolved in the reaction solvent. 2. Insufficient Base (for activated methylene compounds): A base is often required to deprotonate the substrate.1. Choose a solvent in which all reactants are soluble. Gentle warming may be necessary, but monitor for any signs of decomposition. 2. Use a suitable non-nucleophilic base like DBU or triethylamine.[11]
Safety Concerns during Workup 1. Presence of Residual Azides: Unreacted diazo-transfer reagent or hydrazoic acid can pose an explosion hazard.1. Quench the reaction mixture carefully. Aqueous and organic wastes should be treated with sodium nitrite (B80452) and then acidified to destroy any residual azide-containing byproducts.[10]

Experimental Protocols

General Protocol for Diazo-Transfer Reaction with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane) in an oven-dried flask equipped with a magnetic stirrer.

  • Addition of Reagent: In a separate flask, dissolve this compound hydrochloride (1.1-1.2 eq.) in the same anhydrous solvent.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of the diazo-transfer reagent to the amine solution dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any unreacted azide by carefully adding a solution of sodium nitrite followed by acidification. Extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for a General Diazo-Transfer Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Primary Amine (1.0 eq) in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_reagent Dissolve 1H-Imidazole-1-sulfonyl azide hydrochloride (1.1-1.2 eq) in Anhydrous Solvent add Slowly Add Reagent Solution prep_reagent->add cool->add stir Stir at 0 °C, then Warm to RT add->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench Unreacted Azide monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Final Product purify->end start Start start->prep_amine

Caption: Workflow for a typical diazo-transfer reaction.

Troubleshooting Decision Tree for Low Product Yield

troubleshooting_yield start Low Product Yield check_reagent Check Reagent Quality (Age, Storage Conditions) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok use_new Use Fresh Reagent or Safer Alternative reagent_ok->use_new No check_stoichiometry Verify Stoichiometry (1.1-1.2 eq of Reagent) reagent_ok->check_stoichiometry Yes stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reagent Amount stoichiometry_ok->adjust_stoichiometry No check_conditions Review Reaction Conditions (Solvent, Temperature) stoichiometry_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Solvent and Temperature Profile conditions_ok->optimize_conditions No further_investigation Further Investigation Needed (e.g., Substrate Reactivity) conditions_ok->further_investigation Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Thermal Stability of Diazo Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazo transfer reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the thermal stability, safe handling, and troubleshooting of these essential synthetic tools.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of a diazo transfer reagent?

A1: The stability of diazo transfer reagents, which are often organic azides, is influenced by several key factors:

  • Molecular Structure: The overall structure of the molecule plays a critical role. Stability is generally greater in compounds with a higher carbon-to-nitrogen (C/N) ratio.[1][2] An empirical guideline known as the "Rule of Six" suggests that having at least six carbon atoms for each energetic group (like an azide) can significantly increase stability.[1][2]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the molecule can affect thermal stability. For instance, in a series of phenyl diazoacetates, electron-rich substituents were found to generally lower thermal stability.[3]

  • External Energy Input: Organic azides can be sensitive to external energy sources and may decompose violently.[2] Key triggers to avoid include heat, light, friction, shock, and pressure.[2][4][5]

  • Incompatible Materials: Contact with certain materials can lead to the formation of highly unstable and shock-sensitive compounds. Incompatibilities include strong acids, heavy metals (like copper and their salts), strong bases, and certain solvents.[2][4][6]

Q2: My diazo transfer reaction has a very low yield. Could my reagent have decomposed?

A2: Yes, reagent decomposition is a common cause of low yields in diazo transfer reactions.[7] If you suspect your reagent has degraded, consider the following:

  • Storage Conditions: Were the reagent and its solutions stored correctly? Most azide-based reagents should be stored at low temperatures (e.g., -18°C), protected from light, in tightly sealed containers.[2][4][5]

  • Age of the Reagent: Over time, even when stored correctly, reagents can degrade. Some newer reagents, like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), have demonstrated excellent shelf-stability, remaining stable for over a year at room temperature.[8][9]

  • Signs of Decomposition: For solid reagents, look for changes in color or texture. For solutions, discoloration may indicate degradation. A critical sign of decomposition is the evolution of nitrogen gas.[3][10]

  • Reaction Temperature: Exceeding the recommended temperature for a reaction can cause rapid decomposition of the diazo transfer reagent. For example, particular caution is advised for reactions with tosyl azide (B81097) that are heated to 100°C or higher, as its explosive decomposition begins around 120°C.[11]

Q3: What are the safest diazo transfer reagents to use from a thermal stability perspective?

A3: While all diazo transfer reagents carry inherent risks, significant research has focused on developing safer alternatives to traditional reagents like tosyl azide (TsN₃) and triflyl azide (TfN₃).

  • Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663): The parent imidazole-1-sulfonyl azide and its hydrochloride salt have known stability and detonation risks.[12][13] However, the hydrogen sulfate salt is significantly more stable and is considered a much safer alternative for diazo transfer reactions.[12][13]

  • 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT): This crystalline solid is reported to be an intrinsically safe, non-explosive reagent.[8][9] Its decomposition is an endothermal process, and it has passed thermal, friction, and impact tests, making it a robust and shelf-stable option.[8]

  • p-Acetamidobenzenesulfonyl Azide (p-ABSA): p-ABSA is noted for its higher thermal stability compared to other diazo compounds, with an initiation of decomposition at 100°C according to Accelerating Rate Calorimetry (ARC) experiments.[3][14][15]

  • In Situ Generation: To avoid isolating and handling potentially explosive reagents, protocols for the in situ (in the reaction mixture) generation of reagents like tosyl azide and mesyl azide have been developed, significantly enhancing process safety, especially for large-scale reactions.[16][17][18]

Quantitative Stability Data

The thermal stability of diazo transfer reagents is often characterized by Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated. The onset temperature (T_onset) indicates the temperature at which decomposition begins.

ReagentAbbreviationT_onset (°C) by DSCEnthalpy of Decomposition (ΔH_D) (kJ/mol)Notes
p-Acetamidobenzenesulfonyl Azidep-ABSA~120-210Decomposition initiates at 100°C via ARC.[3][14][15]
p-Toluenesulfonyl AzideTsN₃~129-216Explosive decomposition begins around 120°C.[3][11]
Methanesulfonyl AzideMsN₃~121-226Known as a potent explosive, handle with extreme caution.[3][19]
o-Nitrobenzenesulfonyl Azideo-NBSA~123-203Data from rigorous DSC analysis.[3]
Imidazole-1-sulfonyl Azide (H₂SO₄ salt)~131The hydrogen sulfate salt is significantly more stable than the parent or HCl salt.[13]
2-Azido-4,6-dimethoxy-1,3,5-triazineADT~174 (Peak)+30.3Decomposition is endothermic, making it intrinsically non-explosive.[8][20]

Note: Data is compiled from multiple sources and experimental conditions may vary. T_onset can be influenced by factors like heating rate and sample purity.

Troubleshooting Guides

Guide 1: Low or No Product Formation

Use this guide if your diazo transfer reaction is failing or providing poor yields.

Troubleshooting_Yield Start Problem: Low Reaction Yield CheckReagent Suspect Reagent Decomposition? Start->CheckReagent CheckConditions Suspect Reaction Conditions? Start->CheckConditions CheckStorage 1. Verify Storage: - Below 0°C? - Protected from light? CheckReagent->CheckStorage Yes CheckAge 2. Check Reagent Age & Lot Number CheckStorage->CheckAge PurityTest 3. Perform Purity Test (e.g., NMR, DSC) CheckAge->PurityTest GetNew Solution: Source fresh, verified reagent. PurityTest->GetNew Degradation Confirmed Temp 1. Verify Temperature: - Is it too high, causing decomposition? CheckConditions->Temp Yes Solvent 2. Check Solvent: - Anhydrous? - No incompatible solvents (e.g., halogenated)? Temp->Solvent Incompat 3. Review for Incompatibilities: - Strong acids/bases? - Metal catalysts? Solvent->Incompat Optimize Solution: Optimize reaction conditions. Incompat->Optimize Issue Identified

Caption: Troubleshooting workflow for low-yield diazo transfer reactions.
Guide 2: Understanding Factors Leading to Decomposition

This diagram illustrates the key factors that can compromise the stability of diazo transfer reagents.

Decomposition_Factors cluster_causes Causal Factors cluster_contaminants Contaminant Types cluster_outcomes Consequences Heat Heat (Excessive Temp) Decomposition Violent / Uncontrolled Decomposition Heat->Decomposition Light Light (UV Exposure) Light->Decomposition Mechanical Mechanical Energy (Shock, Friction) Mechanical->Decomposition Contamination Contamination Metals Heavy Metals (Cu, Pb, Ag, Hg) Contamination->Metals AcidsBases Strong Acids / Bases Contamination->AcidsBases Solvents Halogenated Solvents (DCM, Chloroform) Contamination->Solvents Contamination->Decomposition Gas N₂ Gas Evolution (Pressure Hazard) Decomposition->Gas Loss Loss of Reactivity (Low Yield) Decomposition->Loss Explosion Runaway Reaction (Explosion Hazard) Decomposition->Explosion DSC_Workflow Prep 1. Sample Preparation (0.5-2.0 mg in pan) Seal 2. Hermetically Seal Pan Prep->Seal Load 3. Load Sample & Reference into DSC Cell Seal->Load Purge 4. Purge with Inert Gas (e.g., N₂ at 50 mL/min) Load->Purge Equilibrate 5. Equilibrate at Start Temperature (e.g., 30°C) Purge->Equilibrate Ramp 6. Heat at Constant Rate (e.g., 10°C/min) Equilibrate->Ramp Record 7. Record Heat Flow vs. Temperature Ramp->Record Analyze 8. Analyze Thermogram: - Determine T_onset - Integrate Peak for ΔH_D Record->Analyze

References

Validation & Comparative

A Head-to-Head Comparison of 1H-Imidazole-1-sulfonyl Azide and Triflyl Azide for Diazo-Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a diazo-transfer reagent is a critical decision that balances reactivity with safety. This guide provides an in-depth, objective comparison of two prominent reagents: 1H-Imidazole-1-sulfonyl azide (B81097) and triflyl azide, focusing on their performance in the conversion of primary amines to azides, a cornerstone transformation in modern organic synthesis.

The introduction of an azide functional group is a pivotal step in the synthesis of a vast array of molecules, enabling access to "click chemistry" handles, amine protecting groups, and precursors for various nitrogen-containing heterocycles. While triflyl azide (TfN₃) has historically been a go-to reagent due to its high reactivity, significant safety concerns have driven the development of safer alternatives. Among these, 1H-Imidazole-1-sulfonyl azide, particularly in its salt forms, has emerged as a leading contender, offering comparable reactivity with a significantly improved safety profile.

Reactivity and Performance: A Tale of Two Azides

Both this compound and triflyl azide are highly effective reagents for the diazotization of primary amines. The reactivity of sulfonyl azides is largely governed by the electrophilicity of the azide moiety, which is influenced by the electron-withdrawing nature of the sulfonyl group.

Triflyl azide (TfN₃) is recognized as an exceptionally reactive diazo-transfer reagent.[1] The potent electron-withdrawing trifluoromethanesulfonyl group renders the azide highly electrophilic, facilitating rapid diazo-group transfer.[1] This high reactivity, however, is intrinsically linked to its instability.

This compound , most commonly used as its hydrochloride (ISA·HCl) or hydrogen sulfate (B86663) (ISA·H₂SO₄) salt, demonstrates reactivity that is on par with triflyl azide for many applications.[2][3] One comparative study on the diazotization of amine-functionalized resins found that both ISA·HCl and TfN₃ achieved greater than 90% conversion, highlighting their comparable efficiency.[4] The key advantage of the imidazole-based reagent lies in its crystalline, shelf-stable nature as a salt, which contrasts sharply with the hazardous, non-isolable nature of triflyl azide.[2][4]

Quantitative Data Summary

While a comprehensive side-by-side comparison of various substrates under identical conditions is not extensively documented in a single report, the available data consistently supports the comparable efficacy of this compound salts to triflyl azide.

FeatureThis compound (Salts)Triflyl Azide (TfN₃)
Form Crystalline solid (hydrochloride, hydrogen sulfate)[2]Typically prepared and used in solution; not isolated[5]
Stability Shelf-stable as a salt[2][6]Highly unstable and potentially explosive[1]
Handling Convenient to handle and store[2]Requires strict safety protocols; must be freshly prepared[5]
Reactivity Comparable to triflyl azide for diazo-transfer[2][3]Extremely reactive[1]
Safety Significantly safer alternative[4][6]Highly energetic and hazardous[1]
Cost-Effectiveness Prepared from inexpensive starting materials[2]Synthesis requires triflic anhydride, which can be costly.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the safe and effective use of these potent reagents. Below are representative experimental protocols for diazo-transfer reactions using both this compound hydrogen sulfate and triflyl azide.

Protocol 1: Diazotization using this compound Hydrogen Sulfate

This protocol is adapted from a procedure for the synthesis of sulfonyl azides from primary sulfonamides, which proceeds via a diazo-transfer mechanism.[7]

Materials:

  • Primary amine (1.0 equiv)

  • This compound hydrogen sulfate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the primary amine in a 1:1 mixture of MeOH and DCM, add potassium carbonate.

  • Add this compound hydrogen sulfate to the suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding azide.

Protocol 2: Diazotization using Triflyl Azide

This protocol is a general procedure for the copper-catalyzed diazo-transfer to primary amines.[8] Caution: Triflyl azide is potentially explosive and should be handled with extreme care, always in solution and behind a blast shield.

Materials:

  • Primary amine (1.0 equiv)

  • Freshly prepared solution of triflyl azide (TfN₃) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) (1.1 - 1.5 equiv)[5][9]

  • Copper(II) sulfate (CuSO₄) (0.02 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.0 equiv)

  • Methanol (MeOH)

  • Water

Procedure:

  • Preparation of Triflyl Azide Solution: This should be performed immediately before use. To a chilled (0 °C) and vigorously stirred biphasic mixture of sodium azide (NaN₃) in water and dichloromethane, slowly add trifluoromethanesulfonic anhydride.[1] Stir the reaction at 0 °C for approximately 2 hours.[1] Separate the organic layer containing the triflyl azide and use it directly without concentration.[1]

  • In a separate flask, dissolve or suspend the primary amine, CuSO₄, and NaHCO₃ in water.

  • Add the freshly prepared TfN₃ solution to the amine mixture.

  • Add methanol until the solution becomes homogeneous.

  • Stir the reaction at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting amine.[8]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow for a typical diazo-transfer reaction and the underlying reaction mechanism.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary Amine Mix Mixing and Stirring (Room Temperature) Amine->Mix Reagent Diazo-Transfer Reagent (ISA·H₂SO₄ or TfN₃) Reagent->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., MeOH/DCM) Solvent->Mix Filter Filtration Mix->Filter Reaction Completion Concentrate Concentration Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Azide Product Chromatography->Product

Caption: General experimental workflow for a diazo-transfer reaction.

diazo_transfer_mechanism Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-N⁻-N=N-SO₂R'] (Triazene Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylAzide R'SO₂N₃ (Sulfonyl Azide) SulfonylAzide->Intermediate Azide R-N₃ (Azide Product) Intermediate->Azide Elimination Byproduct R'SO₂NH₂ (Sulfonamide Byproduct) Intermediate->Byproduct

Caption: Simplified mechanism of the diazo-transfer reaction.

Conclusion: A Clearer, Safer Choice

The development of this compound salts, particularly the hydrogen sulfate salt, represents a significant advancement in the field of organic synthesis.[6] These reagents effectively match the high reactivity of triflyl azide for the conversion of primary amines to azides while offering substantial improvements in safety, stability, and ease of handling. For research and development environments where safety and reproducibility are paramount, this compound hydrogen sulfate stands out as the superior reagent of choice for diazo-transfer reactions. Its adoption mitigates the significant hazards associated with triflyl azide without compromising on synthetic efficiency.

References

A Comparative Safety Analysis: 1H-Imidazole-1-sulfonyl Azide vs. Tosyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, efficiency, and, most importantly, safety. This guide provides an objective comparison of the safety profiles of two common diazo-transfer reagents: 1H-Imidazole-1-sulfonyl azide (B81097) and its salts, and tosyl azide. The information presented is supported by experimental data to facilitate informed reagent selection in the laboratory.

The use of organic azides is widespread in synthetic chemistry for the introduction of the versatile azide functionality. However, these reagents are inherently energetic and must be handled with care. This guide focuses on the comparative safety of 1H-Imidazole-1-sulfonyl azide, particularly its more stable salt forms, and the well-established reagent, tosyl azide.

Executive Summary of Safety Profiles

This compound is available in several forms, with its salts exhibiting significantly different safety profiles. The parent compound and its hydrochloride (HCl) salt are known to have stability issues and present detonation risks. In contrast, the hydrogen sulfate (B86663) (H₂SO₄) salt of this compound is markedly more stable and is now considered a safer alternative.[1]

Tosyl azide is one of the more stable organic azides but is still classified as a potential explosive.[2] It is known to be sensitive to heat and shock, with a potential for explosive decomposition, particularly at elevated temperatures.[2]

Quantitative Safety Data Comparison

The following table summarizes the available quantitative safety data for the different forms of this compound and tosyl azide. This data is crucial for risk assessment and the implementation of appropriate safety protocols.

Safety ParameterThis compound HClThis compound H₂SO₄Tosyl Azide
Decomposition Temp. (°C) 155131~120 (explosive)[2]
Impact Sensitivity (J) 6> 40Data not available
Friction Sensitivity (N) 80> 360Data not available
Electrostatic Discharge (ESD) Sensitivity (mJ) 100> 1000Data not available

Detailed Safety Analysis

This compound and its Salts

The parent this compound is an explosive colorless liquid. Its hydrochloride salt, while initially reported as relatively stable, has since been found to be impact-sensitive, with a sensitivity similar to that of the high explosive RDX. A significant explosion during the synthesis of the HCl salt has been documented. Furthermore, the HCl salt is hygroscopic and can hydrolyze to form the highly sensitive and explosive hydrazoic acid upon storage.

Recognizing these hazards, research has led to the development of the hydrogen sulfate salt of this compound. This salt exhibits significantly improved safety characteristics. It has a high decomposition temperature of 131°C and is insensitive to impact and friction at the highest tested levels (>40 J and >360 N, respectively).[1] Its electrostatic discharge sensitivity is also very low.[1] An updated and safer synthetic protocol for the hydrogen sulfate salt has been developed, which avoids the isolation of the more hazardous parent compound or its HCl salt.[1]

Tosyl Azide

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate (Updated, Safer Procedure)

This protocol is adapted from a safer, updated synthesis that avoids the isolation of hazardous intermediates.[1]

Materials:

  • Sulfuryl chloride

  • Sodium azide

  • Imidazole

  • Ethyl acetate (B1210297) (EtOAc)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A suspension of sodium azide in ethyl acetate is cooled to 0°C under an inert atmosphere.

  • Sulfuryl chloride is added dropwise to the suspension, and the reaction is allowed to proceed.

  • Imidazole is then added to the reaction mixture.

  • The reaction mixture is quenched with saturated aqueous NaHCO₃.

  • The organic layer is separated, and concentrated H₂SO₄ is added directly to the ethyl acetate solution.

  • The precipitated this compound hydrogen sulfate is collected by filtration, washed, and dried.

Standard Safety Testing Protocols

The following are brief descriptions of the standard tests used to determine the sensitivity of energetic materials.

BAM Drop Hammer Test (Impact Sensitivity): This test determines the impact energy required to cause a reaction (e.g., explosion, decomposition). A specified weight is dropped from varying heights onto a sample of the material placed in a standardized apparatus. The result is typically reported as the energy in Joules (J) at which there is a 50% probability of initiation (E₅₀).

BAM Friction Test (Friction Sensitivity): This test assesses the sensitivity of a substance to frictional stimuli. The material is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The test determines the load in Newtons (N) at which a reaction occurs.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal stability of a compound. A sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can determine the onset of decomposition and the decomposition temperature. For tosyl azide, DSC data shows an exothermic decomposition.[3]

Visualizing Safety Concepts

Chemical Structures

Safety Assessment Workflow Literature_Review Literature Review & Hazard Identification Thermal_Analysis Thermal Analysis (DSC/TGA) Literature_Review->Thermal_Analysis Sensitivity_Testing Sensitivity Testing (Impact, Friction, ESD) Thermal_Analysis->Sensitivity_Testing Risk_Assessment Risk Assessment Sensitivity_Testing->Risk_Assessment Develop_SOPs Develop Safe Operating Procedures (SOPs) Risk_Assessment->Develop_SOPs Training Researcher Training Develop_SOPs->Training Review_and_Update Review and Update Procedures Periodically Training->Review_and_Update

References

Comparative analysis of sulfonyl azide reagents.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sulfonyl Azide (B81097) Reagents for Diazo Transfer Reactions

This guide provides a comprehensive comparison of commonly used sulfonyl azide reagents, offering researchers, scientists, and drug development professionals an objective analysis to support reagent selection in chemical synthesis. The focus is on performance, safety, and handling, with supporting data and experimental protocols for key applications, primarily diazo transfer reactions.

Introduction to Sulfonyl Azides

Sulfonyl azides are highly versatile reagents in organic synthesis, primarily employed for the introduction of diazo and azido (B1232118) functional groups.[1][2] These reactions are fundamental for creating precursors for a wide range of transformations, including cycloadditions, carbene/nitrene chemistry, and Wolff rearrangements.[1] The choice of reagent is critical, balancing reactivity with significant safety considerations, as many sulfonyl azides are energetic and potentially explosive.[1][3][4] This guide compares four prominent reagents: Methanesulfonyl Azide (MsN₃), p-Toluenesulfonyl Azide (Tosyl Azide, TsN₃), Trifluoromethanesulfonyl Azide (Triflyl Azide, TfN₃), and the more recently developed, safer alternative, Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663) (ISA·H₂SO₄).

Performance and Properties Comparison

The selection of a sulfonyl azide reagent is often a trade-off between reactivity, stability, and ease of purification. While triflyl azide is recognized as an extremely reactive diazo-transfer reagent, its instability is a major drawback.[3] Tosyl azide is a cost-effective and highly reactive workhorse, but its sulfonamide byproduct can complicate purification.[1] Methanesulfonyl azide offers an advantage with its water-soluble byproduct, simplifying workup procedures.[1] Imidazole-1-sulfonyl azide salts have emerged as valuable alternatives that equal the reactivity of triflyl azide but with significantly improved stability and safety profiles.[5][6][7]

Quantitative Data Summary
FeatureMethanesulfonyl Azide (MsN₃)p-Toluenesulfonyl Azide (TsN₃)Trifluoromethanesulfonyl Azide (TfN₃)Imidazole-1-sulfonyl Azide H₂SO₄ (ISA·H₂SO₄)
Molar Mass 121.12 g·mol⁻¹[8]197.21 g·mol⁻¹[2]149.08 g·mol⁻¹271.25 g·mol⁻¹
Primary Use Diazo transfer reactions[9][10]Introduction of diazo and azide groups[2]Highly reactive diazo transfer[3][11]Diazo transfer from primary amines[5][6][12]
Reactivity Generally effective, can be less reactive than TsN₃ for certain substrates.[1]Highly reactive and widely applicable.[1]Extremely reactive due to the electron-withdrawing triflyl group.[3]High reactivity, comparable to TfN₃.[7][11][13]
Safety Profile Potentially explosive, shock-sensitive. In-situ generation is recommended.[1][3][4]Potentially explosive, though more stable than many azides.[2] Explosive decomposition at ~120 °C.[2]Highly energetic and potentially explosive; not commercially available and must be generated in situ.[3][14]Significantly more stable and safer than TfN₃ and its parent HCl salt.[5][6][15]
Byproduct Methanesulfonamide (B31651) (water-soluble)[1]p-Toluenesulfonamide (often requires chromatography for removal)[1]TrifluoromethanesulfonamideImidazole (B134444) and sulfate salts (generally easy to remove)[13]
Cost Low (prepared from inexpensive precursors)[8]Economical, especially for large-scale synthesis.[1]Low (in-situ generation from inexpensive precursors)[14]Moderate (can be prepared on a large scale from inexpensive materials)[7][13]

Key Applications and Mechanisms

The primary application for these reagents is the diazo transfer reaction, which converts active methylene (B1212753) compounds to diazo compounds and primary amines to azides.[1][3] This transformation is crucial in the synthesis of pharmaceuticals and other complex organic molecules.

Diazo_Transfer_Mechanism cluster_intermediates Intermediates cluster_products Products RSO2N3 Sulfonyl Azide (R-SO₂-N₃) Adduct Triazene Adduct Substrate Active Methylene Compound (X-CH₂-Y) Enolate Enolate Anion (X-CH⁻-Y) Base Base Base->Substrate Enolate->RSO2N3 Diazo Diazo Compound (X-C(N₂)-Y) Adduct->Diazo Elimination Sulfonamide Sulfonamide Byproduct (R-SO₂-NH₂)

General mechanism of a base-catalyzed diazo transfer reaction.

Another significant application is in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide functionality is used to form stable triazole linkages.[9][16][17][18] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and biocompatibility.[18][19]

Experimental Protocols

Warning: Sulfonyl azides are energetic materials and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1] Reactions should be conducted with careful temperature control.

General Protocol for Diazo Transfer to an Active Methylene Compound

This protocol is a general guideline. The choice of base, solvent, and reaction temperature depends on the specific substrate and sulfonyl azide reagent used.

  • Preparation: To a stirred solution of the active methylene compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or THF), add a base (e.g., triethylamine (B128534) or DBU, 1.1-1.5 eq.) at 0 °C.

  • Addition of Reagent: Add the sulfonyl azide reagent (1.0-1.2 eq.) portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Reaction times can vary from 1 to 24 hours.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. For reactions using MsN₃, an additional wash with dilute aqueous base can remove the methanesulfonamide byproduct.[20] For other reagents, purification by column chromatography is often necessary to remove the sulfonamide byproduct.[14]

Updated Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄)

This updated, safer procedure avoids the isolation of potentially explosive intermediates.[6]

  • Reaction Setup: In a flask, suspend sodium azide (NaN₃) in ethyl acetate (B1210297) (EtOAc). Cool the suspension in an ice bath.

  • Sulfuryl Chloride Addition: Add sulfuryl chloride (SO₂Cl₂) dropwise to the suspension, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours.

  • Imidazole Addition: In a separate flask, dissolve imidazole in EtOAc. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C. Stir for an additional 1-2 hours.

  • Workup and Salt Formation: Filter the reaction mixture to remove salts. To the filtrate, add sulfuric acid (H₂SO₄) dropwise.

  • Isolation: The product, imidazole-1-sulfonyl azide hydrogen sulfate, will precipitate as a crystalline solid.[6] Collect the solid by filtration, wash with cold EtOAc, and dry under vacuum. This procedure provides the shelf-stable salt in high yield.[6]

Experimental_Workflow start Start setup Dissolve Substrate & Add Base in Solvent start->setup add_reagent Add Sulfonyl Azide (Portion-wise at 0°C) setup->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Aqueous Quench react->quench extract Organic Extraction quench->extract purify Wash & Purify (e.g., Column Chromatography) extract->purify product Isolated Diazo Product purify->product

Typical experimental workflow for a diazo transfer reaction.

Reagent Selection Guide

Choosing the optimal reagent requires balancing safety, reactivity, and practical considerations like purification.

Reagent_Selection q1 Is Safety the Highest Priority? q2 Is High Reactivity Essential? q1->q2 No isa Use ISA·H₂SO₄ (Stable & Reactive) q1->isa Yes q3 Is Ease of Byproduct Removal Important? q2->q3 No tfn3 Use TfN₃ (in situ) (Extreme Caution Required) q2->tfn3 Yes msn3 Use MsN₃ (Water-soluble byproduct) q3->msn3 Yes tsn3 Use TsN₃ (Economical & Reactive) q3->tsn3 No

Decision tree for selecting the appropriate sulfonyl azide reagent.

Conclusion

The field of diazo transfer chemistry has evolved significantly, with a clear trend towards the development and adoption of safer reagents. While TsN₃ remains a widely used, economical option and TfN₃ provides high reactivity for challenging substrates, their associated hazards cannot be overlooked. MsN₃ offers a practical advantage in purification. For many applications, particularly where safety is a primary concern, imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄) presents an excellent balance of high reactivity, stability, and ease of handling, making it a superior choice for modern organic synthesis.[5][6][15] The development of in-situ generation protocols, such as the 'SAFE' method, further mitigates risks by avoiding the isolation of explosive sulfonyl azide intermediates altogether.[21][22] Researchers should carefully consider the specific requirements of their synthesis, including substrate reactivity, scale, and safety protocols, when selecting the most appropriate sulfonyl azide reagent.

References

A Comparative Guide to Imidazole-1-sulfonyl Azide Salts: Hydrochloride vs. Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical for safety, efficiency, and reproducibility. Imidazole-1-sulfonyl azide (B81097) and its salts have emerged as valuable reagents for diazo-transfer reactions, particularly for the conversion of primary amines to azides. This guide provides a detailed comparison of the two most common salt forms: hydrochloride and hydrogen sulfate (B86663), with a focus on their performance, safety, and handling characteristics, supported by experimental data.

Executive Summary

The imidazole-1-sulfonyl azide hydrogen sulfate salt is demonstrably superior to the hydrochloride salt in terms of safety and stability.[1][2][3] While both salts exhibit comparable reactivity as diazo-transfer agents, the significant safety concerns associated with the hydrochloride salt, including its impact sensitivity and hygroscopic nature leading to the formation of explosive byproducts, make the hydrogen sulfate salt the preferred reagent for laboratory and large-scale synthesis.[3][4] Updated synthetic protocols for the hydrogen sulfate salt further enhance its safety profile by avoiding the isolation of hazardous intermediates.[1][5]

Performance and Properties: A Tabular Comparison

The following tables summarize the key properties and safety data for imidazole-1-sulfonyl azide hydrochloride and hydrogen sulfate salts.

Table 1: Physicochemical Properties

PropertyImidazole-1-sulfonyl Azide HydrochlorideImidazole-1-sulfonyl Azide Hydrogen Sulfate
Molecular Formula C₃H₄ClN₅O₂S[6]C₃H₅N₅O₆S₂[7]
Molecular Weight 209.62 g/mol [6]271.2 g/mol [7]
Appearance White to off-white solid[8]White to yellow solid[9]
Hygroscopicity Hygroscopic[3][4]Not reported to be hygroscopic

Table 2: Safety and Stability Data

ParameterImidazole-1-sulfonyl Azide HydrochlorideImidazole-1-sulfonyl Azide Hydrogen Sulfate
Stability Unstable; hygroscopic, hydrolyzes to form explosive hydrazoic acid upon prolonged storage.[3][4]Significantly more stable; shelf-stable.[1][2][10]
Impact Sensitivity Sensitive (similar to RDX).[3][4]Insensitive to impact.[3][10]
Friction Sensitivity Not explicitly stated, but generally considered hazardous.Low friction sensitivity.[3]
Electrostatic Discharge Sensitivity Not explicitly stated, but generally considered hazardous.Low electrostatic discharge sensitivity.[3]
Decomposition Temperature Violently decomposes above 150 °C.[3]131 °C[3]
Detonation Risk Presents a significant detonation risk, especially during synthesis and storage.[1][2][3]Significantly less hazardous to handle with a lower detonation risk.[3][10]

Experimental Protocols

Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (Updated, Safer Protocol)

This updated procedure avoids the isolation of the potentially explosive parent imidazole-1-sulfonyl azide or its hydrochloride salt.[1][5]

Materials:

  • Sodium azide (NaN₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Imidazole (B134444)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetonitrile (MeCN)

Procedure:

  • Suspend sodium azide in dry ethyl acetate.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride to the cooled suspension. Stir the mixture.

  • After the addition is complete, add imidazole portion-wise to the reaction mixture.

  • Allow the reaction to proceed to completion.

  • Dilute the resulting suspension with saturated aqueous NaHCO₃ and partition with EtOAc.

  • Separate the organic layer and dry it.

  • To the dried ethyl acetate solution containing imidazole-1-sulfonyl azide, add one equivalent of concentrated H₂SO₄ directly.

  • The imidazole-1-sulfonyl azide hydrogen sulfate salt will precipitate out of the solution.

  • Collect the precipitate by filtration and dry it to obtain the desired product.

Caution: All reactions involving azides should be carried out behind a blast shield in a well-ventilated fume hood. Use appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Diazo-Transfer Reaction Using Imidazole-1-sulfonyl Azide Hydrogen Sulfate

This protocol describes the general procedure for the conversion of a primary amine to an azide.

Materials:

  • Primary amine

  • Imidazole-1-sulfonyl azide hydrogen sulfate

  • Copper(II) sulfate (CuSO₄) (catalyst, optional but often used)[10]

  • Suitable solvent (e.g., MeOH, DMSO)[11]

  • Base (e.g., K₂CO₃)[11]

Procedure:

  • Dissolve the primary amine in a suitable solvent.

  • Add the base to the solution.

  • Add a catalytic amount of copper(II) sulfate (if used).

  • Add imidazole-1-sulfonyl azide hydrogen sulfate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and work up as appropriate for the specific substrate to isolate the azide product.

Visualizing the Comparison: Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_Reagents Imidazole-1-sulfonyl Azide Salts cluster_Properties Key Properties HCl Hydrochloride Salt Reactivity Effective Diazo-Transfer HCl->Reactivity Risk High Risk (Explosion, Toxicity) HCl->Risk H2SO4 Hydrogen Sulfate Salt Stability High Stability H2SO4->Stability Safety Enhanced Safety H2SO4->Safety H2SO4->Reactivity Handling Convenient Handling H2SO4->Handling

Caption: Comparison of key properties of the two salts.

Start Start: Synthesize Imidazole-1-sulfonyl Azide Isolate_HCl Isolate as Hydrochloride Salt Start->Isolate_HCl Traditional Route Isolate_H2SO4 Direct Precipitation as Hydrogen Sulfate Salt Start->Isolate_H2SO4 Updated, Safer Route Handle_HCl Handle with Extreme Caution (Hygroscopic, Impact Sensitive) Isolate_HCl->Handle_HCl Handle_H2SO4 Safer Handling (Stable Crystalline Solid) Isolate_H2SO4->Handle_H2SO4 DiazoTransfer Diazo-Transfer Reaction (Primary Amine to Azide) Handle_HCl->DiazoTransfer Handle_H2SO4->DiazoTransfer Product Azide Product DiazoTransfer->Product

Caption: Synthetic workflow comparison for the two salts.

Conclusion

The available evidence strongly supports the use of imidazole-1-sulfonyl azide hydrogen sulfate over its hydrochloride counterpart. Its enhanced safety profile, greater stability, and the development of safer synthetic routes make it the reagent of choice for diazo-transfer reactions.[1][5][10] For research and development environments where safety and reliability are paramount, the adoption of the hydrogen sulfate salt is a critical step in mitigating risks associated with energetic materials while maintaining high reactivity and efficiency.

References

A Comparative Guide to Diazo Transfer Reagents: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diazo transfer reagent is a critical decision that balances efficiency, safety, and cost. This guide provides an objective comparison of commonly used diazo transfer reagents, supported by experimental data and detailed protocols to aid in making informed choices for your specific synthetic needs.

Diazo compounds are invaluable intermediates in organic synthesis, serving as precursors for a wide array of transformations. The transfer of a diazo group to an active methylene (B1212753) compound is a fundamental method for their preparation. The choice of the diazo transfer reagent significantly impacts the reaction's success, safety, and overall cost-effectiveness. This guide evaluates several popular reagents, summarizing their key characteristics to facilitate a comprehensive cost-benefit analysis.

Performance and Safety Comparison of Diazo Transfer Reagents

The ideal diazo transfer reagent should be highly efficient, safe to handle, and affordable, with byproducts that are easy to remove. The following table summarizes the performance and safety characteristics of several common diazo transfer reagents based on available data.

ReagentTypical YieldsCost-Benefit ProfileSafety ConsiderationsByproduct Removal
Tosyl Azide (B81097) (TsN₃) High (up to 94%)[1]Cost-effective for large-scale synthesis, but potential hazards and purification costs should be considered.[1]Potentially explosive; requires careful handling.Contamination by p-tosylamide often requires chromatographic purification.[1]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) GoodConsidered a safer and practical alternative to tosyl and mesyl azide, offering a good balance between reactivity and ease of byproduct removal.[2][3]Safer than many other sulfonyl azides, but still requires careful handling.[4][5]Byproducts can often be removed by extraction.[5]
Trifluoromethanesulfonyl Azide (Triflyl Azide, TfN₃) HighHighly reactive, but significant safety concerns and potential for explosion often limit its use, increasing handling costs.[4]Highly reactive and potentially explosive.[4] Its use is often restricted to small scales or flow chemistry setups.Triflamide byproduct.
Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) High, comparable to triflyl azide[6][7]Inexpensive and prepared from readily available materials.[6][7] However, safety concerns have been raised about its synthesis and storage.[6]Can be explosive; the hydrogensulfate and tetrafluoroborate (B81430) salts are safer alternatives.[6]Water-soluble byproducts, allowing for easy removal.[7]
Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663)/Tetrafluoroborate HighCost-effective, with enhanced safety profiles compared to the hydrochloride salt, making it a good choice for many applications.[8]Significantly more stable and less sensitive to impact, friction, and electrostatic discharge than the parent azide and its HCl salt.[9][8]Water-soluble byproducts.
2-Azido-1,3-dimethylimidazolinium Chloride (ADMC) & Phosphate (B84403) (ADMP) High[10]Efficient, with easy byproduct removal. The phosphate salt (ADMP) is noted as a stable and safe reagent.[10]ADMC and ADMP are generally considered safer alternatives.[10]Byproducts are highly soluble in water, simplifying purification.[10]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) Excellent[11]Initially reported as intrinsically safe and highly efficient.[11]Initial reports suggested endothermic decomposition, but a subsequent study revealed a highly exothermic decomposition comparable to tosyl azide, warranting caution.[11][12]Byproducts are generally easy to remove.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful and safe execution of diazo transfer reactions. Below are representative protocols for commonly used reagents.

Protocol 1: Diazo Transfer to an Active Methylene Compound using Tosyl Azide

This protocol is a general example for the synthesis of a diazo compound from an active methylene precursor using tosyl azide.

Materials:

Procedure:

  • Dissolve the active methylene compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add the base dropwise to the solution.

  • Slowly add a solution of tosyl azide in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel and/or alumina to remove the p-toluenesulfonamide (B41071) byproduct.[1]

Protocol 2: Diazo Transfer using Imidazole-1-sulfonyl Azide Hydrochloride

This method is effective for the conversion of primary amines to azides and activated methylene substrates to diazo compounds.[6][7]

Materials:

  • Substrate (primary amine or active methylene compound)

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Base (e.g., potassium carbonate for active methylene compounds; a copper(II) catalyst is often used for amines)

  • Solvent (e.g., methanol (B129727) for amines, acetonitrile for active methylene compounds)

Procedure for Active Methylene Compounds:

  • Dissolve the active methylene compound in the solvent.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add imidazole-1-sulfonyl azide hydrochloride in one portion.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the diazo compound. The imidazole (B134444) and sulfonylamide byproducts are water-soluble.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

experimental_workflow sub Substrate (Active Methylene) reaction Reaction Mixture sub->reaction reagent Diazo Transfer Reagent reagent->reaction base Base base->reaction solvent Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Diazo Product purification->product

Caption: General experimental workflow for a diazo transfer reaction.

Reaction Mechanism

The generally accepted mechanism for the diazo transfer to an active methylene compound involves the initial deprotonation of the substrate by a base to form an enolate, which then acts as a nucleophile.

reaction_mechanism sub Active Methylene Compound enolate Enolate Intermediate sub->enolate + Base - H-Base+ intermediate Tetrazene-like Intermediate enolate->intermediate + R-SO2N3 reagent Sulfonyl Azide (R-SO2N3) reagent->intermediate product Diazo Product intermediate->product Fragmentation byproduct Sulfonamide Byproduct intermediate->byproduct

Caption: Simplified mechanism of diazo transfer to an active methylene compound.

References

Assessing the Thermal Stability of Diazo Compounds: A Comparative Guide to DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis and handling of diazo compounds, a thorough understanding of their thermal stability is paramount. This guide provides a comparative analysis of diazo compound stability using Differential Scanning Calorimetry (DSC), offering insights into the factors influencing their thermal behavior and presenting data to benchmark against alternative compound classes.

Diazo compounds are valuable reagents in organic synthesis, but their inherent instability and potential for exothermic decomposition necessitate careful handling and a robust understanding of their thermal properties. Differential Scanning Calorimetry (DSC) is a powerful analytical technique that measures the heat flow into or out of a sample as a function of temperature or time, providing crucial data on thermal events such as melting, crystallization, and decomposition. This guide will delve into the DSC analysis of various diazo compounds, compare their stability with alternative reagents, and provide a detailed experimental protocol for reproducible analysis.

Comparative Thermal Stability of Diazo Compounds

The thermal stability of diazo compounds can vary significantly based on their molecular structure.[1][2][3] Generally, the presence of electron-withdrawing groups tends to increase stability, while electron-donating groups can decrease it.[2] The following table summarizes the thermal stability data for a range of diazo compounds, providing a clear comparison of their onset decomposition temperatures (Tonset) and enthalpies of decomposition (ΔHD). A lower Tonset indicates lower thermal stability.

Diazo CompoundStructureOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
Ethyl diazoacetate (EDA)~120-135
Ethyl (phenyl)diazoacetate75 - 160 (substituent dependent)~ -102
Donor/Acceptor Diazo CompoundsGeneral StructureGenerally lower Tonset-
Acceptor/Acceptor Diazo CompoundsGeneral StructureGenerally higher Tonset-

Note: The stability of substituted ethyl (phenyl)diazoacetate can vary widely, with electron-rich substituents generally leading to lower thermal stability.[2]

Comparison with Alternative Reagents: Diazo Transfer Reagents and Triazenes

For many applications, diazo transfer reagents or stabilized precursors like triazenes offer safer alternatives to handling neat diazo compounds. DSC analysis reveals significant differences in their thermal profiles.

Diazo Transfer Reagents (Sulfonyl Azides)

Sulfonyl azides are commonly used to generate diazo compounds in situ. While they are generally more thermally stable than many diazo compounds, their decomposition can be significantly more energetic.[1][2][3]

Diazo Transfer ReagentStructureOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)~100-
Mesyl azide (MsN3)--
Tosyl azide (TsN3)-~ -201 (average for sulfonyl azides)
Triazenes

Triazenes can serve as stable precursors that release diazonium salts upon treatment with acid. Comparative DSC studies have shown that triazenes are significantly more thermally stable than their corresponding diazonium salts.[4][5][6] In many cases, they remain stable above 200 °C.[4][5][6] This enhanced stability makes them an attractive option for improving the safety of processes involving diazo chemistry.

Experimental Protocol: DSC Analysis of Diazo Compounds

The following protocol is a generalized method for the DSC analysis of diazo compounds, based on established procedures.[2]

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) of a diazo compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC crucibles and lids

  • Analytical balance (readable to at least 0.01 mg)

  • Sample of the diazo compound (typically 1-5 mg)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Carefully weigh 1-5 mg of the diazo compound into a high-pressure DSC crucible. The use of high-pressure crucibles is crucial to contain any gaseous products of decomposition, which could otherwise lead to erroneous endothermic peaks.[2]

    • Securely seal the crucible with a lid.

    • Prepare an empty, sealed crucible to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample crucible and the reference crucible into the DSC cell.

    • Set the purge gas flow rate (e.g., 20-50 mL/min of nitrogen).

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample at a constant rate, typically 5-10 °C/min. A common heating rate for screening is 5 °C/min.[2]

    • Continue heating to a temperature that is safely beyond the completion of the decomposition exotherm.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.

Visualizing the Workflow and Decomposition Pathway

To better illustrate the experimental process and the chemical transformation occurring during thermal decomposition, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg of Diazo Compound place Place in High-Pressure Crucible weigh->place seal Seal Crucible place->seal load Load Sample & Reference into DSC seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat Heat at Constant Rate (e.g., 5 °C/min) equilibrate->heat record Record Heat Flow vs. Temperature heat->record determine_Tonset Determine Onset Temperature (Tonset) record->determine_Tonset calculate_dHD Calculate Enthalpy of Decomposition (ΔHD) record->calculate_dHD

Caption: Experimental workflow for DSC analysis of diazo compound stability.

decomposition_pathway diazo Diazo Compound (R-C(N2)-R') heat Δ (Heat) diazo->heat carbene Carbene Intermediate (R-C:-R') heat->carbene n2 Nitrogen Gas (N2) carbene->n2 + products Stable Products (e.g., from insertion, rearrangement) carbene->products

Caption: Generalized thermal decomposition pathway of a diazo compound.

Conclusion

DSC analysis is an indispensable tool for characterizing the thermal stability of diazo compounds and their alternatives. The data clearly indicates that while diazo compounds can be effective reagents, their stability is highly dependent on their structure. For processes where safety is a primary concern, the use of more stable precursors like triazenes, or the in situ generation from more thermally robust diazo transfer reagents, should be strongly considered. The provided experimental protocol offers a reliable method for obtaining consistent and comparable thermal stability data, enabling researchers to make informed decisions regarding the safe handling and application of these energetic molecules. The application of the Yoshida correlation to DSC data can further provide an indication of impact sensitivity and explosivity, although as neat substances, many diazo compounds are predicted to be impact-sensitive rather than explosive.[1][2][3]

References

The Efficacy of Imidazole-1-sulfonyl Azide in Copper-Free Diazo Transfer Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diazo compounds and organic azides is a critical step in the creation of novel therapeutics and complex molecules. The choice of a diazo transfer reagent is paramount, balancing efficiency with operational safety. This guide provides an objective comparison of imidazole-1-sulfonyl azide (B81097), particularly its salt forms, as a highly effective reagent for diazo transfer reactions conducted without a copper catalyst, a crucial consideration for avoiding metal contamination in pharmaceutical synthesis.

Imidazole-1-sulfonyl azide, available as hydrochloride (ISA·HCl) or hydrogen sulfate (B86663) (ISA·H₂SO₄) salts, has emerged as a superior alternative to traditional reagents like trifluoromethanesulfonyl (triflyl) azide (TfN₃). Its performance in converting primary amines to azides and activated methylene (B1212753) groups to diazo compounds is comparable to that of triflyl azide, without the need for metal catalysts.[1][2] More importantly, it offers significant advantages in terms of safety, stability, and ease of handling.[1][3]

Performance and Efficacy without Copper Catalysis

Imidazole-1-sulfonyl azide salts are highly efficient for diazo transfer onto a variety of substrates in the absence of copper. Studies have demonstrated that these reactions can be performed in various organic solvents and even in water, often achieving high to quantitative yields.[2][4] The hydrogen sulfate salt is particularly noted for its enhanced stability over the hydrochloride salt, mitigating the risks associated with the storage and handling of energetic azide compounds.[1][5]

Mechanistic studies using ¹⁵N NMR have confirmed that the uncatalyzed reaction proceeds via a direct diazo transfer pathway, initiated by the nucleophilic attack of the substrate on the terminal nitrogen atom of the azide.[3][6] This straightforward mechanism avoids the complexities and potential side reactions associated with metal catalysis.

Comparative Data

While direct side-by-side comparisons in solution-phase under identical copper-free conditions are sparse in the literature, the consensus is that the efficacy of imidazole-1-sulfonyl azide is equivalent to that of triflyl azide.[1] For instance, a study involving the conversion of amines to azides on four different solid-phase resins found that copper-free reactions with ISA·HCl resulted in conversions greater than 90%, which were similar to the results obtained using the traditional TfN₃-based method.[4]

The following tables summarize quantitative data for copper-free diazo transfer reactions using imidazole-1-sulfonyl azide hydrochloride on various substrates.

Table 1: Copper-Free Conversion of Primary Amines to Azides with ISA·HCl
Substrate (Primary Amine)Product (Azide)Yield (%)
BenzylamineBenzyl azide96
4-Methoxybenzylamine4-Methoxybenzyl azide95
D-Glucosamine2-Azido-2-deoxy-D-glucose derivative89
L-Phenylalanine methyl esterL-2-Azido-3-phenylpropanoate methyl ester98

Data sourced from Goddard-Borger, E. D. & Stick, R. V. (2007), Org. Lett.[1]

Table 2: Copper-Free Conversion of Activated Methylenes to Diazo Compounds with ISA·HCl
Substrate (Activated Methylene)Product (Diazo Compound)Yield (%)
Dimethyl malonateDimethyl diazomalonate91
Ethyl acetoacetateEthyl 2-diazoacetoacetate85
Meldrum's acid2-Diazo-Meldrum's acid95
Dibenzoylmethane2-Diazo-1,3-diphenyl-1,3-propanedione93

Data sourced from Goddard-Borger, E. D. & Stick, R. V. (2007), Org. Lett.[1]

Experimental Protocols

Below are detailed, generalized methodologies for key copper-free experiments using imidazole-1-sulfonyl azide salts.

General Protocol for Diazo Transfer to a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or water).

  • Base Addition: Add a base (e.g., K₂CO₃, 2.0 equiv, or triethylamine, 1.5 equiv) to the solution and stir until homogeneous.

  • Reagent Addition: Add imidazole-1-sulfonyl azide hydrogen sulfate or hydrochloride (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the corresponding azide.

General Protocol for Diazo Transfer to an Activated Methylene Compound
  • Dissolution: Dissolve the activated methylene compound (1.0 equiv) in a suitable aprotic solvent, such as acetonitrile (B52724) or dichloromethane.

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., DBU or triethylamine, 1.2 equiv) dropwise.

  • Reagent Addition: Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 equiv) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Workup and Purification: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting crude material by flash chromatography to obtain the diazo compound.

Visualizing the Process

To better illustrate the experimental and mechanistic frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (Amine or Methylene Cmpd) B Add Base (e.g., K2CO3, DBU) A->B C Add Imidazole-1-sulfonyl Azide Salt B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Isolate Pure Product (Azide or Diazo Cmpd) F->G

Caption: General workflow for copper-free diazo transfer.

G R_Nu R-NH₂ or R₂CH₂ (Nucleophile) ISA Im-SO₂-N=N⁺=N⁻ R_Nu->ISA Nucleophilic Attack TS Transition State R_Nu->TS ISA->TS Prod R-N₃ or R₂CN₂ (Product) TS->Prod Biproduct Imidazole-1-sulfonamide TS->Biproduct

Caption: Mechanism of uncatalyzed diazo transfer.

Conclusion

Imidazole-1-sulfonyl azide salts are robust, safe, and highly efficient reagents for diazo transfer reactions. Their ability to function effectively without copper catalysts makes them particularly valuable in contexts where metal contamination is a concern, such as in drug development and the synthesis of active pharmaceutical ingredients. The performance is comparable to more hazardous reagents like triflyl azide, offering a superior safety profile without compromising yield. The stability of the hydrogen sulfate salt further solidifies its position as a reagent of choice for modern, safety-conscious chemical synthesis.

References

Navigating the Energetic Landscape: A Comparison of Azide Reagent Impact Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of azide (B81097) reagents is indispensable for a variety of chemical transformations. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of their stability, particularly their sensitivity to impact. This guide provides an objective comparison of the impact stability of common azide reagents, supported by experimental data, to ensure safer laboratory practices.

The stability of an azide compound is a critical safety parameter. Both organic and inorganic azides can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[1][2] The impact sensitivity of these reagents is a key measure of their stability and is typically determined using standardized drop hammer tests. A lower impact energy value indicates a higher sensitivity and a greater risk of unintended detonation upon physical impact.

Comparative Impact Stability of Azide Reagents

The following table summarizes the available quantitative data on the impact stability of various azide reagents. The impact energy, typically measured in Joules (J), represents the energy required to initiate a reaction in the substance under standardized test conditions. A higher value indicates lower sensitivity to impact.

Azide Reagent CategorySpecific ReagentImpact Energy (J)Test MethodComments
Inorganic Azides Lead(II) Azide (Pb(N₃)₂)0.089 - 4BAM Fallhammer / Picatinny Arsenal Impact TestHighly sensitive primary explosive, often used as a benchmark.[3][4][5] Sensitivity can be influenced by crystal form and presence of liquids.[2][4]
Sodium Azide (NaN₃)Generally considered impact-insensitive in pure, dry form.VariousSensitivity can increase in the presence of certain metals or when mixed with water.[6]
Organic Azides - Sulfonyl Azides p-Toluenesulfonyl Azide (Tosyl Azide, TsN₃)~5 J (from 50 kg·cm)Drop HammerA commonly used reagent, but known to be heat and shock sensitive.[7]
p-Acetamidobenzenesulfonyl Azide (p-ABSA)Reported to have no impact sensitivity under certain test conditions.Drop HammerDeveloped as a safer alternative to tosyl azide.
p-Dodecylbenzenesulfonyl Azide (p-DBSA)Less shock sensitive than tosyl azide.Drop HammerAnother safer alternative with a long alkyl chain that is thought to reduce sensitivity.
Organic Azides - Other Cyanuric Triazide (C₃N₁₂)Extremely shock sensitive.Not specifiedViolently decomposes upon grinding.[8]
2,4,6-Triazidopyrimidine-5-carbonitrileModerate sensitivity to impact.K-44-2 Impact MachineReported to be more sensitive than 2,4,6-triazidopyrimidine.[9]

It is important to note that the impact sensitivity of a given azide can be influenced by factors such as its physical state (solid vs. liquid), purity, and the presence of other substances.

General Guidelines for Assessing Organic Azide Stability

In the absence of specific experimental data, two general rules can help in assessing the potential instability of organic azides:

  • Carbon-to-Nitrogen (C/N) Ratio: The total number of nitrogen atoms in an organic azide should ideally not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and used in concentrations no higher than 1M. Organic azides with a C/N ratio of less than 1 should generally not be isolated.

  • Rule of Six: This guideline suggests that for a compound to be relatively safe, there should be at least six carbon atoms (or atoms of similar size) for each energetic functional group, such as an azide.

Experimental Protocols

The quantitative data presented in this guide is primarily obtained from standardized impact sensitivity tests. The two most common methods are the BAM Fallhammer test and the ERL Type 12 Drop-Hammer test.

BAM Fallhammer Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a widely used method to determine the impact sensitivity of solids and liquids.[10]

Apparatus: The apparatus consists of a drop hammer of a specified weight that is released from a variable height onto a sample contained within a standardized steel piston and cylinder assembly.

Procedure:

  • A small, measured amount of the sample (typically around 40 mm³) is placed in the testing assembly.

  • The drop hammer is released from a specific height, impacting the sample.

  • The outcome is observed for any signs of reaction, such as a flash, flame, or explosion.

  • The test is repeated multiple times at different drop heights to determine the lowest impact energy at which a reaction occurs in at least one out of six trials.

The impact energy is calculated from the mass of the drop hammer and the drop height.

ERL Type 12 Drop-Hammer Test

The ERL (Explosives Research Laboratory) Type 12 Drop-Hammer test is another standard method for determining the impact sensitivity of energetic materials.[11]

Apparatus: This apparatus also utilizes a drop weight of a standard mass (e.g., 2.5 kg) that falls onto a striker in contact with the sample. The sample is placed on an anvil, sometimes with a piece of sandpaper to increase friction.

Procedure:

  • A small, weighed amount of the explosive sample (typically 35-40 mg) is placed on the anvil.

  • The striker is gently placed on top of the sample.

  • The drop weight is released from a predetermined height.

  • The result ("go" for a reaction or "no-go" for no reaction) is recorded, often with the aid of a microphone to detect the sound of a detonation.

  • A series of tests are conducted at varying heights, often using the Bruceton "up-and-down" method, to determine the height at which there is a 50% probability of causing a reaction (the H₅₀ value).

The impact energy can then be calculated from the H₅₀ value and the mass of the drop weight.

Logical Workflow for Impact Stability Testing

The following diagram illustrates the general workflow for assessing the impact stability of an azide reagent.

Impact_Stability_Workflow cluster_0 Preparation and Initial Assessment cluster_1 Experimental Testing cluster_2 Data Analysis and Classification cluster_3 Outcome Start Synthesize or Obtain Azide Reagent Assess Preliminary Stability Assessment (C/N Ratio, Rule of Six) Start->Assess ChooseTest Select Impact Test Method (e.g., BAM Fallhammer, ERL Drop-Hammer) Assess->ChooseTest PrepareSample Prepare Sample According to Protocol ChooseTest->PrepareSample PerformTest Conduct Drop Hammer Test at Various Heights PrepareSample->PerformTest RecordData Record 'Go' or 'No-Go' Results PerformTest->RecordData CalculateEnergy Calculate Impact Energy (J) or H50 RecordData->CalculateEnergy Compare Compare with Known Standards CalculateEnergy->Compare Classify Classify Impact Sensitivity Compare->Classify End Establish Safe Handling Procedures Classify->End

Diagram of the impact stability testing workflow.

This guide underscores the importance of understanding the impact stability of azide reagents. By consulting experimental data and adhering to established safety guidelines, researchers can mitigate the risks associated with these powerful and versatile chemical tools, fostering a safer research environment.

References

A Comparative Spectroscopic Guide to 1H-Imidazole-1-sulfonyl Azide and Alternative Diazo-Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H-Imidazole-1-sulfonyl azide (B81097) with two common alternative diazo-transfer reagents: trifluoromethanesulfonyl azide (TfN₃) and tosyl azide (TsN₃). The information presented is intended to aid researchers in the identification, characterization, and selection of the most appropriate reagent for their synthetic needs, with a particular focus on safety and stability. The data herein is compiled from various sources, emphasizing the more stable and commonly used salt forms of 1H-Imidazole-1-sulfonyl azide.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
This compound hydrochloride 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H)[1]137.66, 123.01, 120.20[1]D₂O
This compound hydrogen sulfate Characteristic signals for imidazole (B134444) protons are reported.[2]Characteristic signals for imidazole carbons are reported.[2]Not specified
Trifluoromethanesulfonyl azide (TfN₃) Not available in search results.Not available in search results.Not available
Tosyl azide (TsN₃) Aromatic and methyl proton signals are characteristic.Aromatic and methyl carbon signals are characteristic.Not specified

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound hydrogen sulfate 2140 - 2160 (Strong)[2]Azide (N₃) stretch
Trifluoromethanesulfonyl azide (TfN₃) Characteristic azide stretch.Azide (N₃) stretch
Tosyl azide (TsN₃) ~2135[3]Azide (N₃) stretch

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Ionization MethodKey Fragments
This compound 173.15[4]Not specifiedNot specified
This compound hydrochloride 209.62[5]LC-MS (ESI): [M+1]⁺ = 173.80[1][M-Cl]⁺
This compound hydrogen sulfate 271.22[1]MALDI-TOF mentioned as a characterization technique.[6]Not specified
Trifluoromethanesulfonyl azide (TfN₃) 175.09[7]Not specifiedNot specified
Tosyl azide (TsN₃) 197.21Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the azide reagents.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interference with the sample signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the molecular structure. Compare the obtained spectra with known data for the respective compounds.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the characteristic azide functional group.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group, typically found in the 2100-2200 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the azide reagents.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • MALDI-MS: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate. After the solvent has evaporated, acquire the mass spectrum by firing a laser at the sample spot.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). For HRMS, the exact mass can be used to confirm the elemental formula of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization and comparison of diazo-transfer reagents.

Spectroscopic_Characterization_Workflow cluster_synthesis Reagent Synthesis & Procurement cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison cluster_selection Reagent Selection start Procure or Synthesize This compound and Alternatives nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_comp Compare Spectroscopic Data: - Chemical Shifts - Functional Group Vibrations - Molecular Weight nmr->data_comp ir->data_comp ms->data_comp safety Assess Stability and Safety (e.g., handling of salts) data_comp->safety selection Select Optimal Reagent for Drug Development Application safety->selection

Caption: Workflow for spectroscopic characterization and selection of diazo-transfer reagents.

References

A Comparative Guide to Azide Synthesis Using 1H-Imidazole-1-sulfonyl Azide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of azides is a critical step in various molecular constructions, including the increasingly popular click chemistry. The choice of a diazo-transfer reagent is paramount, directly impacting reaction yield, safety, and substrate scope. This guide provides an objective comparison of 1H-Imidazole-1-sulfonyl azide (B81097), particularly its more stable hydrogen sulfate (B86663) salt, with other common diazo-transfer reagents, supported by experimental data.

Performance Comparison: Yield and Reaction Conditions

1H-Imidazole-1-sulfonyl azide has emerged as a highly effective reagent for the conversion of primary amines to azides, offering comparable, and in some cases superior, performance to the historically popular but hazardous trifluoromethanesulfonyl azide (triflyl azide). The hydrogen sulfate salt of imidazole-1-sulfonyl azide is now widely recognized as a safer and more stable alternative to the hydrochloride salt, without compromising its reactivity.

Below is a summary of reported yields for the conversion of various primary amines to their corresponding azides using this compound hydrogen sulfate and other common diazo-transfer reagents.

Substrate (Primary Amine)ReagentCatalyst/BaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
BenzylamineImidazole-1-sulfonyl azide hydrogen sulfateK2CO3, CuSO4·5H2OMeOHRT198J. Org. Chem. 2012, 77, 1760–1764
BenzylamineTriflyl azideCuSO4CH2Cl2/H2ORT0.594Org. Lett. 2007, 9, 3797–3800
(S)-Methyl 2-aminopropanoateImidazole-1-sulfonyl azide hydrogen sulfateK2CO3, CuSO4·5H2OMeOHRT1.595J. Org. Chem. 2012, 77, 1760–1764
4-MethoxybenzylamineImidazole-1-sulfonyl azide hydrogen sulfateK2CO3, CuSO4·5H2OMeOHRT197J. Org. Chem. 2012, 77, 1760–1764
n-HexylamineImidazole-1-sulfonyl azide hydrogen sulfateK2CO3, CuSO4·5H2OMeOHRT292J. Org. Chem. 2012, 77, 1760–1764

Safety Profile of Diazo-Transfer Reagents

A critical consideration in the selection of a diazo-transfer reagent is its safety profile. Many traditional reagents are known to be explosive and require specialized handling procedures. This compound hydrogen sulfate offers a significant improvement in safety, being less sensitive to impact and having a higher decomposition temperature compared to its hydrochloride salt and triflyl azide.

ReagentFormImpact Sensitivity (J)Decomposition Temperature (°C)Key Safety Concerns
This compound hydrogen sulfate Crystalline SolidInsensitive131Significantly safer to handle than the HCl salt.
This compound hydrochlorideCrystalline Solid6>100 (violent decomposition >150)Hygroscopic; can hydrolyze to form explosive hydrazoic acid. Impact sensitivity similar to RDX.
Trifluoromethanesulfonyl azide (TfN3)LiquidHighly SensitiveLowHighly explosive and shock-sensitive. Often generated and used in situ.
p-Acetamidobenzenesulfonyl azide (p-ABSA)Crystalline SolidLess sensitive than TsN3~100 (onset)Considered a "safer" alternative to TsN3.
Mesyl azide (MsN3)LiquidHighly SensitiveLowPotentially explosive.
Tosyl azide (TsN3)Crystalline SolidSensitive~100 (onset)Known to be hazardous.

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate

This updated, one-pot procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt, making it a safer method for laboratory-scale synthesis.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a stirrer bar and under a nitrogen atmosphere, suspend sodium azide (1.0 equiv) in dry ethyl acetate.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 equiv) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for at least 17 hours.

  • Cool the mixture back to 0 °C and add imidazole (2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the resulting slurry at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and destroy any residual hydrazoic acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • To the filtrate, add concentrated sulfuric acid (1.0 equiv) dropwise with vigorous stirring.

  • A colorless precipitate of this compound hydrogen sulfate will form.

  • Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The pure product can be stored at 4 °C.

General Protocol for Diazo-Transfer from a Primary Amine

This protocol is a general guideline for the conversion of primary amines to azides using this compound hydrogen sulfate.

Materials:

  • Primary amine

  • This compound hydrogen sulfate (1.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.02 equiv)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve the primary amine in methanol in a round-bottomed flask.

  • Add potassium carbonate and a catalytic amount of copper(II) sulfate pentahydrate to the solution.

  • To the stirred mixture, add this compound hydrogen sulfate portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude azide can be purified by column chromatography if necessary.

Visualizing the Workflow and Reagent Selection

The following diagrams illustrate the experimental workflow for azide synthesis and the logical considerations for selecting an appropriate diazo-transfer reagent.

experimental_workflow cluster_synthesis Synthesis of this compound H2SO4 cluster_diazo_transfer Diazo-Transfer Reaction S1 Suspend NaN3 in dry EtOAc S2 Add SO2Cl2 at 0 °C S1->S2 S3 Stir at RT for 17h S2->S3 S4 Add Imidazole at 0 °C S3->S4 S5 Stir and warm to RT S4->S5 S6 Quench with NaHCO3 (aq) S5->S6 S7 Extract and dry organic layer S6->S7 S8 Precipitate with H2SO4 S7->S8 S9 Isolate pure product S8->S9 D1 Dissolve primary amine in MeOH D2 Add K2CO3 and CuSO4·5H2O D1->D2 D3 Add Imidazole-1-sulfonyl azide H2SO4 D2->D3 D4 Stir at RT, monitor by TLC D3->D4 D5 Workup and extraction D4->D5 D6 Purify azide product D5->D6

Caption: Experimental workflow for azide synthesis.

reagent_selection Start Need for Azide Synthesis Safety Is safety the primary concern? Start->Safety Reactivity Is high reactivity essential? Safety->Reactivity Yes TfN3 Consider in situ TfN3 (with extreme caution) Safety->TfN3 No Scale Large scale synthesis? Reactivity->Scale No Reactivity->TfN3 Yes ISA_H2SO4 Use 1H-Imidazole-1-sulfonyl azide hydrogen sulfate Scale->ISA_H2SO4 Yes Other Consider other alternatives (e.g., p-ABSA) Scale->Other No

Caption: Reagent selection for diazo-transfer.

Conclusion

The validation of this compound, particularly its hydrogen sulfate salt, marks a significant advancement in the field of azide synthesis. It provides a safer, more stable, and highly efficient alternative to traditional diazo-transfer reagents without compromising on yield. For researchers and professionals in drug development, the adoption of this reagent can lead to safer laboratory practices and more reliable synthetic outcomes. While other reagents have their place, the favorable combination of performance and safety makes this compound hydrogen sulfate a superior choice for a wide range of applications.

Safety Operating Guide

Essential Safety and Disposal Protocol for 1H-Imidazole-1-sulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and chemical neutralization of 1H-Imidazole-1-sulfonyl azide (B81097) and its salts (e.g., hydrochloride or sulfate) in a laboratory setting. The primary disposal method outlined is a chemical reduction known as the Staudinger reduction, which converts the energetic azide functionality into a stable sulfonamide, mitigating the risk of explosion.

CRITICAL SAFETY WARNING: 1H-Imidazole-1-sulfonyl azide and its salts are potentially explosive compounds.[1][2] The hydrochloride salt, in particular, has been reported to be sensitive to impact and can hydrolyze upon storage to form highly sensitive and explosive hydrazoic acid.[1][2] The hydrogen sulfate (B86663) salt is reported to be significantly more stable.[3] Always handle these compounds with extreme caution, behind a blast shield, and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.

Immediate Safety and Handling
  • Storage: Store this compound salts in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with acids, metals, and strong oxidizing agents.

  • Handling: Use non-metal spatulas for handling. Avoid grinding or subjecting the material to shock.

Disposal Plan Overview

The recommended procedure for the disposal of this compound involves a two-stage process:

  • Chemical Neutralization: The energetic azide group is reduced to a stable sulfonamide using a Staudinger reduction with triphenylphosphine (B44618). This reaction is generally fast and high-yielding.[4][5]

  • Waste Disposal: The resulting non-energetic waste is then disposed of through a licensed professional waste disposal service.

Experimental Protocol: Staudinger Reduction of this compound

This protocol is adapted from general procedures for the Staudinger reduction of organic azides.[6][7][8][9] It is strongly recommended to perform this procedure on a small scale (e.g., 100-200 mg) initially to verify its safety and effectiveness with the specific batch of the reagent.

Materials and Reagents
Reagent/MaterialPurpose
This compound saltSubstance to be neutralized
Triphenylphosphine (PPh₃)Reducing agent
Tetrahydrofuran (B95107) (THF), anhydrousReaction solvent
Water (deionized)Hydrolysis of the intermediate
Ethyl acetate (B1210297)Extraction solvent
Brine (saturated aqueous NaCl)Washing
Magnesium sulfate (MgSO₄), anhydrousDrying agent
Diatomaceous earth (e.g., Celite®)Filtration aid
Step-by-Step Neutralization Procedure
  • Preparation: In a well-ventilated fume hood and behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: To the flask, add the this compound salt (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF). A concentration of approximately 0.1 M is a reasonable starting point.

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.1 to 1.5 equivalents) portion-wise at room temperature. An exothermic reaction and gas evolution (N₂) are expected. Control the rate of addition to maintain a gentle effervescence.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.

  • Hydrolysis: Once the starting material is consumed, add water (5-10 equivalents) to the reaction mixture to hydrolyze the resulting aza-ylide intermediate to the corresponding sulfonamide and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Final Disposal: The resulting solid residue, containing the stable 1H-imidazole-1-sulfonamide and triphenylphosphine oxide, should be collected in a labeled waste container and disposed of through your institution's hazardous waste management program.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Safety cluster_neutralization Chemical Neutralization (Staudinger Reduction) cluster_workup Workup and Final Disposal A Assess Risks: - Explosive Hazard - Incompatibilities B Don Appropriate PPE: - Face Shield - Flame-Retardant Lab Coat - Heavy-Duty Gloves A->B C Work in Fume Hood Behind Blast Shield B->C D Dissolve Azide in Anhydrous THF C->D Proceed with Caution E Slowly Add Triphenylphosphine D->E F Monitor Reaction (e.g., TLC) E->F G Add Water for Hydrolysis F->G H Solvent Removal and Aqueous Workup G->H I Collect Solid Residue (Sulfonamide + Ph₃PO) H->I J Package and Label Waste I->J K Transfer to Licensed Waste Disposal Service J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Imidazole-1-sulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling of 1H-Imidazole-1-sulfonyl Azide (B81097) and Its Salts

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1H-Imidazole-1-sulfonyl azide and its common salt forms. Due to the potential hazards associated with organic azides, strict adherence to these procedures is critical to ensure laboratory safety. The information below details necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.

Hazard Identification and Risk Assessment

This compound and its salts are energetic compounds used as diazo-transfer reagents. The stability of these compounds varies significantly, with the hydrogen sulfate (B86663) salt being the safest for handling.

  • This compound (Parent Compound): A colorless liquid that is potentially explosive and should be handled only in solution[1].

  • This compound hydrochloride: A solid that is sensitive to impact and heat. It is hygroscopic and can hydrolyze over time to form highly explosive hydrazoic acid[1][2]. Heating above 150°C can cause violent decomposition[1]. It is classified as causing damage to organs through prolonged or repeated exposure, being harmful if swallowed, and causing skin and eye irritation[3][4][5].

  • This compound hydrogen sulfate: Significantly more stable and less sensitive to impact, friction, and electrostatic discharge, making it the preferred reagent for diazo-transfer reactions[1][6][7]. However, it is still considered harmful if swallowed and can cause skin and eye irritation[8].

CompoundCAS NumberKey Hazards
This compound 952234-37-6[9]Potentially explosive liquid[1]
This compound hydrochloride 952234-36-5[3]Explosive risk (sensitive to impact, heat), hygroscopic, forms hydrazoic acid, organ toxicity, skin/eye irritant[1][2][3]
This compound sulfate 1357503-23-1[8]More stable, lower explosive risk, harmful if swallowed, skin/eye irritant[1][7][8]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles & Face ShieldGoggles must be chemical-splash proof and conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required over the goggles[3][4][8].
Hands Impervious Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound[4][6][8].
Body Flame-Resistant Laboratory Coat & Chemical-Resistant Apron/SuitWear a flame-resistant lab coat. For larger quantities or tasks with a higher risk of splashing, a complete chemical-resistant suit is necessary[4][8].
Respiratory Respirator (as needed)Use in a well-ventilated area or fume hood. If ventilation is inadequate or dust is generated, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is required[3][4][8].
Feet Closed-toe Safety ShoesSafety shoes are required to protect against spills and falling objects[3].
Engineering Controls and Handling Procedures
  • Ventilation: All work with this compound and its salts must be conducted in a certified chemical fume hood to minimize inhalation exposure[10][11].

  • Handling:

    • Always handle the compound in solution to aid heat dissipation and reduce the risk of detonation from friction or impact[2].

    • Avoid the formation and spread of dust[8][10].

    • Use compatible tools (e.g., plastic or ceramic spatulas) to avoid scratching glassware, which can be an ignition source.

    • Do not eat, drink, or smoke in the laboratory[3][10].

    • Wash hands thoroughly with soap and water after handling[3][10].

Storage and Transport
  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, metals, and strong oxidizing agents[3][10].

  • Temperature: The recommended storage temperature is between 2-8°C in a designated, explosion-proof refrigerator[3][11].

  • Inert Atmosphere: Store the container tightly sealed under an inert atmosphere (e.g., argon) to prevent hydrolysis, especially for the hygroscopic hydrochloride salt[3][11].

  • Ignition Sources: Keep away from all sources of heat, sparks, and open flames[3].

Spill and Emergency Response
  • Evacuation: In case of a spill, evacuate all non-essential personnel from the area[10].

  • Ventilation: Ensure the area is well-ventilated[3].

  • Containment: Prevent the spill from entering drains or waterways[10].

  • Cleanup:

    • Wear full PPE, including respiratory protection[10].

    • For small spills, gently sweep or shovel the solid material into a labeled, sealed container for disposal. Use dry cleanup methods and avoid creating dust. A vacuum cleaner rated for explosive dusts may be used[3][10].

    • Do not use air hoses for cleanup[10].

    • For large spills, contact your institution's emergency response team immediately[10].

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3][4].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3][4].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention[3][4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4].

Disposal Plan

Proper disposal is crucial to neutralize the hazardous properties of azide-containing waste.

  • Solid Waste: Dispose of contaminated solids (e.g., gloves, paper towels) and excess reagent in a sealed, clearly labeled container as hazardous waste. This should be handled by a licensed professional waste disposal service, often via incineration in a specialized facility[3][8].

  • Liquid Waste:

    • Never concentrate solutions containing this compound or its salts, especially mother liquors from crystallization, as they may contain highly explosive byproducts like hydrazoic acid[2].

    • Aqueous and organic waste streams should be chemically quenched to destroy the azide. A common procedure involves treating the waste with 1.5 equivalents of sodium nitrite, followed by slow acidification with stirring[7][12]. This process should only be performed by trained personnel familiar with the reaction.

    • After quenching, dispose of the solution through your institution's hazardous chemical waste program.

Workflow for Handling this compound Salts

G cluster_prep Preparation & Planning cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Risk Assessment (Select Safest Salt - Sulfate) B Assemble PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Engineering Controls (Fume Hood, Blast Shield) B->C D Retrieve from Storage (2-8°C, Inert Atmosphere) C->D E Conduct Experiment (Handle in solution, avoid dust) D->E F Segregate Waste (Solid vs. Liquid) E->F J Spill Occurs E->J G Quench Liquid Waste (e.g., with Sodium Nitrite) F->G H Package for Disposal (Label Hazardous Waste) F->H G->H I Decontaminate Work Area H->I K Evacuate & Alert J->K L Use Spill Kit & Full PPE K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.